Cyanuric acid
Description
Cyanuric acid is the enol tautomer of isothis compound. It has a role as a xenobiotic. It is a member of 1,3,5-triazines and a heteroaryl hydroxy compound. It is a tautomer of an isothis compound.
This compound is a natural product found in Acokanthera oblongifolia with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
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InChI |
InChI=1S/C3H3N3O3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9) | |
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InChI Key |
ZFSLODLOARCGLH-UHFFFAOYSA-N | |
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Canonical SMILES |
C1(=O)NC(=O)NC(=O)N1 | |
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Molecular Formula |
C3H3N3O3, Array, C3N3(OH)3 | |
| Record name | CYANURIC ACID | |
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| Record name | cyanuric acid | |
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Related CAS |
27026-93-3, Array | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, homopolymer | |
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DSSTOX Substance ID |
DTXSID7024873 | |
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Molecular Weight |
129.07 g/mol | |
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Physical Description |
Crystals. (NTP, 1992), Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; NKRA; Pellets or Large Crystals, White, odorless solid; [Hawley] Hygroscopic; [CHEMINFO] Off-white powder; [MSDSonline], Solid, ODOURLESS WHITE HYGROSCOPIC CRYSTALLINE POWDER. | |
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Boiling Point |
DECOMPOSES (NTP, 1992), Sublimes and dissociates to isocyanuric acid at higher />330 °C/ temperatures | |
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Solubility |
0.5 mL (NTP, 1992), Slightly soluble in common organic solvents such as acetone, benzene, diethyl ether, ethanol, hexane. Solubility (%): dimethylformamide 7.2; diemthyl sulfoxide 17.4., Soluble in hot alcohols, pyridine, concentrated HCL without decomposition; in aqueous solutions of NaOH and KOH. Insoluble in cold methanol, ether acetone, benzene chloroform., Solubility in 96% H2SO4 (25 °C): 14.1%, Solubility in water (%): 0.2 at 25 °C; 2.6 at 90 °C; 10.0 at 150 °C, For more Solubility (Complete) data for CYANURIC ACID (6 total), please visit the HSDB record page., 2 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.27 | |
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Density |
2.5 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.75 deg 25 °C/4 °C 9 (anhydride); 1.66 at 25 °C/4 °C (dihydrate), 2.5 g/cm³ | |
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Vapor Pressure |
0.00000003 [mmHg], Vapor pressure, Pa at 25 °C: | |
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Impurities |
Ammelide, 1% Max | |
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Color/Form |
White crystalline solid, CRYSTALLINE POWDER | |
CAS No. |
108-80-5 | |
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Melting Point |
greater than 680 °F (DEC.) (NTP, 1992), 360 °C | |
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Foundational & Exploratory
cyanuric acid synthesis from urea mechanism
An In-depth Technical Guide to the Synthesis of Cyanuric Acid from Urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound from urea, focusing on the core reaction mechanisms, experimental protocols, and quantitative analysis of various synthetic approaches. The information is intended to support research and development efforts in chemistry and drug development where this compound and its derivatives are utilized.
Core Reaction Mechanisms
The thermal decomposition of urea to this compound is a complex process involving several intermediates and competing reaction pathways. Two primary mechanisms are widely accepted in the scientific literature:
1.1 Pathway 1: Isocyanic Acid Trimerization
This pathway is considered a major route for this compound formation. It involves the initial thermal decomposition of urea into isocyanic acid (HNCO) and ammonia. Subsequently, three molecules of isocyanic acid undergo cyclotrimerization to form the stable this compound ring.[1][2][3][4]
Key steps:
-
Urea Decomposition: Urea, upon heating, decomposes to form isocyanic acid and ammonia.
-
Cyclotrimerization: Three molecules of isocyanic acid react to form one molecule of this compound.
1.2 Pathway 2: Biuret and Triuret Intermediates
This pathway proceeds through the formation of linear intermediates, biuret and triuret.[1]
Key steps:
-
Biuret Formation: Urea reacts with the in-situ generated isocyanic acid to form biuret.
-
Triuret Formation: Biuret can further react with isocyanic acid to yield triuret.
-
Cyclization: Triuret undergoes intramolecular cyclization with the elimination of an ammonia molecule to form this compound.
Signaling Pathway Diagrams
Caption: Isocyanic Acid Trimerization Pathway for this compound Synthesis.
Caption: Biuret and Triuret Pathway for this compound Synthesis.
Quantitative Data Summary
The yield of this compound is highly dependent on the reaction conditions, including temperature, reaction time, the presence of catalysts, and the use of solvents. The following tables summarize quantitative data from various studies.
Table 1: Effect of Temperature on this compound Yield (Solvent-Based)
| Temperature (°C) | Yield (%) | Solvent | Reference |
| 180 | 85.7 | Kerosene | |
| 190 | 88.9 | Kerosene | |
| 200 | 85.2 | Kerosene | |
| 210 | 81.3 | Kerosene | |
| 220 | 76.5 | Kerosene |
Table 2: Effect of Solvents on this compound Yield
| Solvent | Temperature (°C) | Yield (%) | Reference |
| Kerosene | 180 | 85.7 | |
| Diesel Fuel | 180 | 80.5 | |
| Sulfolane | 180 | 72.3 | |
| Sulfolane:Cyclohexanol (3:1) | 180 | 64.6 |
Table 3: Effect of Catalysts on this compound Yield
| Catalyst | Temperature (°C) | Yield (%) | Solvent | Reference |
| None | 190 | 88.9 | Kerosene | |
| (NH₄)₂SO₄ | 190 | 88.97 | Kerosene | |
| ZnCl₂ | 190 | 85.4 | Kerosene | |
| CaCl₂ | 190 | 82.5 | Kerosene | |
| NaCl | 190 | 81.7 | Kerosene |
Table 4: Ionic Liquid-Mediated Synthesis of this compound
| Ionic Liquid Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| [dmaH][HSO₄] | 220 | 30 | ~70 | |
| [deaH][HSO₄] | 220 | 25 | 63 (±2) | |
| None | 220 | 25 | 14 (±2) |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound from urea under different conditions.
Protocol 1: Liquid-Phase Synthesis in Kerosene
This protocol is adapted from a study focusing on solvent-based synthesis.
Materials:
-
Urea (20 g)
-
Kerosene (40 mL)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and heating mantle
-
Vacuum pump
-
pH test paper
-
Deionized water
Procedure:
-
Add urea (20 g) and kerosene (40 mL) to a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Stir the mixture at 150 °C under vacuum (10 mm Hg).
-
Increase the temperature to 190 °C and maintain for the duration of the reaction.
-
Monitor the reaction by testing for the emission of ammonia (NH₃) using moist pH test paper held at the outlet of the vacuum line. The reaction is considered complete when the pH test paper no longer indicates the presence of ammonia.
-
After completion, cool the reaction mixture to 80 °C.
-
Add 15 mL of deionized water and stir for 1 hour to precipitate the product.
-
Collect the solid product by filtration.
-
Dry the obtained solid at 150 °C for 2 hours to remove any water of crystallization and afford pure this compound.
Protocol 2: Ionic Liquid-Mediated Synthesis
This protocol is based on a study utilizing an ionic liquid as both a catalyst and a solvent.
Materials:
-
Urea
-
Dimethyl ammonium hydrosulfate ([dmaH][HSO₄]) ionic liquid
-
Reaction vessel suitable for high-temperature reactions
-
Deionized icy water
Procedure:
-
Combine urea and [dmaH][HSO₄] in a weight ratio of 1:5 in a reaction vessel.
-
Heat the mixture to 220 °C and maintain for 30 minutes with stirring.
-
After the reaction time, cool the mixture in an ice bath for 10 minutes.
-
Transfer the cooled mixture to a beaker containing 100 mL of deionized icy water and stir for 3 minutes to dissolve the ionic liquid.
-
Collect the precipitated this compound via filtration.
-
Wash the precipitate with an additional 100 mL of deionized icy water.
-
Dry the final product in a vacuum oven at 45 °C overnight.
Experimental Workflow Diagram
Caption: General Experimental Workflow for this compound Synthesis.
Byproducts and Impurities
The primary byproducts in the synthesis of this compound from urea are ammelide and ammeline. The formation of these impurities is favored by the presence of ammonia at high temperatures. However, one study suggests that maintaining an atmosphere of ammonia can inhibit the formation of ammelide. Other intermediates such as biuret and triuret can also be present in the final product if the reaction does not go to completion.
This guide provides a foundational understanding of the synthesis of this compound from urea, offering both theoretical mechanisms and practical experimental guidance. For more specific applications, further optimization of the reaction conditions may be necessary.
References
tautomerism of cyanuric acid in different solvents
An In-Depth Technical Guide on the Tautomerism of Cyanuric Acid in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric behavior of this compound in various solvent environments. Understanding the predominant tautomeric forms of this compound is crucial for applications in drug development, materials science, and industrial chemistry, as the tautomeric equilibrium influences its solubility, reactivity, and biological interactions.
Introduction to this compound Tautomerism
This compound (1,3,5-triazine-2,4,6-triol) is a cyclic compound that can exist in several tautomeric forms due to proton migration between the oxygen and nitrogen atoms of the triazine ring. The primary equilibrium is between the tri-enol (this compound) and the tri-keto (isothis compound) forms. Intermediate mono-enol and di-enol forms also exist. Computational and experimental studies have consistently shown that the tri-keto tautomer is the most stable and predominant form in the solid state, gas phase, and in various solvents[1][2].
The solvent environment plays a critical role in shifting the tautomeric equilibrium. The polarity of the solvent, its hydrogen bonding capabilities, and its dielectric constant can stabilize one tautomer over another. Generally, polar solvents can influence the relative energies of the tautomers[2].
Tautomeric Equilibrium of this compound
The equilibrium between the major tautomeric forms of this compound is illustrated below. The tri-keto form is thermodynamically the most stable.
Caption: Tautomeric equilibrium of this compound.
Quantitative Analysis of Tautomer Stability in Solvents
Computational studies using Density Functional Theory (DFT) have provided valuable insights into the relative stabilities of this compound tautomers in different solvents. The following table summarizes the calculated relative energies, indicating the stability of the tri-keto tautomer (CA1) compared to other enol forms in various environments. A lower relative energy signifies greater stability.
| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water | Relative Energy (kcal/mol) in Ethanol | Relative Energy (kcal/mol) in THF | Relative Energy (kcal/mol) in DMF |
| Tri-keto (CA1) | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 |
| Mono-enol (CA2) | 16.91 | 15.31 | 15.52 | 15.68 | 15.32 |
| Mono-enol (CA3) | 16.48 | 15.32 | 15.38 | 15.48 | 15.31 |
| Di-enol (CA6) | 31.83 | 30.12 | 30.34 | 30.58 | 30.08 |
| Data is derived from computational studies at the DFT/B3LYP/6-311++G(d,p) level of theory. The tri-keto form (CA1) is the most stable tautomer in all investigated environments[2]. |
As the data indicates, the tri-keto form is significantly more stable than the enol tautomers in both the gas phase and in solvents of varying polarity, from the nonpolar tetrahydrofuran (THF) to the highly polar water and dimethylformamide (DMF)[2]. The solvent polarity does influence the relative energies, but not enough to change the predominant tautomeric form.
Experimental Protocols for Tautomerism Analysis
The determination of tautomeric ratios in solution is primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for identifying and quantifying tautomers in solution by observing the distinct chemical shifts of protons and carbons in each form.
Detailed Methodology:
-
Sample Preparation:
-
Prepare saturated solutions of this compound in various deuterated solvents (e.g., DMSO-d₆, D₂O, CD₃OD, CDCl₃). The choice of solvent is critical as it influences the tautomeric equilibrium.
-
Use a consistent concentration across all samples to ensure comparability.
-
Add an internal standard (e.g., tetramethylsilane - TMS) for referencing the chemical shifts.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra for each sample at a constant temperature (e.g., 25 °C) using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, the labile N-H and O-H protons of the different tautomers will have distinct chemical shifts. The tri-keto form is expected to show a prominent N-H proton signal.
-
For ¹³C NMR, the chemical shifts of the carbonyl carbons (in the keto form) will differ significantly from the carbons bonded to hydroxyl groups (in the enol form).
-
Two-dimensional NMR techniques, such as HMQC and HMBC, can be employed to confirm the assignments of proton and carbon signals to specific tautomers.
-
-
Data Analysis and Quantification:
-
Identify the characteristic peaks for each tautomer in the spectra.
-
Integrate the area under the non-overlapping peaks corresponding to each tautomer.
-
The relative ratio of the tautomers can be calculated from the ratio of the integrated peak areas. For example, the ratio of the integrated N-H proton signal of the keto form to the O-H proton signal of the enol form can provide the tautomeric ratio.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomerism by observing changes in the electronic absorption spectra in different solvents. Each tautomer will have a characteristic absorption maximum (λmax).
Detailed Methodology:
-
Sample Preparation:
-
Prepare dilute solutions of this compound in a range of spectroscopic-grade solvents with varying polarities (e.g., water, ethanol, methanol, acetonitrile, dioxane).
-
Ensure the concentration is low enough to be within the linear range of the Beer-Lambert law.
-
-
UV-Vis Data Acquisition:
-
Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.
-
Use the pure solvent as a blank for background correction.
-
-
Data Analysis:
-
Identify the λmax for each sample. The keto and enol forms of this compound are expected to have different λmax values due to differences in their conjugated systems.
-
A shift in the λmax upon changing the solvent polarity (solvatochromism) can provide evidence for a shift in the tautomeric equilibrium.
-
While quantitative determination of tautomer ratios can be challenging with UV-Vis alone due to overlapping absorption bands, deconvolution of the spectra can be performed to estimate the relative contributions of each tautomer.
-
Workflow for Investigating Solvent-Dependent Tautomerism
The logical process for studying the effect of solvents on the tautomerism of this compound is outlined below.
Caption: Experimental workflow for tautomerism analysis.
Conclusion
The tautomerism of this compound is dominated by the tri-keto form (isothis compound) across a wide range of solvents. While solvent polarity does influence the energetics of the tautomeric equilibrium, it does not typically induce a shift to the enol forms as the predominant species. For researchers and professionals in drug development, this stability of the tri-keto form is a critical consideration for predicting the compound's hydrogen bonding patterns, crystal packing, and interactions with biological targets. The experimental protocols outlined in this guide provide a robust framework for the detailed investigation of this compound tautomerism in any solvent system of interest.
References
The Supramolecular Chemistry of Melamine Cyanurate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melamine cyanurate (MCA) is a crystalline supramolecular complex formed through the self-assembly of melamine and cyanuric acid. This whitepaper provides an in-depth technical exploration of the core principles governing the formation, structure, and properties of this complex. Held together by an extensive network of hydrogen bonds, MCA serves as a prime example of molecular recognition and self-assembly in supramolecular chemistry. This guide details the structural and thermal properties of MCA, outlines experimental protocols for its synthesis and characterization, and elucidates its mechanism of action as a widely used halogen-free flame retardant.
Introduction to the Melamine Cyanurate Complex
The melamine cyanurate complex is a 1:1 adduct of melamine and this compound, two triazine compounds.[1] It is not a salt, but rather a supramolecular assembly held together by a dense, two-dimensional network of hydrogen bonds.[1] This intricate arrangement is reminiscent of the base pairing observed in DNA, highlighting the specificity and strength of these non-covalent interactions.[1] The formation of this stable complex is a cornerstone of supramolecular chemistry, demonstrating how molecular recognition can lead to the spontaneous formation of highly ordered structures.[1]
The primary application of melamine cyanurate is as a halogen-free flame retardant, particularly in polyamides and other polymers.[1] Its efficacy stems from a multi-faceted mechanism that acts in both the gas and condensed phases during combustion.
Structural and Physicochemical Properties
The remarkable stability and properties of the melamine cyanurate complex are a direct result of its highly ordered, hydrogen-bonded structure.
Crystal Structure
The melamine cyanurate complex crystallizes in a monoclinic system with the space group I2/m. The crystal structure consists of planar sheets of melamine and this compound molecules held together by a network of hydrogen bonds. These sheets are then stacked to form the three-dimensional crystal lattice.
Table 1: Crystallographic Data for Melamine Cyanurate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | I2/m |
| a (Å) | 14.8152(19) |
| b (Å) | 9.6353(18) |
| c (Å) | 7.0405(9) |
| β (°) | 93.194(11) |
| Volume (ų) | 1003.5(3) |
| Z | 2 |
Table 2: Selected Bond Lengths and Angles in Melamine Cyanurate
| Bond/Angle | Molecule | Length (Å) / Angle (°) |
| C–N (ring, mean) | Melamine | 1.3579(16) |
| C–NH₂ (mean) | Melamine | 1.3272(18) |
| C–N (ring, mean) | This compound | 1.3733(16) |
| C=O (mean) | This compound | 1.2337(17) |
| N–H···N distance (mean) | Complex | 2.8537(17) |
| N–H···O distance (mean) | Complex | 2.9409(14) |
| C–N–C (ring, mean) | Melamine | 115.52(14) |
| C–N–C (ring, mean) | This compound | 123.78(14) |
Thermal Properties
Melamine cyanurate exhibits high thermal stability, a key property for its use as a flame retardant in polymers that are processed at elevated temperatures. Its decomposition is an endothermic process, which is fundamental to its flame-retardant mechanism.
Table 3: Thermal Decomposition Data for Melamine Cyanurate
| Parameter | Temperature Range (°C) | Mass Loss (%) | Description |
| Onset of Decomposition | ~300 - 370 | - | Initial decomposition begins. |
| Major Decomposition Stage | 300 - 400 | > 98 | Sublimation and decomposition into melamine and this compound, followed by further breakdown. |
| Exothermic Peak (Melting) | ~405 | - | A sharp exothermic peak is observed. |
| Char Residue at 800 °C | - | ~1.2 | Minimal residue remains after decomposition in an inert atmosphere. |
Experimental Protocols
Synthesis of Melamine Cyanurate
Several methods for the synthesis of melamine cyanurate have been reported. A common laboratory-scale synthesis is performed in an aqueous medium.
Protocol: Aqueous Synthesis of Melamine Cyanurate
-
Preparation of Reactant Solutions: Prepare equimolar aqueous solutions of melamine and this compound. The concentration will depend on the desired yield and scale.
-
Reaction Setup: In a reaction vessel equipped with a stirrer and heating system, add the required volume of water.
-
Acidification: Add a strong mineral acid, such as hydrochloric acid (HCl), to adjust the pH of the aqueous medium to ≤ 1.
-
Heating: Heat the acidic solution to a reaction temperature between 80°C and 95°C.
-
Addition of Reactants: While stirring, add the melamine and this compound to the heated acidic solution.
-
Reaction: Maintain the reaction mixture at the specified temperature with continuous stirring for approximately 10 to 30 minutes.
-
Cooling and Filtration: Cool the reaction mixture to between 50°C and 70°C. Filter the resulting white precipitate using a suitable filtration apparatus (e.g., Büchner funnel).
-
Washing: Wash the filter cake with hot water (50°C - 70°C) to remove any unreacted starting materials and residual acid.
-
Drying: Dry the purified melamine cyanurate in an oven at approximately 120°C until a constant weight is achieved.
Characterization Techniques
XRD is used to confirm the crystalline structure of the synthesized melamine cyanurate.
Protocol: Powder XRD Analysis
-
Sample Preparation: Finely grind the dried melamine cyanurate sample to a homogenous powder.
-
Sample Mounting: Mount the powdered sample onto a sample holder. Ensure a flat and densely packed surface.
-
Instrument Setup:
-
X-ray Source: Typically CuKα radiation (λ = 1.5418 Å).
-
Voltage and Current: Set the X-ray tube parameters, for example, to 45 kV and 45 mA.
-
Scan Range (2θ): A typical range for analysis is 5° to 90°.
-
Scan Step Size and Time: Use a small step size (e.g., 0.006°) and an appropriate scan step time (e.g., 150 s) for high-resolution data.
-
-
Data Acquisition: Perform the XRD scan.
-
Data Analysis: Analyze the resulting diffractogram by comparing the peak positions and intensities with standard diffraction patterns for melamine cyanurate.
FTIR spectroscopy is employed to identify the functional groups and confirm the formation of the hydrogen-bonded network in the melamine cyanurate complex.
Protocol: FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the finely ground melamine cyanurate sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the empty sample holder or the pure KBr pellet.
-
Sample Spectrum: Place the sample pellet or position the ATR crystal in contact with the sample and record the FTIR spectrum.
-
Data Acquisition: Typically, spectra are collected in the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹).
-
Data Analysis: Analyze the spectrum for characteristic absorption bands of melamine cyanurate. Key vibrational bands are listed in Table 4.
Table 4: Characteristic FTIR Absorption Bands for Melamine Cyanurate
| Wavenumber (cm⁻¹) | Assignment |
| 3367, 3239 | N-H stretching vibrations |
| 1778, 1729 | C=O stretching vibrations |
| 1668 | C=N stretching vibrations |
| ~810 | Triazine ring breathing mode |
Mechanism of Action: Flame Retardancy
The primary application of melamine cyanurate is as a halogen-free flame retardant. Its mechanism is a multi-step process that effectively quenches the combustion cycle of a polymer.
dot
References
An In-depth Technical Guide to the Solubility of Cyanuric Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cyanuric acid in a range of organic solvents. The information is intended to assist researchers and professionals in various fields, including pharmaceuticals, materials science, and synthetic chemistry, in understanding and applying the solubility characteristics of this compound.
Quantitative Solubility Data
The solubility of this compound in various organic solvents has been determined and reported in the literature. The following table summarizes the available quantitative data, providing a clear comparison of solubility across different solvents.
Table 1: Quantitative Solubility of this compound in Organic Solvents at 25 °C
| Solvent | Chemical Formula | Solubility (wt%) | Solubility ( g/100g of solvent) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 17.4[1][2] | 15.1[3] |
| Dimethylformamide (DMF) | C₃H₇NO | 7.2[1][2] | 6.7 |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 6.3 | Not Reported |
| Dimethylacetamide (DMAc) | C₄H₉NO | 3.0 | Not Reported |
| Pyridine | C₅H₅N | 2.2 | Not Reported |
| Benzene | C₆H₆ | Not Reported | 0.23 |
Qualitative Solubility Information:
In addition to the quantitative data, several sources describe the solubility of this compound in other organic solvents in qualitative terms:
-
Slightly soluble in: Acetone, benzene, diethyl ether, ethanol, and hexane.
-
Soluble in: Hot alcohols and pyridine.
-
Insoluble in: Cold methanol, ether, acetone, and chloroform.
Experimental Protocols for Solubility Determination
While specific, detailed experimental protocols for the determination of this compound solubility in organic solvents are not extensively detailed in the provided search results, a general methodology can be outlined based on common laboratory practices for solubility assessment. Techniques such as the gravimetric method or analysis by High-Performance Liquid Chromatography (HPLC) are typically employed.
Generalized Gravimetric Method:
-
Saturation: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached and the solution is saturated.
-
Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Solvent Evaporation: A known volume or mass of the clear, saturated solution is carefully transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved this compound is obtained.
-
Calculation: The solubility is calculated as the mass of the dissolved this compound per mass or volume of the solvent.
HPLC-Based Method:
-
Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
-
Dilution: A precise aliquot of the clear, saturated solution is carefully diluted with a suitable solvent to a concentration within the linear range of the HPLC detector.
-
HPLC Analysis: The diluted sample is injected into an HPLC system equipped with an appropriate column and detector (e.g., UV detector).
-
Quantification: The concentration of this compound in the diluted sample is determined by comparing its peak area to a calibration curve prepared from standard solutions of known concentrations.
-
Solubility Calculation: The solubility is then calculated by taking into account the dilution factor.
Some research mentions the use of a "laser assisted-dynamic method" or a "laser-monitoring observation technique" for solubility determination, which are modern techniques for accurately detecting the dissolution point. However, detailed procedural steps for these specific methods were not available in the provided search results.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of this compound in an organic solvent.
References
An In-Depth Technical Guide to the pKa Values and Acid-Base Properties of Cyanuric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid-base properties of cyanuric acid, focusing on its pKa values, tautomeric forms, and the experimental and computational methodologies used for their determination.
Introduction to this compound
This compound, systematically named 1,3,5-triazine-2,4,6-triol, is a triprotic acid with the chemical formula C₃H₃N₃O₃. It exists in a tautomeric equilibrium between the enol (this compound) and keto (isothis compound) forms. In aqueous solutions, the keto tautomer, 1,3,5-triazinane-2,4,6-trione, is the predominant species[1][2]. The acid-base properties of this compound are crucial for its applications, which include use as a chlorine stabilizer in swimming pools, a precursor for disinfectants and herbicides, and in the synthesis of various polymers[1]. Understanding its ionization behavior is essential for optimizing these applications and for assessing its environmental fate and toxicological profile.
Acid-Base Properties and pKa Values
This compound is a weak triprotic acid that undergoes stepwise deprotonation. The equilibrium between the neutral molecule and its subsequent conjugate bases can be described by three distinct pKa values. These values are critical for predicting the charge state of the molecule at a given pH, which in turn influences its solubility, reactivity, and biological interactions.
Tautomerism and Deprotonation Pathway
The acid-base equilibria of this compound are intrinsically linked to its tautomeric forms. The predominant keto form undergoes sequential deprotonation from the nitrogen atoms. The following diagram illustrates the logical relationship between the tautomeric forms and the stepwise deprotonation.
Caption: Tautomeric equilibrium and stepwise deprotonation of this compound.
Quantitative pKa Data
The pKa values of this compound have been determined by various methods, with consistent results reported in the literature. These values are summarized in the table below.
| Parameter | Value | Reference(s) |
| pKa₁ | 6.88 | [1][3] |
| pKa₂ | 11.40 | |
| pKa₃ | 13.5 |
Experimental Determination of pKa Values
The pKa values of this compound can be reliably determined using several experimental techniques. Potentiometric titration and UV-Vis spectrophotometry are the most common methods.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values by monitoring the change in pH of a solution upon the incremental addition of a titrant.
A generalized protocol for the potentiometric titration of this compound is as follows:
-
Preparation of Solutions:
-
Prepare a standard solution of this compound (e.g., 1 mM) in deionized, carbonate-free water.
-
Prepare standardized titrant solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).
-
Prepare a solution to maintain a constant ionic strength, such as 0.15 M KCl.
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the this compound solution into a reaction vessel equipped with a magnetic stirrer.
-
Add the ionic strength adjuster.
-
Purge the solution with an inert gas like nitrogen to remove dissolved carbon dioxide.
-
Immerse the calibrated pH electrode into the solution.
-
If starting from the fully protonated form, titrate with the standardized NaOH solution, adding small increments of the titrant.
-
Record the pH value after each addition, ensuring the reading stabilizes.
-
Continue the titration until all three equivalence points have been passed (typically up to pH 12-12.5).
-
-
Data Analysis:
-
Plot the pH as a function of the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points.
-
Alternatively, the equivalence points can be determined from the inflection points of the titration curve (first derivative plot) or the maxima of the second derivative plot.
-
The following diagram illustrates the general experimental workflow for potentiometric pKa determination.
References
Prebiotic Synthesis of Cyanuric Acid on Early Earth: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanuric acid, a triazine compound, has garnered significant interest in prebiotic chemistry due to its potential role as a precursor to primordial genetic material. Its formation on the early Earth from simple, abundant molecules like urea is a critical area of investigation. This technical guide provides a comprehensive overview of the prebiotic synthesis of this compound, focusing on the thermal condensation of urea. It summarizes quantitative data from various synthetic routes, details relevant experimental protocols, and visualizes the proposed reaction pathways. While direct experimental data under strictly prebiotic conditions are limited, this guide consolidates findings from analogous industrial syntheses and theoretical studies to provide a foundational understanding for further research into the origins of life.
Introduction
The origin of life on Earth necessitated the formation of key organic molecules from simple inorganic precursors. Among these, nitrogen-containing heterocycles are of paramount importance as they form the basis of nucleobases. This compound (1,3,5-triazine-2,4,6-triol) has been identified as a plausible prebiotic molecule that could have been present on the early Earth.[1] Its synthesis from urea, a likely constituent of the prebiotic environment, represents a key pathway for the abiotic formation of triazines.[2]
This guide delves into the core aspects of this compound's prebiotic synthesis, with a primary focus on the thermal decomposition of urea. While much of the detailed quantitative data and experimental protocols are derived from industrial chemical synthesis, they provide valuable insights into the reaction mechanisms and conditions that could have been relevant on a prebiotic Earth. Furthermore, theoretical studies on alternative pathways, such as free-radical mediated synthesis, and the potential catalytic role of minerals like montmorillonite are explored.
Proposed Pathways for Prebiotic this compound Synthesis
Two primary pathways are considered for the prebiotic formation of this compound from urea: thermal condensation and a theoretical free-radical pathway.
Thermal Condensation of Urea
The most well-documented pathway for this compound synthesis is the thermal decomposition of urea. This process involves a series of condensation reactions with the elimination of ammonia. The key intermediates in this process are biuret and triuret.
Caption: Thermal condensation of urea to this compound.
Theoretical Free-Radical Pathway
A theoretical study proposes a solvent-free, free-radical mechanism for the formation of triazines, including this compound, from urea.[2] This pathway is considered relevant to prebiotic scenarios involving high-energy events such as spark discharges or meteoritic impacts.[2] The proposed mechanism suggests that biuret is a precursor to this compound.[2]
Caption: Proposed free-radical pathway for this compound synthesis.
Quantitative Data on this compound Synthesis from Urea
The following tables summarize quantitative data from various experimental studies on the synthesis of this compound from urea. It is important to note that these conditions are from industrial syntheses and are presented here as analogues for potential prebiotic processes.
Table 1: Synthesis of this compound from Urea in Organic Solvents
| Solvent | Temperature (°C) | Reaction Time | Catalyst | Yield (%) |
| Kerosene | 180 | - | None | 88.7 |
| Diesel | 180 | - | None | 80.5 |
| Sulfolane | 180 | - | None | 54.8 |
| Sulfolane:Cyclohexanol (3:1) | 180 | - | None | 64.6 |
| Kerosene | 190 | - | (NH₄)₂SO₄ | 82.4 |
| Kerosene | 190 | - | NaCl | 76.3 |
| Kerosene | 190 | - | NH₄NO₃ | 80.6 |
| Kerosene | 190 | - | CaSO₄ | 75.3 |
| Kerosene | 190 | - | Zn(NO₃)₂ | 82.0 |
| Cresylic Acid | 207 | 4 hours | None | 93.3 |
| p-Cresol | Reflux | ~3 hours | None | ~92 |
Table 2: Solvent-Free Synthesis of this compound from Urea
| Method | Temperature (°C) | Reaction Time | Catalyst/Additive | Yield (%) |
| Ionic Liquid-Mediated | 220 | 25-30 min | [dmaH][HSO₄] | 68 ± 2 |
| Pyrolysis of Urea-Cyanuric Acid Mixture (continuous) | 290 | - | Ammonia Atmosphere | 76 (ultimate) |
| Thermal Decomposition | 250 | 15 min | NH₄Cl | ~85 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature. These protocols, while not strictly prebiotic, provide a foundation for designing experiments to investigate the abiotic synthesis of this compound under early Earth conditions.
Liquid-Phase Synthesis of this compound from Urea in Kerosene
Objective: To synthesize this compound from urea using an organic solvent.
Materials:
-
Urea (20 g)
-
Kerosene (40 mL)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Vacuum pump
-
pH test paper
-
Deionized water
Procedure:
-
Add urea (20 g) and kerosene (40 mL) to a round-bottom flask equipped with a stirrer.
-
Heat the mixture to 150 °C with stirring.
-
Apply a vacuum (10 mm Hg) to the flask.
-
Increase the temperature to 190 °C and maintain for the duration of the reaction.
-
Monitor the reaction by testing for the emission of ammonia (NH₃) with pH test paper. The reaction is considered complete when the pH test paper no longer indicates the presence of ammonia.
-
Cool the reaction mixture to 80 °C.
-
Add deionized water (15 mL) and stir for 1 hour to precipitate the product.
-
Filter the solid product and dry it.
-
To remove water of crystallization, heat the dry solid at 150 °C for 2 hours to yield pure this compound.
Solvent-Free Synthesis of this compound from Urea using an Ionic Liquid Catalyst
Objective: To synthesize this compound from urea in a solvent-free system using an ionic liquid as a catalyst and solvent.
Materials:
-
Urea
-
Dimethyl ammonium hydrosulfate ([dmaH][HSO₄]) ionic liquid
-
Reaction vessel suitable for high-temperature reactions
-
Heating and stirring apparatus
Procedure:
-
Combine urea and [dmaH][HSO₄] in a weight ratio of 1:5 in a reaction vessel.
-
Heat the mixture to 220 °C with stirring.
-
Maintain the temperature for 25-30 minutes.
-
Cool the reaction mixture.
-
The product, this compound, can be isolated and purified using appropriate methods (details not specified in the abstract).
Potential Role of Montmorillonite Clay
Clay minerals, such as montmorillonite, are considered to have played a significant role as catalysts in prebiotic chemistry. While direct experimental evidence for the montmorillonite-catalyzed synthesis of this compound from urea is not yet available in the reviewed literature, its known properties suggest a potential role. Montmorillonite can adsorb urea, which is a prerequisite for surface-catalyzed reactions. The acidic sites on the clay surface could potentially facilitate the condensation reactions involved in the formation of this compound from urea. Further experimental investigation is required to validate this hypothesis and quantify the catalytic effect of montmorillonite on this compound yields under prebiotic conditions.
Caption: Hypothesized role of montmorillonite in this compound synthesis.
Conclusion and Future Directions
The synthesis of this compound from urea is a plausible and significant reaction in the context of prebiotic chemistry. While quantitative data from industrial processes demonstrate the feasibility of the thermal condensation of urea to this compound with high yields, a critical knowledge gap remains regarding this synthesis under geochemically relevant early Earth conditions.
Future research should focus on:
-
Experimental validation of prebiotic synthesis: Conducting experiments that simulate plausible early Earth environments, such as hydrothermal vents, evaporating lagoons, and freeze-thaw cycles, to determine the yields of this compound from urea in aqueous solutions.
-
Investigating mineral catalysis: Quantifying the catalytic effect of minerals like montmorillonite on the rate and yield of this compound formation from urea.
-
Exploring alternative energy sources: Experimentally verifying the theoretical free-radical pathway for this compound synthesis using energy sources relevant to the early Earth, such as ultraviolet radiation and electrical discharges.
Addressing these research questions will provide a more complete picture of the abiotic origins of this compound and its potential contribution to the emergence of life.
References
- 1. Prebiotic Origin of Pre-RNA Building Blocks in a Urea "Warm Little Pond" Scenario - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prebiotic synthesis of triazines from urea: a theoretical study of free radical routes to melamine, ammeline, ammelide and this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Photostability of Cyanuric Acid Under UV Radiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanuric acid (CYA), a triazine compound, is widely recognized for its role as a chlorine stabilizer in swimming pools, where it protects free chlorine from rapid degradation by solar ultraviolet (UV) radiation. This technical guide provides an in-depth analysis of the photostability of this compound itself under UV irradiation. Drawing from theoretical calculations and experimental studies, this document elucidates the intrinsic resistance of this compound to direct photolysis and explores the conditions under which it can be degraded through indirect photochemical pathways. Detailed experimental protocols for advanced oxidation processes that have been shown to degrade this compound are also presented, along with a summary of the quantitative data available. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development and other fields where the photostability of triazine compounds is of interest.
Introduction
This compound (1,3,5-triazine-2,4,6-triol) is a cyclic organic compound with the chemical formula (CNOH)₃. While its primary industrial application is as a precursor to N-chlorinated cyanurates used for water disinfection and as a stabilizer for chlorine, its inherent photostability is a subject of significant scientific interest, particularly in fields such as prebiotic chemistry and environmental science. Understanding the behavior of this compound under UV radiation is crucial for predicting its environmental fate and for developing effective water treatment technologies.
This guide synthesizes the current scientific understanding of this compound's photostability, addressing both its remarkable resistance to direct UV degradation and the specific conditions that can lead to its decomposition.
Theoretical Photostability of this compound
Computational studies, employing density functional theory (DFT) and its time-dependent variant (TD-DFT), provide compelling evidence for the high photostability of this compound in aqueous solutions.[1][2]
Key theoretical findings include:
-
UV Absorption Spectrum: this compound is predicted to have an absorption maximum at approximately 160 nm, with its lowest-energy absorption band extending to about 200 nm in an aqueous solution.[2] This means it has negligible absorption of the UV wavelengths that typically reach the Earth's surface (UVA: 315-400 nm; UVB: 280-315 nm).
-
Deactivation Pathway: Upon excitation by high-energy UV light (e.g., 160 nm), the molecule is expected to populate excited singlet states.[2] However, these excited states have access to a nearly barrierless pathway to return to the ground state through a process of ultrafast internal conversion via a conical intersection.[2] This rapid, non-radiative deactivation pathway efficiently dissipates the absorbed UV energy without leading to chemical reactions, thus conferring high photostability.
-
Intersystem Crossing: The calculated spin-orbit coupling elements are small, suggesting that intersystem crossing to the triplet manifold, another potential pathway for photochemical reactions, plays a minor role in the electronic relaxation of this compound.
-
Photoionization: The vertical ionization energy of this compound is calculated to be high (8.2 eV), making direct one-photon ionization by solar radiation highly unlikely.
A simplified logical diagram illustrating the theoretical basis for this compound's photostability is presented below.
Experimental Evidence of Photostability and Indirect Degradation
Experimental observations largely corroborate the theoretical predictions of this compound's high resistance to direct photolysis. However, several studies have demonstrated its degradation under specific conditions, primarily through indirect photochemical pathways involving highly reactive species.
Resistance to Direct Photolysis
Numerous studies, particularly in the context of swimming pool water chemistry, have confirmed that this compound is highly resistant to degradation by sunlight alone. In fact, its primary function is to shield free chlorine from photodecomposition. Research has also indicated that this compound is not degraded by photocatalytic processes using TiO₂ under standard conditions.
Indirect Photodegradation through Advanced Oxidation Processes (AOPs)
While this compound is stable on its own, it can be degraded by powerful oxidizing agents generated photochemically or electrochemically. These methods are collectively known as Advanced Oxidation Processes (AOPs).
The table below summarizes the quantitative data from studies that have successfully degraded this compound using AOPs.
| Degradation Method | Experimental Conditions | Key Findings | Reference |
| Fluorinated TiO₂ Photocatalysis | Aqueous suspensions of Degussa P25 TiO₂ with added fluoride ions at low pH. | Degradation of this compound was achieved, attributed to the formation of homogeneous phase hydroxyl radicals. | |
| Photo-Fenton Process | Use of Fenton's reagent (Fe²⁺ and H₂O₂) in the presence of UV light. | Successful degradation of this compound has been reported. | |
| Photoelectrochemical Degradation | TiO₂ suspension in 0.3 M NaCl solution with an applied potential (> 2 V) using Ti electrodes. | Removal of up to 85% was achieved with the addition of 0.05 M HCO₃⁻ and an applied potential greater than 5 V. | |
| Anodic Oxidation | Boron-doped diamond (BDD) anodes. | Achieved up to 90% total organic carbon (TOC) removal in ultrapure water and was effective in real swimming pool water samples. |
The following diagram illustrates a generalized workflow for an advanced oxidation process aimed at degrading this compound.
Experimental Protocols for Key Experiments
Detailed methodologies are crucial for the replication and advancement of research in this area. Below are the experimental protocols for the advanced oxidation processes that have been successfully used to degrade this compound.
Protocol for Photoelectrochemical Degradation of this compound
This protocol is based on the methodology described in the study by Chen et al. (2007).
-
Reactor Setup: A photoelectrochemical reactor is used, containing a TiO₂ suspension. Two platinum electrodes serve as the working and counter electrodes, between which an electrical bias is applied.
-
Reactant Solution: An aqueous solution of this compound is prepared. Sodium chloride (0.3 M) is added as an electrolyte. In some experiments, sodium bicarbonate (up to 0.05 M) is added to investigate its effect on the degradation rate.
-
Procedure:
-
The this compound solution containing the electrolyte and TiO₂ particles is placed in the reactor.
-
A specific electrical potential (e.g., > 5 V) is applied across the platinum electrodes.
-
The solution is irradiated with a UV light source.
-
Aliquots of the solution are withdrawn at regular intervals.
-
-
Analysis: The concentration of this compound in the aliquots is determined using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) or a turbidometric test with melamine. The total organic carbon (TOC) can also be measured to assess mineralization.
Protocol for Anodic Oxidation of this compound
This protocol is based on the methodology described in the study by Mosteo et al. (2022).
-
Electrochemical Cell: An undivided electrochemical cell is equipped with a boron-doped diamond (BDD) anode and a suitable cathode (e.g., stainless steel).
-
Electrolyte/Sample: The experiment can be performed with a solution of this compound in ultrapure water or in real swimming pool water samples. A supporting electrolyte such as NaCl may be present or added.
-
Procedure:
-
The electrochemical cell is filled with the this compound solution.
-
A constant current density is applied to the BDD anode using a DC power supply.
-
The solution is typically stirred to ensure mass transport.
-
Samples are collected periodically throughout the experiment.
-
-
Analysis: The degradation of this compound is monitored by measuring its concentration over time using HPLC. The extent of mineralization is determined by TOC analysis.
The logical relationship for the anodic oxidation process is depicted below.
Conclusion
This compound exhibits remarkable photostability, a characteristic that is well-supported by theoretical calculations and experimental observations. Its resistance to direct degradation by UV radiation is attributed to its limited absorption of terrestrial solar wavelengths and an efficient non-radiative deactivation pathway that rapidly dissipates absorbed energy.
However, this compound is not completely inert to photochemical processes. It can be effectively degraded through indirect mechanisms, specifically by advanced oxidation processes that generate highly reactive species such as hydroxyl radicals. These processes include photocatalysis with modified TiO₂, the photo-Fenton reaction, photoelectrochemical degradation, and anodic oxidation.
For researchers and professionals in fields where the environmental fate and persistence of triazine compounds are a concern, it is crucial to consider the specific chemical environment when assessing the stability of this compound. While stable in pure water under sunlight, its degradation can be induced in the presence of appropriate catalysts, reagents, or electrochemical conditions. Future research should focus on further elucidating the degradation pathways and byproducts of these advanced oxidation processes to ensure their environmental safety and efficacy.
References
An In-depth Technical Guide to the Biodegradation Pathways of Cyanuric Acid in Soil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the microbial degradation of cyanuric acid in soil environments. This compound, a symmetrical triazine compound, is a significant environmental intermediate resulting from the breakdown of the widely used herbicide atrazine and is also a component of some industrial products. Understanding its fate in soil is crucial for environmental risk assessment and the development of bioremediation strategies. This document details the primary enzymatic pathways of this compound biodegradation, presents quantitative data on degradation rates and enzyme kinetics, outlines detailed experimental protocols for studying these processes, and provides visual representations of the core concepts.
Biodegradation Pathways of this compound
Microbial degradation of this compound in soil predominantly follows two distinct enzymatic pathways. The first is the well-characterized pathway found in Pseudomonas sp. ADP, and the second, more recently elucidated and considered more prevalent, proceeds via a biuret intermediate.[1][2] Both pathways ultimately mineralize this compound to ammonia and carbon dioxide.[2][3]
The Pseudomonas sp. ADP Pathway
The degradation of this compound by Pseudomonas sp. strain ADP involves a series of hydrolytic reactions catalyzed by enzymes encoded by the atzDEF operon.[2] The pathway proceeds as follows:
-
Ring Cleavage: The process is initiated by the enzyme This compound hydrolase (AtzD) , which hydrolyzes the s-triazine ring of this compound to form the unstable intermediate, 1-carboxybiuret .
-
Deamination and Decarboxylation: The intermediate is then acted upon by the AtzEG enzyme complex, which catalyzes deamination. Subsequently, AtzH facilitates decarboxylation.
-
Final Hydrolysis: The final step is catalyzed by allophanate hydrolase (AtzF) , which hydrolyzes the remaining linear molecule to yield three molecules of ammonia and three molecules of carbon dioxide.
The Biuret Pathway
A more widespread pathway for this compound degradation in soil bacteria involves the intermediate biuret . This pathway is considered to be more than an order of magnitude more prevalent than the Pseudomonas sp. ADP pathway. The key enzymatic steps are:
-
Ring Cleavage: Similar to the other pathway, a This compound hydrolase (CAH) , which can be encoded by atzD or trzD genes, catalyzes the hydrolytic opening of the this compound ring to form 1-carboxybiuret .
-
Decarboxylation: The unstable 1-carboxybiuret is then decarboxylated to biuret. This step can occur spontaneously or be enzymatically catalyzed by carboxybiuret decarboxylase (TrtB) .
-
Biuret Hydrolysis: Biuret hydrolase (BiuH) then hydrolyzes biuret to allophanate and one molecule of ammonia.
-
Allophanate Hydrolysis: Finally, allophanate hydrolase (e.g., AtzF) hydrolyzes allophanate into two molecules of ammonia and two molecules of carbon dioxide.
Quantitative Data
The following tables summarize key quantitative data related to the biodegradation of this compound in soil.
Table 1: Bacterial Growth on this compound
| Bacterial Strain | Doubling Time (hours) on this compound | Reference |
| Pseudomonas sp. ADP | 4.1 | |
| Comamonas sp. CAH-2 | 1.9 - 2.8 | |
| Herbaspirillum sp. CAH-3 | 1.9 - 2.8 |
Table 2: this compound Degradation Rates in Soil
| Experimental System | Initial this compound Concentration | Degradation | Time (hours) | Reference |
| Soil column with Pseudomonas sp. NRRL B-12227 | 1 mM | >60% | 72 |
Table 3: Kinetic Parameters of Key Enzymes in this compound Biodegradation
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |
| AtzD (Pseudomonas sp. ADP) | This compound | 57 ± 10 | 6.8 ± 0.7 | |
| AtzF (Pseudomonas sp. ADP) | Allophanate | 680 | 6 | |
| TrzN | Atrazine | - | 3.1 ± 0.6 | |
| AtzB | Hydroxyatrazine | - | 1.1 ± 0.6 | |
| AtzC | N-isopropylammelide | - | 12 ± 1 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biodegradation of this compound in soil.
Soil Microcosm Study for this compound Biodegradation
This protocol outlines a general procedure for assessing the biodegradation of this compound in a controlled laboratory setting.
Materials:
-
Soil sample from the desired study site.
-
This compound stock solution (e.g., 100 mM in deionized water).
-
Mineral salts medium (e.g., M9 minimal salts).
-
Sterile water.
-
Microcosm vessels (e.g., 250 mL glass jars with loose-fitting lids).
-
Incubator.
-
Analytical equipment for this compound and intermediate quantification (e.g., HPLC).
Procedure:
-
Soil Preparation: Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize. Determine the soil's water holding capacity.
-
Microcosm Setup:
-
Weigh a known amount of soil (e.g., 50 g dry weight equivalent) into each microcosm vessel.
-
Prepare a treatment solution containing this compound at the desired final concentration (e.g., 100 mg/kg soil) in mineral salts medium.
-
Add the treatment solution to the soil and adjust the moisture content to a specific percentage of the water holding capacity (e.g., 60%).
-
Prepare control microcosms with sterile soil (autoclaved) and/or without the addition of this compound.
-
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 60 days).
-
Sampling: At regular intervals (e.g., day 0, 7, 14, 30, 60), collect soil samples from each microcosm.
-
Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent (e.g., a mixture of acetonitrile and water).
-
Analysis: Analyze the extracts for the concentration of this compound and its intermediates (e.g., biuret) using HPLC.
Enzyme Assays
This assay measures the activity of this compound hydrolase by monitoring the decrease in this compound concentration.
Materials:
-
Purified AtzD/TrzD enzyme or cell lysate containing the enzyme.
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0).
-
This compound solution (e.g., 10 mM in buffer).
-
Spectrophotometer or HPLC.
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and this compound solution.
-
Initiate the reaction by adding a known amount of the enzyme or cell lysate.
-
Incubate the reaction at a specific temperature (e.g., 30°C).
-
At different time points, stop the reaction (e.g., by adding a strong acid like HCl).
-
Measure the remaining this compound concentration using a spectrophotometer at 214 nm or by HPLC.
-
Calculate the enzyme activity based on the rate of this compound consumption.
A coupled assay can also be performed where the production of ammonia from the downstream reactions is measured.
This assay measures the activity of biuret hydrolase by quantifying the release of ammonia.
Materials:
-
Purified BiuH enzyme or cell lysate.
-
HEPES buffer (e.g., 50 mM, pH 8.5).
-
Biuret solution (e.g., 10 mM in buffer).
-
Glutamate dehydrogenase (GDH).
-
α-ketoglutarate.
-
NADH.
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, biuret, GDH, α-ketoglutarate, and NADH.
-
Initiate the reaction by adding the BiuH enzyme or cell lysate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH as ammonia is produced and consumed by GDH.
-
Calculate the enzyme activity based on the rate of NADH oxidation.
HPLC Analysis of this compound and Biuret
This method allows for the quantification of this compound and its primary intermediate, biuret, in soil extracts.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used. A mixed-mode column like Amaze TH can also be employed for simultaneous analysis of this compound and melamine.
-
Mobile Phase: An isocratic mobile phase of sodium phosphate monohydrate in methanol (pH 7.0) has been described. Alternatively, a gradient with acetonitrile and an aqueous buffer (e.g., ammonium formate) can be used.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: this compound can be detected at approximately 214 nm.
-
Injection Volume: Typically 10-20 µL.
Procedure:
-
Prepare standard solutions of this compound and biuret of known concentrations.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared soil extracts.
-
Quantify the concentrations of this compound and biuret in the samples by comparing their peak areas to the calibration curve.
Visualizations
The following diagrams illustrate the biodegradation pathways and a typical experimental workflow.
Caption: Major biodegradation pathways of this compound in soil.
Caption: A typical experimental workflow for a soil microcosm study.
References
- 1. Structural and biochemical characterization of the biuret hydrolase (BiuH) from the this compound catabolism pathway of Rhizobium leguminasorum bv. viciae 3841 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Biodegradation via Biuret: Physiology, Taxonomy, and Geospatial Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Degradation of Cyanuric Acid: A Technical Guide for Researchers
An In-depth Examination of Hydrolase-Mediated Cyanuric Acid Catabolism for Applications in Bioremediation and Drug Development
The accumulation of this compound in various environments, a consequence of its use as a chlorine stabilizer and its formation as a degradation product of s-triazine herbicides like atrazine, presents a growing environmental concern.[1][2] This technical guide provides a comprehensive overview of the enzymatic degradation of this compound by hydrolases, offering valuable insights for researchers, scientists, and professionals in drug development. This document details the core biochemical pathways, presents quantitative enzymatic data, outlines key experimental protocols, and visualizes the intricate molecular processes involved.
The Central Role of this compound Hydrolase in s-Triazine Degradation
The microbial breakdown of s-triazine compounds, including the widely used herbicide atrazine and the industrial chemical melamine, converges on the formation of this compound as a stable intermediate.[3][4][5] The key to the complete mineralization of these compounds lies in the enzymatic cleavage of the s-triazine ring of this compound, a reaction catalyzed by a specific class of enzymes known as this compound hydrolases (CAHs).
This compound hydrolases, such as AtzD from Pseudomonas sp. ADP and TrzD from Acidovorax avenae subsp. citrulli, are highly specific amidases that catalyze the hydrolytic ring opening of this compound. This enzymatic step is crucial as this compound is otherwise a highly stable molecule.
The Degradation Pathway: From Ring Cleavage to Mineralization
The enzymatic degradation of this compound is a multi-step process initiated by the action of this compound hydrolase. The pathway proceeds as follows:
-
Ring Cleavage of this compound: this compound hydrolase catalyzes the hydrolysis of the s-triazine ring of this compound to produce 1-carboxybiuret.
-
Decarboxylation: 1-carboxybiuret is an unstable intermediate that can spontaneously decompose into biuret and carbon dioxide. However, recent research suggests that some bacteria possess an enzyme, encoded by the trtB gene, that catalyzes this decarboxylation step.
-
Biuret Hydrolysis: Biuret is further hydrolyzed by biuret hydrolase (BiuH) to yield allophanate and ammonia.
-
Allophanate Hydrolysis: The final step involves the hydrolysis of allophanate by allophanate hydrolase (AtzF/TrzF) to produce two molecules of ammonia and two molecules of carbon dioxide, thus completing the mineralization of the s-triazine ring nitrogen.
This complete degradation pathway allows certain microorganisms to utilize this compound and its precursors as a sole nitrogen source.
Quantitative Analysis of this compound Hydrolase Activity
The efficiency of this compound degradation is dependent on the kinetic properties of the involved enzymes. While comprehensive kinetic data for all known this compound hydrolases is not exhaustively compiled in a single source, key findings from various studies are summarized below.
| Enzyme/Organism | Substrate | Km (μM) | Vmax (μmol/min/mg) | Notes | Reference |
| Triazine Hydrolase (TrzN) from Nocardioides sp. C190 | Atrazine | 25 | 31 | This enzyme acts on the precursor to this compound. | |
| This compound Hydrolase (CAH) from Moorella thermoacetica | N-methylisothis compound | 71 ± 10 | 3.1 ± 0.3 (kcat s-1) | This thermostable enzyme shows promise for bioremediation applications. |
Degradation Rates Under Specific Conditions:
-
E. coli expressing CAH from Moorella thermoacetica degraded 10,000 μM this compound completely in 72 hours.
-
The degradation rate of this compound by CAH is inhibited by hypochlorite, with a 50% decrease in the presence of 4.5 ppm hypochlorite.
Experimental Protocols for Assessing Enzymatic Activity
Accurate measurement of this compound hydrolase activity is fundamental for research in this field. The following are detailed methodologies for key experiments cited in the literature.
This compound Hydrolase Activity Assay (Coupled Enzyme Assay)
This method relies on the coupled reaction of this compound hydrolase and biuret hydrolase to stoichiometrically produce ammonia, which can then be quantified.
Materials:
-
0.1 M Potassium phosphate buffer (pH 7.0)
-
10 mM this compound solution
-
Purified biuret hydrolase
-
Phenol-hypochlorite reagents for ammonia quantification
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare the reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.0) and 10 mM this compound.
-
Add the this compound hydrolase sample (e.g., cell lysate, purified enzyme).
-
Add an excess of purified biuret hydrolase to ensure the immediate conversion of biuret to ammonia.
-
Incubate the reaction at a controlled temperature (e.g., 22°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by heat inactivation or addition of a quenching agent).
-
Quantify the amount of ammonia produced using the phenol-hypochlorite method, which forms a colored product measurable by absorbance.
-
Relate the amount of ammonia produced to the activity of the this compound hydrolase.
This compound Disappearance Assay (Turbidimetric Method)
This assay measures the decrease in this compound concentration by forming a precipitate with melamine.
Materials:
-
0.1 M Potassium phosphate buffer
-
This compound solution of known concentration
-
20 mM Melamine solution in 0.1 M phosphate buffer
-
Spectrophotometer or nephelometer
Procedure:
-
Set up the enzymatic reaction with the this compound hydrolase sample and this compound substrate in a phosphate buffer.
-
Incubate the reaction for a specific time at a controlled temperature.
-
At various time points, take aliquots of the reaction mixture.
-
Stop the enzymatic reaction in the aliquots.
-
Add 20 mM melamine solution to the aliquots to form a 1:1 melamine-cyanuric acid complex, which results in turbidity.
-
Measure the turbidity (apparent absorbance or light scattering) at 600 nm.
-
Create a standard curve of known this compound concentrations to correlate turbidity with the remaining this compound concentration.
Visualizing the Degradation Pathways and Workflows
Diagrammatic representations are essential for understanding the complex relationships in enzymatic pathways and experimental designs.
Caption: Enzymatic degradation pathway of s-triazines to this compound and its subsequent mineralization.
Caption: Workflow for the coupled enzyme assay to determine this compound hydrolase activity.
Conclusion and Future Directions
The enzymatic degradation of this compound by hydrolases represents a highly efficient and environmentally friendly approach to remediate s-triazine contamination. A thorough understanding of the enzymes involved, their catalytic mechanisms, and the factors influencing their activity is paramount for developing robust bioremediation strategies. Future research should focus on the discovery and characterization of novel, more stable, and efficient this compound hydrolases, particularly from extremophiles, to overcome challenges such as inhibition by co-contaminants like chlorine. Furthermore, the elucidation of the regulatory networks governing the expression of these degradation pathways in various microorganisms will be crucial for optimizing their application in both natural and engineered systems. The insights provided in this guide serve as a foundational resource for advancing these research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Atrazine biodegradation in the lab and in the field: enzymatic activities and gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The degradative pathway of the s-triazine melamine. The steps to ring cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Modeling of Cyanuric Acid Hydrogen Bonding
Affiliation: Google Research
Abstract
Cyanuric acid (CA), a triazine derivative, is a cornerstone molecule in supramolecular chemistry and crystal engineering, primarily due to its ability to form robust and predictable hydrogen-bonded networks. Its planar structure, featuring three N-H donor sites and three C=O acceptor sites, allows for the formation of intricate one- and two-dimensional arrays through self-assembly and co-crystallization. This technical guide provides a comprehensive overview of the molecular modeling techniques used to investigate the hydrogen bonding of this compound. It is intended for researchers, scientists, and drug development professionals. The guide details quantum mechanical and molecular mechanics methodologies, protocols for experimental validation, and presents key quantitative data in structured tables. Furthermore, it visualizes complex workflows and molecular interactions using Graphviz diagrams, offering a holistic view of the current state of research in this field.
Introduction to this compound Hydrogen Bonding
This compound exists in a stable tri-keto tautomeric form, which is ideal for forming multiple hydrogen bonds.[1][2] This capability drives its self-assembly into well-ordered nanostructures, such as tapes and open rosettes, on substrates like graphite.[3] The most prominent example of its hydrogen-bonding prowess is its co-crystallization with melamine (M), forming a highly stable, planar rosette-type motif held together by a complementary set of three hydrogen bonds.[4] This CA-M system is a flagship example in supramolecular chemistry and has been extensively studied for applications ranging from the development of functional materials to understanding biomineralization processes, such as the formation of kidney stones.
The precise characterization and prediction of these hydrogen-bonded networks are critical for designing novel materials and pharmaceutical co-crystals. Molecular modeling, encompassing a range of computational techniques, provides indispensable insights into the geometries, energies, and dynamics of these interactions, often in synergy with experimental validation methods.
Key Hydrogen Bonding Motifs
This compound's hydrogen bonding leads to several recurring structural motifs. Each CA molecule can act as both a hydrogen donor (via N-H groups) and an acceptor (via C=O groups). This dual nature facilitates the formation of complex assemblies.
-
Self-Assembly: In pure form, CA crystallizes as molecular tapes with dimeric N-H···O hydrogen bonding. These tapes are further interconnected by N-H···O interactions to form sheets.
-
Co-crystal Assembly (with Melamine): The combination of this compound and melamine results in one of the most stable non-covalent structures known, a rosette motif where CA and M molecules are arranged in an ordered, alternating pattern.
-
Co-crystal Assembly (with other molecules): CA also forms hydrogen-bonded complexes with other molecules like pyridine, where the pyridine molecule inserts itself into the CA tape structure, forming helical chains.
Caption: Hydrogen bonding pathways of this compound.
Computational Methodologies and Protocols
The modeling of hydrogen bonds in this compound systems employs a hierarchy of computational methods, from high-accuracy quantum mechanics to large-scale molecular dynamics.
Quantum Mechanics (QM)
QM methods, particularly Density Functional Theory (DFT), are essential for accurately calculating the electronic structure, geometries, and binding energies of hydrogen-bonded complexes.
Commonly Used Functionals and Basis Sets:
-
Functionals: B3LYP is a widely used functional for hydrogen-bonded systems. For improved description of non-covalent interactions, dispersion-corrected functionals like ω-B97XD are recommended. The CAM-B3LYP functional has been shown to be necessary for accurately reproducing N 1s core spectra in NEXAFS simulations.
-
Basis Sets: Pople-style basis sets like 6-311++G(d,p) are frequently employed to provide a good balance of accuracy and computational cost. For high-accuracy energy benchmarks, correlation-consistent basis sets like aug-cc-pVDZ are used.
Typical Protocol for DFT Calculation of a CA-Melamine Complex:
-
Geometry Input: Obtain initial coordinates for this compound and melamine, for instance, from crystallographic data.
-
Optimization: Perform a full geometry optimization without constraints using a chosen level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Analysis: Conduct a vibrational frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Binding Energy Calculation: Calculate the binding energy (BE) using the supermolecular approach: BE = E_complex - (E_CA + E_melamine) where E_complex, E_CA, and E_melamine are the total electronic energies of the complex and the isolated, optimized monomers, respectively.
-
Interaction Analysis: Analyze the nature of the hydrogen bonds using methods like the Quantum Theory of Atoms in Molecules (QTAIM) or by examining molecular electrostatic potential maps.
Molecular Mechanics (MM) and Molecular Dynamics (MD)
For studying larger systems, such as the self-assembly of many CA molecules or their interaction with polymers, MM methods are necessary. MD simulations based on force fields allow for the exploration of the dynamic behavior of these systems over time.
Applicable Force Fields:
-
General Force Fields: The CHARMM General Force Field (CGenFF) and the General AMBER Force Field (GAFF) are designed for drug-like molecules and can be parameterized for this compound.
-
Parameterization: Accurate modeling requires careful parameterization of partial atomic charges, Lennard-Jones parameters, and bonded terms, often by fitting to QM data (e.g., interaction energies, geometries, vibrational spectra).
General Protocol for MD Simulation of CA Self-Assembly in Water:
-
System Setup: Place multiple this compound molecules in a periodic simulation box filled with a chosen water model (e.g., TIP3P).
-
Force Field Assignment: Assign force field parameters (e.g., from CGenFF) to all molecules.
-
Energy Minimization: Perform energy minimization to remove any unfavorable initial contacts.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 298 K) and then run a simulation under constant pressure and temperature (NPT ensemble) to allow the system density to equilibrate.
-
Production Run: Run a long MD simulation (nanoseconds to microseconds) under the NVT or NPT ensemble to collect trajectory data.
-
Analysis: Analyze the trajectory to study the formation of hydrogen-bonded aggregates, calculate properties like the radial distribution function between donor and acceptor atoms, and determine the thermodynamics of hydrogen bond formation.
Caption: Computational workflows for studying H-bonding.
Experimental Validation Protocols
Computational models must be validated against experimental data to ensure their accuracy and predictive power.
X-ray Crystallography
This is the gold standard for determining the solid-state structure of molecular assemblies.
Protocol for Co-crystal Structure Determination:
-
Crystal Growth: Obtain single crystals of the complex, for example, by dissolving this compound and a co-former (e.g., pyridine) in a suitable solvent and allowing for slow evaporation.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using monochromatic X-ray radiation (e.g., Mo-Kα).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters. Hydrogen atoms are often located from difference Fourier maps.
-
Analysis: Analyze the refined structure to obtain precise hydrogen bond distances (e.g., N···O, N···N) and angles (e.g., N-H···O).
Spectroscopic Techniques
Spectroscopy probes how hydrogen bonding affects the electronic and vibrational states of the molecules.
Protocol for XPS/NEXAFS Analysis:
-
Sample Preparation: Prepare samples for both gas-phase and condensed-phase (e.g., a monolayer of CA on a gold surface) measurements. Gas-phase measurements are typically done by subliming the compound.
-
Data Acquisition: Perform measurements at a synchrotron facility. Acquire X-ray Photoelectron Spectroscopy (XPS) data to determine core-level binding energies (BEs) of N 1s, O 1s, and C 1s electrons. Acquire Near Edge X-ray Absorption Fine Structure (NEXAFS) spectra at the corresponding edges.
-
Spectral Comparison: Compare the gas-phase spectra with the monolayer spectra. Shifts in binding energies and changes in NEXAFS features (e.g., quenching of σ* resonances in the N K-edge) serve as fingerprints of intermolecular hydrogen bonding.
-
Comparison with Theory: Compare the experimental spectra with theoretical spectra generated from DFT calculations (e.g., using TDDFT with the CAM-B3LYP functional) to assign spectral features and validate the computational model of the hydrogen-bonded network.
Caption: Integrated computational and experimental workflow.
Quantitative Data Summary
The following tables summarize key quantitative data from computational and experimental studies on this compound hydrogen bonding.
Table 1: Calculated Hydrogen Bond Properties (DFT)
| System | Method | H-Bond Type | H···A Distance (Å) | Binding Energy (kcal/mol) | Reference |
| CA-Melamine | B3LYP/6-311++G(d,p) | N-H···N | 1.838 | -33.5 (Total) | |
| CA-Melamine | B3LYP/6-311++G(d,p) | N-H···O | 1.936 | -33.5 (Total) | |
| CA Dimer | DFT (unspecified) | N-H···O | N/A | N/A | |
| CA-Pyridine | N/A | N-H···N | 1.75 | N/A | |
| CA-Pyridine | N/A | C-H···O | 2.55 | N/A |
Table 2: Experimental Hydrogen Bond Geometries (X-ray Crystallography)
| System | H-Bond Type | Donor-Acceptor Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Reference |
| CA-Melamine | N-H···N | 2.827(2) - 2.831(2) | N/A | N/A | |
| CA-Melamine | N-H···O | 2.915(2) - 2.977(2) | N/A | N/A | |
| CA-Pyridine | N-H···N | N/A | 1.75 | N/A | |
| CA-Pyridine | C-H···O | N/A | 2.55 | N/A |
Table 3: Spectroscopic Signatures of Hydrogen Bonding
| Technique | System | Observation | Interpretation | Reference |
| XPS | CA Monolayer on Au(111) | N 1s BE increases by 0.4 eV vs. gas phase | H-bond formation affects the N (H-donor) site more than the O (H-acceptor) site. | |
| NEXAFS | CA Monolayer on Au(111) | Quenching of N 1s σ* resonances | H-bonding perturbs the empty orbitals localized on the N-H group. | |
| FT-IR | Crystalline CA | Broadening of ν(C=O) and ν(N-H) bands | Involvement of C=O and N-H groups in extensive hydrogen bonding. |
Applications in Drug Development
The principles of this compound hydrogen bonding and the ability to model these interactions are directly applicable to pharmaceutical sciences.
-
Co-crystal Engineering: this compound can be used as a co-former to create co-crystals with active pharmaceutical ingredients (APIs). This strategy is employed to improve an API's physicochemical properties, such as solubility, stability, and bioavailability, without altering the API's chemical structure. The predictable hydrogen bonding of CA makes it an excellent candidate for the rational design of such co-crystals.
-
Drug Delivery Systems: Polymers functionalized with this compound have been designed for drug recognition and delivery. For example, a this compound-functionalized polymer was shown to successfully recognize, load, and release the chemotherapy drug methotrexate through multitopic hydrogen bonding. Modeling these interactions is crucial for optimizing the binding affinity and release kinetics of such systems.
Conclusion
The molecular modeling of this compound's hydrogen bonding is a mature and powerful field, combining high-level quantum chemical calculations for energetic and electronic insights with large-scale molecular dynamics simulations for exploring collective and dynamic phenomena. DFT methods, particularly with dispersion corrections, provide reliable data on bond geometries and energies, which are crucial for parameterizing classical force fields. The synergistic use of these computational tools with experimental techniques like X-ray crystallography and various spectroscopies provides a robust framework for understanding and predicting the behavior of this compound-based supramolecular systems. These fundamental insights are paving the way for the rational design of advanced functional materials and innovative pharmaceutical formulations.
References
The Strategic Role of Cyanuric Acid in the Synthesis of Bioactive s-Triazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The symmetrical triazine (s-triazine) core is a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Cyanuric acid, and more commonly its chlorinated derivative cyanuric chloride, serves as a cornerstone precursor for the facile and versatile construction of these bioactive molecules. This technical guide provides an in-depth exploration of the synthetic methodologies, quantitative data, and biological applications of s-triazine derivatives originating from this compound. Detailed experimental protocols, structured data tables for comparative analysis, and visualizations of key experimental workflows and signaling pathways are presented to empower researchers in the fields of drug discovery and development.
Introduction: The Versatility of the s-Triazine Scaffold
The 1,3,5-triazine, or s-triazine, ring is a six-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its unique structural and electronic properties. Its planar and symmetrical nature allows for the precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. The s-triazine scaffold is a key component in a number of approved drugs with applications ranging from anticancer to antiviral and anti-inflammatory therapies.[1][2]
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and cost-effective derivative of this compound, is the most common starting material for the synthesis of a vast library of s-triazine compounds.[1] The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for a stepwise and controlled nucleophilic substitution. This unique feature enables the synthesis of mono-, di-, and trisubstituted s-triazines with a high degree of structural diversity.[3][4]
Synthesis of s-Triazine Derivatives from Cyanuric Chloride: A Stepwise Approach
The synthesis of s-triazine derivatives from cyanuric chloride is predominantly achieved through a sequential nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the chlorine atoms is temperature-dependent, providing a powerful tool for selective substitution.
-
First Substitution (0-5 °C): The first chlorine atom is highly reactive and can be displaced by a variety of nucleophiles at low temperatures, typically between 0 and 5 °C.
-
Second Substitution (Room Temperature): The second substitution requires a moderate increase in temperature, usually to room temperature, as the electron-donating character of the first substituent deactivates the ring towards further nucleophilic attack.
-
Third Substitution (Elevated Temperatures/Reflux): The final chlorine atom is the least reactive and its substitution often necessitates elevated temperatures, including refluxing conditions, to proceed to completion.
This temperature-controlled reactivity allows for the introduction of different nucleophiles in a stepwise manner, leading to the creation of unsymmetrical and multifunctional s-triazine derivatives. Common nucleophiles employed in these reactions include amines, alcohols, thiols, and hydrazines. The reactions are typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), to neutralize the hydrochloric acid generated during the substitution.
Logical Workflow for Sequential Substitution
Caption: Sequential substitution workflow for s-triazine synthesis.
Quantitative Data on s-Triazine Synthesis
The efficiency of s-triazine synthesis is highly dependent on the nature of the nucleophiles and the reaction conditions. The following tables summarize quantitative data from various studies, providing a comparative overview of yields and conditions for the synthesis of different s-triazine derivatives.
| Product Type | Nucleophile(s) | Reaction Conditions | Yield (%) | Reference(s) |
| Monosubstituted | 4-Aminobenzonitrile | Acetone, K₂CO₃, 0 °C, 4h | - | |
| Disubstituted | 4-Hydroxy Coumarin, 2-Amino Pyrazine | Acetone, NaHCO₃/K₂CO₃, 0-5 °C then rt | Good | |
| Trisubstituted | 4-Hydroxy Coumarin, 2-Amino Pyrazine, Aryl Amines | Acetone, K₂CO₃, rt then reflux | Good | |
| Trisubstituted (alkoxy) | Lithium alkoxides | - | 52-89 | |
| Disubstituted (amino) | Amines | Ambient Temperature | 44-98 | |
| Trisubstituted | o-allylphenol | Water, NaOH, ambient temperature | 91 | |
| Trisubstituted | Resorcinol | Nitrobenzene, AlCl₃, HCl, 5-95 °C | 89.88 | |
| Trisubstituted | Thiophene, Aryl Urea | - | - |
Note: "Good" indicates that the source mentions a good yield without providing a specific percentage.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of s-triazine derivatives, adapted from published protocols.
Protocol 1: Synthesis of a Monosubstituted Dichlorotriazine
Objective: To synthesize 4-((4,6-dichloro-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one.
Materials:
-
Cyanuric chloride (0.05 mol, 9.2 g)
-
4-Hydroxy coumarin (0.05 mol, 8.1 g)
-
Sodium bicarbonate (10% aqueous solution)
-
Acetone
-
Crushed ice
Procedure:
-
A solution of cyanuric chloride (0.05 mol) in 50 ml of acetone is prepared in a round-bottom flask and cooled to 0-5 °C in an ice bath.
-
A solution of 4-hydroxy coumarin (0.05 mol) in 45 ml of 10% aqueous sodium bicarbonate is added dropwise to the stirred cyanuric chloride solution over a period of two hours, maintaining the temperature at 0-5 °C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase of acetone:toluene (10:1).
-
Upon completion of the reaction, the mixture is poured onto crushed ice.
-
The resulting solid precipitate is collected by filtration, washed with distilled water, and dried.
-
The crude product is purified by recrystallization from acetone.
Protocol 2: Synthesis of a Trisubstituted s-Triazine
Objective: To synthesize a trisubstituted s-triazine with one alkoxy and two amino substituents.
Step 1: Synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine
-
Sodium bicarbonate (10 mmol) is dissolved in water and cooled to 0 °C.
-
Methanol (50 mL) is added to the solution with vigorous stirring at 0 °C.
-
Cyanuric chloride (10 mmol) is added to the stirring solution.
-
The reaction is stirred for 3 hours at 0 °C.
-
Reaction progress is monitored by TLC (EtOAc-hexane, 6:4).
-
Excess methanol is removed under reduced pressure.
-
The residue is poured onto crushed ice, and the solid product is filtered, washed with distilled water, and dried under high vacuum.
Step 2: Synthesis of 4-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino)benzonitrile
-
The 2,4-dichloro-6-methoxy-1,3,5-triazine (from Step 1) and 4-aminobenzonitrile are dissolved in acetonitrile.
-
Potassium carbonate is added, and the mixture is stirred at room temperature.
-
The reaction is refluxed for 18 hours.
-
Reaction progress is monitored by TLC (EtOAc-hexane, 6:4).
-
Acetonitrile is removed under reduced pressure.
-
The residue is poured onto crushed ice, and the solid product is filtered, washed with distilled water, and dried.
-
The crude product is recrystallized from an ethyl acetate-ethanol mixture.
Biological Applications and Signaling Pathways
s-Triazine derivatives exhibit a broad spectrum of biological activities, with many compounds demonstrating potent anticancer properties. These molecules often exert their effects by targeting key signaling pathways involved in cell growth, proliferation, and survival.
The EGFR/PI3K/AKT/mTOR Signaling Pathway
A significant number of s-triazine derivatives have been shown to inhibit the EGFR/PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.
-
EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation. s-Triazine derivatives can act as EGFR inhibitors, blocking the downstream signaling cascade.
-
PI3K (Phosphoinositide 3-kinase): PI3K is a key enzyme in this pathway, and its inhibition is a major strategy in cancer therapy. Several s-triazine compounds, such as ZSTK474, are potent pan-PI3K inhibitors.
-
AKT (Protein Kinase B) and mTOR (mammalian Target of Rapamycin): These are downstream effectors of PI3K, and their inhibition by s-triazine derivatives further contributes to the suppression of tumor growth and induction of apoptosis.
Signaling Pathway Diagram
Caption: Inhibition of the EGFR/PI3K/AKT/mTOR pathway by s-triazine derivatives.
Quantitative Data on Biological Activity
The following table presents IC₅₀ values for selected s-triazine derivatives, demonstrating their potent anticancer activity.
| Compound | Cancer Cell Line | Target/Pathway | IC₅₀ (µM) | Reference(s) |
| Compound 4f | HCT-116 (Colon) | EGFR/PI3K/AKT/mTOR | 0.50 | |
| MCF-7 (Breast) | EGFR/PI3K/AKT/mTOR | 4.53 | ||
| HepG2 (Liver) | EGFR/PI3K/AKT/mTOR | 3.01 | ||
| Compound 5c | MCF-7 (Breast) | EGFR/PI3K/AKT/mTOR | 2.29 | |
| Compound 5d | HCT-116 (Colon) | EGFR/PI3K/AKT/mTOR | 3.66 | |
| ZSTK474 | - | PI3Kα | 0.016 | |
| - | PI3Kβ | 0.044 | ||
| - | PI3Kδ | 0.005 | ||
| - | PI3Kγ | 0.049 | ||
| Compound 8 | - | EGFR (wild-type) | 25.9 | |
| - | EGFR (mutant) | 6.5 |
Conclusion
This compound, through its derivative cyanuric chloride, provides a remarkably versatile and efficient platform for the synthesis of a wide range of s-triazine derivatives. The ability to control the sequential substitution of the chlorine atoms through temperature modulation allows for the creation of complex and diverse molecular architectures. The resulting s-triazine compounds have demonstrated significant potential as therapeutic agents, particularly in the field of oncology, by targeting critical cell signaling pathways. This guide serves as a comprehensive resource for researchers, providing the necessary technical information to design, synthesize, and evaluate novel s-triazine derivatives for drug discovery and development.
References
- 1. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Cyanuric Acid in Water by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanuric acid is a chemical compound used in various industrial applications, including as a stabilizer for chlorine in swimming pools and as a component in the synthesis of herbicides and dyes.[1][2][3][4] Its presence and concentration in water sources are of interest for environmental monitoring and process quality control. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and reliable analytical technique for the quantification of this compound in aqueous samples. This application note provides a detailed overview of established HPLC-UV methodologies, including experimental protocols and comparative data.
Principle of the Method
HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For this compound analysis, a reversed-phase HPLC column is commonly used, where the stationary phase is nonpolar and the mobile phase is a polar aqueous-organic mixture. This compound, being a polar compound, has a low affinity for the stationary phase and is eluted. A UV detector is employed to measure the absorbance of the eluent at a specific wavelength, which is proportional to the concentration of this compound in the sample. The optimal UV detection wavelength for this compound is 213 nm.[5]
Experimental Protocols
This section details three distinct HPLC-UV methods for the quantification of this compound in water, derived from established scientific literature.
Method 1: Reversed-Phase HPLC with Phosphate Buffer/Methanol Eluent
This method is a widely cited and robust approach for this compound analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Column | µ-Bondapak C18, 10-µm particle size |
| Mobile Phase | 0.005 M Na₂HPO₄, 5:95 (v:v) methanol:water, adjusted to pH 7.0 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 15 µL |
| Detection Wavelength | 225 nm |
| Column Temperature | Ambient |
Sample Preparation:
-
Filter the water sample through a 0.45 µm syringe filter to remove any particulate matter.
-
For samples with high concentrations of this compound, dilute with the mobile phase to fall within the calibration range.
-
If chlorinated isocyanurates are present, the addition of a reducing agent like ascorbic acid can convert them to this compound for total measurement.
Standard Preparation:
-
Prepare a stock solution of 1 mg/mL this compound in the mobile phase.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
Method 2: HPLC with Phenyl Column and Phosphate Buffer Eluent
This method offers a faster analysis time.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Phenyl column |
| Mobile Phase | Phosphate buffer (pH 6.7) |
| Flow Rate | Not specified, but analysis is completed in 4 minutes |
| Injection Volume | Not specified |
| Detection Wavelength | 213 nm |
| Column Temperature | Ambient |
Sample and Standard Preparation:
Follow the same procedures as described in Method 1. No sample cleanup cartridges are required for this method.
Method 3: HPLC with Porous Graphitic Carbon (PGC) Column
This method provides high sensitivity.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Porous Graphitic Carbon (PGC) column |
| Mobile Phase | Phosphate buffer (pH 9.1) |
| Flow Rate | Not specified, but analysis is completed in 8 minutes |
| Injection Volume | Not specified |
| Detection Wavelength | 213 nm |
| Column Temperature | Ambient |
Sample and Standard Preparation:
Follow the same procedures as described in Method 1. This method also does not require the use of sample cleanup cartridges.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described HPLC-UV methods for this compound quantification.
| Method | Linearity Range (mg/L) | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) | Accuracy/Recovery |
| Method 1 (C18) | 0.5 - 125 | 0.05 | Not explicitly stated, but typically 3x LOD | Not explicitly stated |
| Method 2 (Phenyl) | Not explicitly stated | 0.07 | Not explicitly stated | 99.8% (for fortified pool water samples) |
| Method 3 (PGC) | Not explicitly stated | 0.02 | Not explicitly stated | 99.8% (for fortified pool water samples) |
Visualizations
Experimental Workflow for HPLC-UV Analysis
Caption: General workflow for this compound quantification by HPLC-UV.
Logical Relationships in Sample Preparation
Caption: Decision-making process for water sample preparation.
Conclusion
The HPLC-UV methods described provide sensitive, accurate, and reliable means for the quantification of this compound in various water matrices. The choice of method may depend on the specific requirements of the analysis, such as desired sensitivity, analysis time, and the available instrumentation. Proper method validation should be performed to ensure the suitability of the chosen method for its intended application.
References
Application Note: Sensitive Detection of Cyanuric Acid in Food Matrices by LC-MS/MS
Introduction
Cyanuric acid, a chemical compound used in various industrial applications, has been a significant concern in food safety due to its potential for adulteration and co-occurrence with melamine. The combination of this compound and melamine can lead to the formation of insoluble crystals in the kidneys, posing a severe health risk, particularly to infants. Consequently, regulatory bodies worldwide have established maximum permissible limits for this compound in various food products, necessitating sensitive and reliable analytical methods for its detection and quantification. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific determination of this compound in complex food matrices such as infant formula, milk, and animal tissues.
The described protocol offers a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection, enabling food safety laboratories, researchers, and quality control professionals to accurately monitor this compound levels and ensure compliance with regulatory standards.
Experimental Protocols
This section provides detailed methodologies for the extraction and analysis of this compound from various food matrices.
Sample Preparation
The choice of sample preparation protocol is critical for achieving accurate and reproducible results. The following protocols are adapted for different food matrices.
A. Powdered Infant Formula & Dry Food Matrices [1]
-
Weigh 1.0 g of the homogenized powdered sample into a 50 mL polypropylene centrifuge tube.
-
For dry samples like powdered infant formula, add 4 mL of deionized water to rehydrate the sample.
-
Add an appropriate volume of an isotopically labeled internal standard solution (e.g., 250 µL of 10 µg/mL ¹³C₃¹⁵N₃-cyanuric acid).[1]
-
Add 20 mL of a 50:50 (v/v) acetonitrile-water solution to the tube.[1]
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Shake the sample for 10-20 minutes using a mechanical shaker.
-
Centrifuge the sample at 3400-3750 rpm for 10 minutes.
-
The resulting supernatant is then subjected to Solid Phase Extraction (SPE) for cleanup.
B. Liquid Infant Formula & Milk
-
Weigh 5.0 g of the liquid sample into a 50 mL polypropylene centrifuge tube.
-
Add an appropriate volume of an isotopically labeled internal standard solution (e.g., 250 µL of 10 µg/mL ¹³C₃¹⁵N₃-cyanuric acid).
-
Add 20 mL of a 50:50 (v/v) acetonitrile-water solution.
-
Vortex for 1 minute.
-
Shake for 10-20 minutes.
-
Centrifuge at 3400-3750 rpm for 10 minutes.
-
Proceed with the supernatant for SPE cleanup.
C. Animal Tissue (e.g., Fish, Pork)
-
Homogenize the tissue sample using a high-speed homogenizer.
-
Weigh 5.0 g of the homogenized tissue into a 50 mL polypropylene centrifuge tube.
-
Add an appropriate volume of an isotopically labeled internal standard.
-
Add 20 mL of a 50:50 (v/v) acetonitrile-water or 1:1 (v/v) methanol-water solution.
-
Vortex for 1 minute.
-
Shake for 10-20 minutes.
-
Centrifuge at 3750 rpm for 10 minutes.
-
Collect the supernatant for SPE cleanup.
Solid Phase Extraction (SPE) Cleanup
A mixed-mode anion exchange (MAX) SPE is utilized for the specific cleanup of the this compound extract.
-
Condition a MAX SPE cartridge with 5 mL of methanol followed by 5 mL of the extraction solvent (50:50 acetonitrile-water).
-
Load an aliquot of the supernatant from the sample preparation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 5% ammonium hydroxide in 50:50 acetonitrile-water to remove interferences.
-
Elute the this compound with 5 mL of 2% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC) Conditions:
-
Column: A zwitterionic HILIC column or a BioBasic AX analytical column (2.1 x 150 mm, 5 µm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient starts with a high percentage of organic phase (e.g., 95% B) and gradually decreases to elute the polar this compound.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 10-25 µL.
-
Column Temperature: 30°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Heated Electrospray Ionization (H-ESI) in negative ion mode.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions: Two transitions are typically monitored for quantification and confirmation. A common transition for this compound is m/z 128 -> 42.
-
Collision Gas: Argon.
-
Source Parameters: Optimized for maximum sensitivity (e.g., spray voltage, capillary temperature, sheath gas, and aux gas flow rates).
-
Quantitative Data Summary
The following tables summarize the quantitative performance of the LC-MS/MS method for this compound detection in various food matrices.
Table 1: Method Detection and Quantitation Limits
| Food Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Animal Tissue | Not Reported | 50 µg/kg | |
| Liquid Infant Formula | Not Reported | 50 µg/kg | |
| Dry Infant Formula | Not Reported | 200 µg/kg | |
| Milk Powder | 0.9 µg/kg | 3 µg/kg | |
| Whey Powder | 0.30 mg/kg | 1.00 mg/kg |
Table 2: Calibration and Linearity
| Matrix | Calibration Range | Correlation Coefficient (R²) | Reference |
| Catfish | 1 - 1000 ng/mL | > 0.99 | |
| Infant Formula | 0.25 - 5 µg/g | > 0.995 | |
| Milk Powder | 0.03 - 2 mg/kg | Linear | |
| Whey Powder | 1.0 - 50 ng/mL | Linear |
Table 3: Recovery and Precision
| Food Matrix | Spiking Level | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Infant Formula | 0.25 - 5 µg/g | 70 - 114 | 4.5 - 22.7 | |
| Dry Infant Formula | 500 & 2500 µg/kg | Within 75-125% | Not Reported | |
| Liquid Infant Formula | 100 & 500 µg/kg | Within 75-125% | Not Reported | |
| Milk Powder | 200, 500, 1000 µg/kg | 97 - 121 | < 4.8 | |
| Infant Formula | Not Specified | 86.7 - 93.1 | < 4 (Intra- and Inter-day) |
Visualizations
Diagram 1: Experimental Workflow for this compound Analysis
Caption: Workflow for this compound analysis in food.
Diagram 2: Logical Relationship of Analytical Steps
Caption: Logical flow of the analytical procedure.
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the determination of this compound in a variety of food matrices. The sample preparation protocol, incorporating a solid-phase extraction cleanup step, effectively removes matrix interferences, leading to accurate and precise quantification. The use of an isotopically labeled internal standard compensates for any matrix effects and variations in sample processing. The method's performance characteristics, including low detection limits, excellent linearity, and high recovery rates, make it suitable for routine monitoring and regulatory compliance testing, thereby contributing to the safeguarding of public health.
References
Application Note: Turbidimetric Assay for Rapid Cyanuric acid Measurement
Application Note: Simultaneous Analysis of Cyanuric Acid and Common Anions by Ion Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanuric acid is widely used as a chlorine stabilizer in swimming pools and as a component in certain industrial processes. Its monitoring, along with other common anions, is crucial for quality control, environmental assessment, and safety. Ion chromatography (IC) offers a powerful and versatile technique for the simultaneous determination of this compound and various inorganic anions in a single analytical run. This application note provides a detailed protocol for this analysis, utilizing an anion-exchange column with suppressed conductivity and UV detection. The method is demonstrated to be robust, sensitive, and applicable to various sample matrices.
Principle of the Method
This method employs anion-exchange chromatography to separate this compound and other anions based on their affinity for a positively charged stationary phase. A hydroxide or carbonate/bicarbonate eluent is used to selectively desorb the analytes from the column. Following separation, a suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the sensitivity of detection for the anions of interest by a conductivity detector. This compound, which exhibits UV absorbance, is detected by a UV detector connected in series. This dual-detection approach provides enhanced selectivity and confirmatory analysis.
Experimental Protocols
Instrumentation and Consumables
-
Ion Chromatography System: A system equipped with a high-pressure pump, autosampler, column oven, and dual detectors (suppressed conductivity and UV-Vis).
-
Anion-Exchange Column: A high-capacity anion-exchange column suitable for the separation of both weakly and strongly retained anions. (e.g., Dionex™ IonPac™ AS11-HC or similar).
-
Guard Column: A compatible guard column to protect the analytical column from contamination.
-
Suppressor: An anion self-regenerating suppressor.
-
Detectors:
-
Conductivity Detector
-
UV-Vis Detector set to 213 nm.[1]
-
-
Eluent Generator (Optional): An eluent generator with a potassium hydroxide cartridge can be used for improved baseline stability and lower detection limits.[1]
-
Data Acquisition and Processing Software
-
Standard Laboratory Glassware and Pipettes
-
Syringe Filters: 0.22 µm or 0.45 µm, IC-certified.
-
Reagents:
-
Reagent-grade this compound
-
Certified anion standard solutions (e.g., chloride, fluoride, nitrate, phosphate, sulfate)
-
Sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) for eluent preparation (if not using an eluent generator)
-
Deionized water (18.2 MΩ·cm or better)
-
Preparation of Standards and Eluent
-
Stock Standard Solutions (1000 mg/L): Prepare individual stock standard solutions of this compound and each target anion by dissolving the appropriate amount of the pure salt in deionized water. Alternatively, purchase certified stock standards.
-
Working Standard Solutions: Prepare a mixed working standard solution containing all target analytes by appropriate dilution of the stock standards in deionized water. A series of calibration standards should be prepared to cover the expected concentration range of the samples.
-
Eluent Preparation (Carbonate/Bicarbonate Buffer): For isocratic elution, a common eluent is a mixture of sodium carbonate and sodium bicarbonate. For example, a 3.5 mM Na₂CO₃ / 1.0 mM NaHCO₃ solution can be prepared by dissolving the appropriate amounts of the salts in deionized water.[2] This eluent is effective for the separation of common inorganic anions.[3] For more complex separations or to optimize the retention of this compound, a gradient elution with potassium hydroxide may be necessary.
Sample Preparation
The required sample preparation will depend on the sample matrix.
-
Drinking Water/Swimming Pool Water: Samples can typically be analyzed after filtration through a 0.45 µm syringe filter to remove any particulate matter. Dilution with deionized water may be necessary if analyte concentrations are expected to be high.
-
Wastewater: To prolong column life, it is recommended to treat wastewater samples with a C18 solid-phase extraction (SPE) cartridge to remove hydrophobic organic materials.[2]
-
Milk Powder: A method for the analysis of this compound in milk powder involves extraction with a Na₂CO₃/NaHCO₃ buffer, followed by filtration.
Chromatographic Conditions
The following table provides a starting point for the chromatographic conditions. Optimization may be required based on the specific column and analytes of interest.
| Parameter | Condition |
| Column | Anion-exchange column (e.g., Dionex™ IonPac™ AS11-HC, 4 x 250 mm) |
| Guard Column | Compatible guard column (e.g., Dionex™ IonPac™ AG11-HC, 4 x 50 mm) |
| Eluent | 3.5 mM Na₂CO₃ / 1.0 mM NaHCO₃ or a potassium hydroxide gradient |
| Flow Rate | 1.0 - 1.5 mL/min |
| Injection Volume | 10 - 25 µL |
| Column Temperature | 30 °C |
| Detection 1 | Suppressed Conductivity |
| Detection 2 | UV at 213 nm |
| Run Time | 15 - 25 minutes (depending on the number of anions and gradient profile) |
Data Presentation
The following tables summarize typical quantitative data for the simultaneous analysis of this compound and common anions by ion chromatography.
Table 1: Typical Retention Times
| Analyte | Retention Time (minutes) |
| Fluoride | ~ 3.5 |
| Chloride | ~ 5.0 |
| Nitrite | ~ 6.0 |
| This compound | ~ 7.5 |
| Bromide | ~ 8.5 |
| Nitrate | ~ 9.5 |
| Phosphate | ~ 11.0 |
| Sulfate | ~ 12.5 |
Note: Retention times are approximate and will vary depending on the specific column, eluent, and flow rate used.
Table 2: Method Performance Data
| Analyte | Linear Range (mg/L) | Method Detection Limit (MDL) (mg/L) |
| This compound | 0.1 - 100 | 0.083 |
| Fluoride | 0.1 - 20 | 0.01 |
| Chloride | 0.5 - 100 | 0.02 |
| Nitrite | 0.5 - 50 | 0.02 |
| Nitrate | 0.5 - 100 | 0.03 |
| Phosphate | 1.0 - 150 | 0.05 |
| Sulfate | 1.0 - 150 | 0.05 |
Note: Linear ranges and MDLs are estimates and should be determined for each specific instrument and method. A study demonstrated even lower MDLs for this compound (3.6 µg/L) using an IC system with a potassium hydroxide eluent generator.
Mandatory Visualizations
Caption: Experimental workflow for the simultaneous analysis of this compound and anions by IC.
Caption: Principle of anion-exchange chromatography for the separation of this compound and other anions.
Conclusion
The described ion chromatography method provides a reliable and efficient means for the simultaneous analysis of this compound and common anions. The use of dual detection with suppressed conductivity and UV enhances the specificity and accuracy of the analysis. The method is adaptable to various sample matrices with appropriate sample preparation and can be readily implemented in laboratories equipped with standard IC instrumentation. This approach is highly valuable for applications in environmental monitoring, industrial process control, and quality assurance in the recreational water industry.
References
Application Notes and Protocols: Synthesis and Use of N-Chlorinated Cyanurates for Water Disinfection
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-chlorinated cyanurates, primarily Trichloroisocyanuric Acid (TCCA) and Sodium Dichloroisocyanurate (NaDCC), are widely utilized as effective and stable sources of chlorine for water disinfection.[1][2] Their solid form, high available chlorine content, and slow release of hypochlorous acid in water make them advantageous for various applications, including drinking water treatment, swimming pool sanitation, and industrial water systems.[1][2] These compounds act as a reservoir of chlorine, providing a sustained disinfecting action.[3]
This document provides detailed protocols for the laboratory-scale synthesis of TCCA and NaDCC, along with application notes on their use in water disinfection and a protocol for evaluating their antimicrobial efficacy.
Synthesis of N-Chlorinated Cyanurates
Synthesis of Trichloroisothis compound (TCCA)
TCCA is synthesized through the chlorination of this compound. The overall reaction involves the replacement of the three hydrogen atoms on the this compound ring with chlorine atoms.
Protocol 2.1.1: Chlorination of Trisodium Cyanurate
This method involves the formation of trisodium cyanurate followed by chlorination.
Materials:
-
This compound (C₃H₃N₃O₃)
-
Sodium hydroxide (NaOH)
-
Chlorine gas (Cl₂)
-
Distilled water
-
Ice bath
Procedure:
-
Preparation of Trisodium Cyanurate Solution:
-
In a three-necked flask equipped with a mechanical stirrer, gas inlet tube, and pH probe, dissolve this compound in an aqueous solution of sodium hydroxide (3 molar equivalents).
-
Stir the mixture until the this compound is completely dissolved, forming a clear solution of trisodium cyanurate (Na₃(CNO)₃).
-
-
Chlorination:
-
Cool the reaction vessel to 10-15°C using an ice bath.
-
Bubble chlorine gas through the stirred solution.
-
Continuously monitor the pH of the reaction mixture. The reaction is as follows: Na₃(CNO)₃ + 3Cl₂ → (CONCl)₃ + 3NaCl
-
Continue the chlorination until the pH of the solution drops to 2.5-3.5.
-
-
Isolation and Purification:
-
Upon completion of the reaction, a white precipitate of TCCA will have formed.
-
Filter the slurry to collect the TCCA crystals.
-
Wash the filter cake with cold distilled water to remove residual sodium chloride.
-
Dry the purified TCCA in a vacuum oven at a low temperature.
-
Expected Yield and Purity:
-
Yield: 80-91%
-
Available Chlorine Content: Approximately 90%
Synthesis of Sodium Dichloroisocyanurate (NaDCC)
NaDCC can be synthesized via two primary methods: the direct method and the indirect method.
Protocol 2.2.1: Direct Method (Chlorination of Disodium Cyanurate)
This method involves the direct chlorination of a disodium cyanurate solution.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Chlorine gas (Cl₂)
-
Distilled water
-
Ice bath
Procedure:
-
Preparation of Disodium Cyanurate Solution:
-
In a reaction vessel, prepare a slurry of this compound in distilled water.
-
Add a 50% sodium hydroxide solution (2 molar equivalents) to the slurry while stirring and maintaining the temperature at or slightly below room temperature. Continue stirring until a clear solution of disodium cyanurate is formed.
-
-
Chlorination:
-
Introduce chlorine gas into the disodium cyanurate solution.
-
Carefully control the time, temperature, and pH of the reaction.
-
Dichloroisothis compound monohydrate (DCCA) will precipitate from the solution. Sodium chloride is a major byproduct.
-
-
Neutralization and Isolation:
-
Filter the slurry to separate the precipitated DCCA monohydrate and wash it.
-
Reslurry the DCCA monohydrate and react it with a 50% sodium hydroxide solution to form NaDCC dihydrate.
-
The resulting slurry is dewatered to obtain a wet cake.
-
-
Drying:
-
Dry the wet cake using a forced-air dryer at a temperature between 65°C and 105°C to obtain NaDCC dihydrate powder.
-
For anhydrous NaDCC, the dihydrate is further dried at 80°C to 130°C.
-
Protocol 2.2.2: Indirect Method (Metathesis of TCCA and Trisodium Cyanurate)
This method produces high-purity NaDCC without sodium chloride as a byproduct.
Materials:
-
Trichloroisothis compound (TCCA)
-
Trisodium cyanurate (Na₃(CNO)₃)
-
Aqueous solution
Procedure:
-
Reaction:
-
React 2 moles of TCCA with 1 mole of trisodium cyanurate in an aqueous solution.
-
The reaction forms 3 moles of sodium dichloroisocyanurate dihydrate.
-
-
Isolation:
-
The NaDCC dihydrate can be recovered from the solution through crystallization and filtration.
-
Expected Yield and Purity:
-
Yield: >95%
-
Purity (Dihydrate): >99%
-
Available Chlorine Content (Anhydrous): >62.0%
-
Available Chlorine Content (Dihydrate): 55.0% - 57.0%
Quality Control: Determination of Available Chlorine
The efficacy of N-chlorinated cyanurates is determined by their available chlorine content. This can be measured by iodometric titration.
Protocol 2.3.1: Iodometric Titration
Principle: The chlorine in the sample oxidizes iodide to free iodine, which is then titrated with a standardized sodium thiosulfate solution.
Materials:
-
N-chlorinated cyanurate sample (TCCA or NaDCC)
-
Potassium iodide (KI) solution
-
Sulfuric acid (H₂SO₄) solution (1:3) or glacial acetic acid
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.1 N)
-
Starch indicator solution
-
Distilled water
Procedure:
-
Accurately weigh approximately 0.1-0.25 g of the N-chlorinated cyanurate sample.
-
Dissolve the sample in an iodine flask containing 200 ml of distilled water and 25 ml of potassium iodide solution.
-
Add 10 ml of the sulfuric acid solution or glacial acetic acid.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 2 ml of the starch indicator solution. The solution will turn blue.
-
Continue the titration until the blue color disappears.
-
Record the volume of sodium thiosulfate solution used.
Calculation: The percentage of available chlorine (% AvCl) can be calculated using the following formula:
% AvCl = (V × N × 0.03546 × 100) / W
Where:
-
V = volume of Na₂S₂O₃ solution used (ml)
-
N = normality of the Na₂S₂O₃ solution
-
0.03546 = milliequivalent weight of chlorine
-
W = weight of the sample (g)
Application Notes for Water Disinfection
Mechanism of Action
When dissolved in water, TCCA and NaDCC hydrolyze to release hypochlorous acid (HOCl) and this compound. HOCl is the primary disinfecting agent, effectively inactivating a broad spectrum of microorganisms, including bacteria, viruses, and protozoa.
(CONCl)₃ + 3H₂O ⇌ C₃H₃N₃O₃ + 3HOCl (for TCCA) C₃Cl₂N₃NaO₃ + 2H₂O ⇌ C₃H₃N₃O₃ + NaCl + 2HOCl (for NaDCC)
The this compound produced acts as a stabilizer, particularly in outdoor applications like swimming pools, by protecting the free chlorine from degradation by sunlight. It establishes an equilibrium with the chlorinated species, acting as a chlorine reservoir that releases HOCl as it is consumed.
Factors Affecting Efficacy
-
pH: The disinfection efficacy of chlorine is pH-dependent. HOCl is a more potent disinfectant than its dissociated form, the hypochlorite ion (OCl⁻). The formation of HOCl is favored at a lower pH (ideally between 6.0 and 7.5).
-
Temperature: Higher temperatures generally increase the rate of disinfection.
-
Water Quality: The presence of organic matter and turbidity in the water can consume free chlorine, reducing its availability for disinfection.
-
Contact Time: Adequate contact time is crucial for effective disinfection. The required contact time varies depending on the target microorganism, disinfectant concentration, temperature, and pH.
Protocol for Disinfection Efficacy Testing
This protocol is designed to evaluate the efficacy of synthesized N-chlorinated cyanurates against common waterborne pathogens.
Protocol 4.1: Suspension Test for Log Reduction Evaluation
Materials:
-
Synthesized TCCA or NaDCC
-
Sterile, demand-free buffered water (e.g., phosphate-buffered saline, pH 7.2)
-
Cultures of test microorganisms (e.g., Escherichia coli, Vibrio cholerae, Salmonella enterica)
-
Sterile test tubes or flasks
-
Neutralizer solution (e.g., sodium thiosulfate solution)
-
Agar plates for microbial enumeration (e.g., nutrient agar, MacConkey agar)
-
Incubator
-
Spectrophotometer
Procedure:
-
Preparation of Disinfectant Stock Solution:
-
Prepare a stock solution of the synthesized TCCA or NaDCC in sterile, demand-free water to achieve a known concentration of available chlorine (e.g., 1000 mg/L). The concentration should be verified using the iodometric titration method (Protocol 2.3.1).
-
-
Preparation of Microbial Suspension:
-
Grow the test microorganism in a suitable broth medium to the late logarithmic phase of growth.
-
Harvest the cells by centrifugation, wash them with sterile buffered water, and resuspend them in the same buffer to a final concentration of approximately 10⁸ CFU/mL.
-
-
Disinfection Assay:
-
Prepare a series of test tubes containing the desired final concentrations of the disinfectant (e.g., 1, 2, 5, 10 mg/L of available chlorine) in sterile buffered water.
-
Equilibrate the tubes to the desired temperature (e.g., 25°C).
-
Inoculate each tube with the microbial suspension to achieve an initial concentration of approximately 10⁶ CFU/mL.
-
At predetermined contact times (e.g., 1, 5, 10, 30 minutes), withdraw an aliquot from each test tube and immediately add it to a tube containing the neutralizer solution to stop the disinfecting action.
-
-
Enumeration of Survivors:
-
Perform serial dilutions of the neutralized samples in sterile buffered water.
-
Plate the dilutions onto the appropriate agar medium using the spread plate method.
-
Incubate the plates at the optimal temperature for the test microorganism for 24-48 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the concentration of viable microorganisms (CFU/mL) in each sample.
-
Calculate the log reduction value (LRV) for each concentration and contact time using the following formula: LRV = log₁₀(N₀/Nₜ) Where:
-
N₀ = initial concentration of microorganisms (CFU/mL)
-
Nₜ = concentration of microorganisms after contact time 't' (CFU/mL)
-
-
Quantitative Data
Synthesis and Properties of N-Chlorinated Cyanurates
| Property | Trichloroisothis compound (TCCA) | Sodium Dichloroisocyanurate (NaDCC) | Reference |
| Chemical Formula | C₃Cl₃N₃O₃ | C₃Cl₂N₃NaO₃ | |
| Molar Mass | 232.41 g/mol | 219.95 g/mol (anhydrous) | |
| Appearance | White crystalline powder/granules | White crystalline powder/granules | |
| Solubility in Water | 1.2 g/100 mL | 24-28 g/100 mL | |
| pH (1% solution) | 2.7 - 3.3 | 6.0 - 7.0 | |
| Typical Yield | 80-91% | >95% | |
| Available Chlorine | ~90% | ~62% (anhydrous), ~56% (dihydrate) |
Disinfection Efficacy Data
The following tables summarize the disinfection efficacy of TCCA and NaDCC against various waterborne pathogens. Efficacy is often expressed as a "CT value," which is the product of the disinfectant concentration (C, in mg/L) and the contact time (T, in minutes) required to achieve a certain level of inactivation (e.g., 99.9% or 3-log reduction).
Table 5.2.1: Efficacy against Bacteria
| Microorganism | Disinfectant | Concentration (mg/L) | Contact Time (min) | Log Reduction | Conditions | Reference |
| Escherichia coli | TCCA | 100 - 300 | 2 | 8 | Low turbidity water | |
| Escherichia coli | NaDCC | 0.5% (5000) | 15 | >5.9 | Surface disinfection | |
| Vibrio cholerae | NaDCC | 2 - 4 | 30 | 2.75 - 3.63 | Variable turbidity & TOC | |
| Vibrio cholerae | NaDCC | 0.02% (200) | 15 - 30 | 5 - >6 | Surface disinfection | |
| Salmonella enterica serovar Typhimurium | NaDCC | 0.3% (3000) | 1 | >5 | 25°C |
Table 5.2.2: Efficacy against Protozoa
| Microorganism | Disinfectant | Concentration (mg/L) | Contact Time (min) | Log Reduction | Conditions | Reference |
| Giardia lamblia cysts | NaDCC | 1000 | 60 - 120 | >2 (viability) | - | |
| Giardia lamblia cysts | Free Chlorine | 8 | 10 | Complete | pH 6-7, 5°C | |
| Giardia lamblia cysts | Free Chlorine | 1.5 | 10 | Complete | pH 6, 25°C | |
| Cryptosporidium parvum oocysts | NaDCC | - | - | Resistant | - | |
| Cryptosporidium parvum oocysts | Free Chlorine | - | CT = 15,300 | 3 | pH 7.5 |
Table 5.2.3: Efficacy against Viruses
| Microorganism | Disinfectant | Concentration (ppm) | Contact Time (min) | Log Reduction | Conditions | Reference |
| Poliovirus Type 1 | Sodium Hypochlorite | 30,000 | 1 | ≥4.38 | High organic load | |
| HIV | NaDCC | 5000 | - | Effective | In presence of blood | |
| Ebola surrogate (Phi6) | NaDCC | 0.5% (5000) | 10 | Effective | Surface disinfection |
References
Application Notes and Protocols: Cyanuric Acid and Its Derivatives as Crosslinking Agents in Polyurethane Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyanuric acid and its derivatives as crosslinking agents in the synthesis of polyurethane resins. The information is targeted toward researchers and professionals in materials science and drug development who are interested in developing novel polyurethane-based materials with enhanced thermal and mechanical properties.
Introduction: Crosslinking in Polyurethanes
Polyurethanes (PUs) are a versatile class of polymers synthesized through the reaction of polyols with diisocyanates.[1] The properties of the resulting material can be tailored by introducing crosslinks between the polymer chains.[2] Crosslinking creates a three-dimensional network structure, which generally leads to increased rigidity, hardness, thermal stability, and chemical resistance compared to linear polyurethanes.[2][3]
This compound, a symmetrical triazine molecule, and its derivatives offer a pathway to introduce a high degree of crosslinking due to their trifunctional nature.[4] This can be achieved primarily through two distinct mechanisms:
-
Formation of Isocyanurate Crosslinks: The trimerization of excess isocyanate groups during polyurethane synthesis leads to the formation of highly stable isocyanurate rings. This method is widely used to produce polyisocyanurate (PIR) foams, which are known for their excellent thermal stability.
-
Use of this compound Derivatives: Modified this compound molecules, such as this compound dihydrazides, can be used as chain extenders and crosslinkers by reacting with isocyanate-terminated prepolymers.
This document will detail the applications and experimental protocols for both of these approaches.
Application I: Isocyanurate Ring Formation for Highly Crosslinked Polyurethanes
The formation of isocyanurate rings is an effective method for creating highly crosslinked polyurethane networks with superior thermal stability. This is particularly relevant in the production of rigid foams and coatings. The process involves the cyclotrimerization of isocyanate groups, which can be catalyzed by specific catalysts.
Experimental Protocol: Synthesis of a Poly(urethane-isocyanurate) (PUI) Network Polymer
This protocol is based on the synthesis of a PUI network polymer from diphenylmethane diisocyanate (MDI) and a polyol.
Materials:
-
Diphenylmethane diisocyanate (MDI)
-
Polypropylene glycol (PPG, average Mn ~1000 g/mol )
-
Amine complex catalyst (e.g., a tertiary amine catalyst promoting isocyanate trimerization)
-
Dry reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and temperature control.
Procedure:
-
Preparation of the Polyurethane Prepolymer (PUP):
-
In a dry reaction vessel under a nitrogen atmosphere, charge the calculated amount of polypropylene glycol (PPG1000).
-
Heat the PPG to the desired reaction temperature (e.g., 60°C) with stirring.
-
Slowly add the stoichiometric amount of MDI to the reactor.
-
Allow the reaction to proceed at 60°C for 1 hour to form the isocyanate-terminated polyurethane prepolymer.
-
-
Isocyanurate Crosslinking:
-
To the polyurethane prepolymer, add an additional amount of MDI and the amine complex catalyst. The amount of excess MDI will determine the final crosslink density.
-
Initiate a step-heating program to control the trimerization reaction and the final network formation. A typical heating schedule is as follows:
-
60°C for 1 hour
-
80°C for 4 hours
-
100°C for 2 hours
-
120°C for 2 hours
-
140°C for 2 hours
-
160°C for 2 hours
-
-
The resulting product is a rigid poly(urethane-isocyanurate) network polymer.
-
Visualization of the Isocyanurate Crosslinking Workflow:
Caption: Workflow for the synthesis of a poly(urethane-isocyanurate) network.
Signaling Pathway: Isocyanate Trimerization
Caption: Catalytic trimerization of isocyanate groups to form an isocyanurate crosslink.
Application II: this compound Dihydrazides as Chain Extenders and Crosslinkers
This compound can be chemically modified to produce derivatives that are effective crosslinking agents. One such example is the use of this compound dihydrazides to react with isocyanate-terminated prepolymers, resulting in highly elastic polyurethane fibers and films.
Experimental Protocol: Synthesis of Elastic Polyurethane using a this compound Dihydrazide Derivative
This protocol is adapted from a patent describing the synthesis of elastic polyurethane threads using 1-(N,N-diethylamido)-cyanuric acid-3,5-dihydrazide as a chain extender.
Materials:
-
Polyester polyol (e.g., from ethylene glycol, 1,4-butanediol, and adipic acid, molecular weight ~2000 g/mol )
-
4,4'-Diphenylmethane diisocyanate (MDI)
-
1-(N,N-diethylamido)-cyanuric acid-3,5-dihydrazide
-
Dry dioxane
-
Dimethyl formamide (DMF)
Procedure:
-
Preparation of the NCO-Terminated Prepolymer:
-
Dehydrate the polyester polyol by heating in a vacuum at approximately 130°C for 1 hour.
-
React the dehydrated polyol with an excess of MDI (e.g., a molar ratio of 1:1.75) at 100°C for 1 hour to form an isocyanate-terminated prepolymer.
-
Dissolve the resulting prepolymer melt in dry dioxane and dilute with DMF.
-
Determine the NCO content of the solution (e.g., through titration).
-
-
Chain Extension and Crosslinking:
-
Prepare a solution of 1-(N,N-diethylamido)-cyanuric acid-3,5-dihydrazide in DMF.
-
At room temperature (~20°C), add the dihydrazide solution dropwise to the stirred prepolymer solution over a period of about 15 minutes. The amount of dihydrazide should be approximately stoichiometric to the NCO groups (100-110 mol%).
-
A significant increase in the viscosity of the solution will be observed as the chain extension and crosslinking reactions proceed.
-
The resulting high-viscosity solution can be processed (e.g., spun) to form elastic fibers.
-
Visualization of the this compound Dihydrazide Crosslinking Workflow:
Caption: Workflow for polyurethane synthesis using a this compound dihydrazide derivative.
Logical Relationship: Role of this compound Dihydrazide
References
Application Notes and Protocols: Cyanuric Acid in Flame Retardant Synthesis
Audience: Researchers, scientists, and professionals in material science and chemical synthesis.
These notes provide a comprehensive overview of the application of cyanuric acid, primarily in the synthesis of Melamine Cyanurate (MCA), a widely used halogen-free flame retardant. Detailed experimental protocols for its synthesis, quantitative performance data in various polymers, and the mechanisms of flame retardancy are presented.
Introduction to this compound-Based Flame Retardants
This compound is a triazine heterocyclic compound that serves as a key precursor in the synthesis of nitrogen-based flame retardants. Its most significant application in this field is the production of Melamine Cyanurate (MCA), an adduct formed through a 1:1 reaction between melamine and this compound.[1][2] MCA is recognized for its excellent thermal stability, low smoke toxicity, and environmental friendliness, making it a preferred alternative to traditional halogenated flame retardants.[3][4] It is particularly effective in polymers such as polyamides (PA), thermoplastic urethanes (TPU), and polyesters.[4] The flame retardant action of MCA involves mechanisms in both the gas and condensed phases, which effectively interrupt the combustion cycle.
Mechanism of Flame Retardancy: Melamine Cyanurate (MCA)
Upon exposure to high temperatures, MCA undergoes endothermic decomposition, absorbing heat and cooling the polymer substrate. It decomposes into melamine and this compound, which then sublime. These sublimated products act in two distinct phases to suppress fire:
-
Gas Phase Action: In the gas phase, the decomposition products, including ammonia and other non-combustible gases, dilute the concentration of oxygen and flammable gases in the flame zone, effectively suffocating the flame.
-
Condensed Phase Action: In the solid or condensed phase, this compound can promote the formation of a stable, insulating char layer on the surface of the polymer. This char acts as a physical barrier, shielding the underlying material from heat and oxygen and preventing the release of flammable volatiles.
Caption: Flame retardant mechanism of Melamine Cyanurate (MCA).
Experimental Protocols
Protocol 1: Synthesis of Melamine Cyanurate via Aqueous Solution Precipitation
This protocol describes the synthesis of MCA by reacting melamine and this compound in an aqueous medium, leading to the precipitation of the water-insoluble MCA adduct.
Materials:
-
Melamine (C₃H₆N₆)
-
This compound (C₃H₃N₃O₃)
-
Deionized Water
-
Methanol (for washing)
Equipment:
-
Two reaction vessels with heating and stirring capabilities
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Prepare Solutions:
-
In one vessel, dissolve 50 g of this compound in 2 liters of deionized water, heating to 80-90°C with stirring until fully dissolved.
-
In a second vessel, dissolve 50 g of melamine in 3 liters of deionized water, heating to 80-90°C with stirring.
-
-
Reaction/Precipitation:
-
Slowly pour the melamine solution into the this compound solution while maintaining vigorous stirring. Ensure the reaction mixture maintains a slight excess of this compound to drive the reaction to completion.
-
A white precipitate of the melamine cyanurate adduct will form immediately.
-
-
Isolation and Purification:
-
Allow the slurry to cool while stirring.
-
Filter the white crystals using a Büchner funnel.
-
Wash the collected precipitate sequentially with hot deionized water and then methanol to remove any unreacted starting materials.
-
-
Drying:
-
Dry the purified product in an oven at 50°C until a constant weight is achieved. The final product is a fine, white crystalline powder.
-
Caption: Workflow for the aqueous synthesis of Melamine Cyanurate.
Protocol 2: In-situ Synthesis of MCA in Polyamide 6 via Reactive Extrusion
This protocol describes a novel method for preparing flame-retardant Polyamide 6 (PA6) by forming MCA nanoparticles directly within the polymer matrix during the extrusion process. This approach enhances dispersion and can improve the material's properties.
Materials:
-
Polyamide 6 (PA6) pellets
-
Melamine (MEL) powder
-
This compound (CA) powder
-
Pentaerythritol (LTP)
-
Dioctyl phthalate (DPT) - water-bound plasticizer
Equipment:
-
Twin-screw extruder
-
Pelletizer
-
Injection molding machine (for test specimens)
Procedure:
-
Premixing:
-
Thoroughly dry all solid components (PA6, MEL, CA, LTP) to remove residual moisture.
-
Create a homogenous dry blend of the components. A typical formulation for achieving good flame retardancy would involve a stoichiometric ratio of Melamine and this compound.
-
-
Reactive Extrusion:
-
Set the temperature profile of the twin-screw extruder. A temperature higher than 180°C is required for the reaction.
-
Feed the dry blend into the extruder.
-
Introduce the water-bound plasticizer (DPT) into the extrusion system. The presence of LTP and DPT is crucial as they inhibit the evaporation of water required for the reaction between melamine and this compound at high processing temperatures.
-
The shear forces and temperature within the extruder facilitate the reaction between melamine and this compound, forming MCA nanoparticles in-situ.
-
-
Pelletizing and Specimen Preparation:
-
Extrude the resulting PA6/MCA nanocomposite strand.
-
Cool the strand in a water bath and cut it into pellets using a pelletizer.
-
Dry the pellets thoroughly before further processing.
-
Use an injection molding machine to prepare standardized test specimens for flame retardancy and mechanical testing.
-
Quantitative Performance Data
The effectiveness of MCA as a flame retardant is evaluated using standard tests such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test. The following table summarizes performance data for MCA in various polymer systems.
| Polymer Matrix | Flame Retardant System | Loading (wt%) | LOI (%) | UL-94 Rating (Thickness) | Reference(s) |
| Polyamide 6 (PA6) | MCA | 8 | 29.3 | V-0 | |
| Polyamide 6 (PA6) | MCA | 11-25 | - | V-0 | |
| Polyamide 66 (PA66) | MCA | 11-25 | - | V-0 | |
| Polyamide 6 (PA6) | MCA-MH | 20 | 32.5 | V-0 | |
| Polyamide 6 (PA6) | In-situ formed MCA | - | - | V-0 (1.6mm, 3.2mm) | |
| Unsaturated Polyester (UPR) | Pure UPR | 0 | 18.9 | No Rating | |
| Epoxy Resin (EP) | [email protected] | 5 | 29.5 | V-0 |
Note: LOI is the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion. A higher LOI value indicates better flame retardancy. The UL-94 V-0 rating is the highest classification for this test, indicating that burning stops within 10 seconds on a vertical specimen with no flaming drips.
Synergistic Applications
The performance of this compound-based flame retardants can be enhanced by using them in combination with other flame retardant systems. A common synergistic combination is MCA with phosphorus-based flame retardants like ammonium polyphosphate (APP). This combination can lead to the formation of a more robust and insulating char layer, further improving the fire resistance of the material. The development of core-shell particles, such as an APP core with an MCA shell, has been shown to be an effective strategy for improving thermal stability in materials like paper.
References
- 1. US4180496A - Melamine cyanurate as a flame retardant agent - Google Patents [patents.google.com]
- 2. Flame Retardant Melamine Cyanurate Mca15 for Pure PA to Achieve UL94-V0, Reach Registered - Halogen Free Flame Retardant and Melamine Cyanurate [mwchemical.en.made-in-china.com]
- 3. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 4. News - Flame retardant mechanism of Melamine Cyanurate [xingfeichemical.com]
Application Notes and Protocols: Cyanuric Acid Derivatives as Herbicides in Agriculture
Introduction
Cyanuric acid (1,3,5-triazine-2,4,6-triol) is a versatile chemical compound that serves as a key precursor for the synthesis of the s-triazine class of herbicides.[1] First developed in the 1950s, triazine herbicides such as atrazine and simazine became foundational tools in modern agriculture for their efficacy in controlling a broad spectrum of grass and broadleaf weeds in various crops.[1] Their primary mode of action involves the inhibition of photosynthesis, a vital process for plant survival.[1] These application notes provide an overview of the synthesis, mechanism of action, and herbicidal efficacy of this compound-derived herbicides. Detailed protocols for key experiments are included for researchers, scientists, and professionals in drug development and agricultural science.
Synthesis Pathway
The industrial synthesis of triazine herbicides begins with this compound, which is typically produced from the thermal decomposition of urea.[2] The this compound is then converted to cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a highly reactive intermediate. The final herbicidal compounds are synthesized through sequential substitution reactions where the chlorine atoms on the triazine ring are replaced by different amine groups. This modular synthesis allows for the creation of a wide variety of triazine derivatives with different properties and selectivities.
Caption: General synthesis workflow for s-triazine herbicides from urea.
Mechanism of Action: Photosystem II Inhibition
Triazine herbicides act by inhibiting photosynthesis in susceptible plants.[3] Specifically, they target the D1 protein, a key component of the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. The herbicide molecule binds to the QB-binding site on the D1 protein, the same site normally occupied by plastoquinone (PQ). This binding physically blocks the electron transport chain, halting the flow of electrons from PSII.
The disruption of electron flow leads to two primary consequences:
-
Cessation of Energy Production: The production of ATP and NADPH, the energy currency and reducing power required for CO2 fixation (Calvin Cycle), is halted.
-
Oxidative Stress: The energy from absorbed light cannot be dissipated through the electron transport chain. This leads to the formation of highly reactive oxygen species (ROS), which cause rapid cellular damage through lipid peroxidation, leading to symptoms like chlorosis (yellowing) and necrosis (tissue death).
Caption: Mechanism of PSII inhibition by s-triazine herbicides.
Application and Efficacy Data
The efficacy of triazine herbicides can be quantified through various metrics, including the dose required to cause 50% injury (I₅₀) or reduce shoot biomass by 50% (SR₅₀) compared to an untreated control. Application rates vary significantly based on the target weed species, crop, soil type, and environmental conditions.
Table 1: Quantitative Efficacy of Atrazine and Simazine on Doveweed (Murdannia nudiflora) This data summarizes the dose-response from a greenhouse experiment, with values calculated at 16 days after treatment (DAT).
| Herbicide | Parameter | Value (kg ai/ha⁻¹) |
| Atrazine | Injury 50% (I₅₀) | ≤ 1.8 |
| Shoot Reduction 50% (SR₅₀) | 1.6 | |
| Simazine | Injury 50% (I₅₀) | 5.1 |
| Shoot Reduction 50% (SR₅₀) | 7.5 |
Note: The data indicates that atrazine is significantly more potent and faster-acting on doveweed than simazine under the tested conditions.
Table 2: General Application Rates for Triazine Herbicides These are representative rates and should always be confirmed with local regulations and product labels.
| Herbicide | Crop(s) | Target Weeds | Typical Application Rate (kg ai/ha⁻¹) | Reference |
| Atrazine + Simazine | Maize | Digitaria horizontalis, Eleusine indica, Borreria alata | 2.4 - 3.6 | |
| Simazine | Orchards, Vineyards, Forestry | Annual grasses and broadleaf weeds | 1.6 - 6.7 (rate depends on soil type and rainfall) | |
| Atrazine | Maize, Sorghum, Sugarcane | Broadleaf weeds and some grasses | 1.1 - 2.2 |
Experimental Protocols
Protocol 1: Whole-Plant Bioassay for Herbicide Efficacy Assessment
This protocol outlines a standard method for determining the efficacy of a herbicide on a target weed species under controlled greenhouse conditions.
1. Seed Preparation and Germination:
-
Collect mature seeds from at least 30 representative plants of the target weed population.
-
If necessary, break seed dormancy using appropriate methods (e.g., stratification, scarification).
-
Germinate seeds in petri dishes on moist filter paper or in trays with a sterile growing medium.
2. Plant Cultivation:
-
Transplant uniform seedlings at a specific growth stage (e.g., cotyledon to two-leaf stage) into individual pots (e.g., 10 cm diameter) filled with a standard potting mix.
-
Grow plants in a greenhouse with controlled temperature, humidity, and photoperiod (e.g., 25°C/18°C day/night, 16h light).
-
Water and fertilize as needed to ensure healthy, uniform growth.
3. Herbicide Application:
-
Prepare a stock solution of the test herbicide. Perform serial dilutions to create a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x of the recommended field rate). Include a known susceptible and a known resistant population as controls if available.
-
Apply herbicides to plants at a defined growth stage (e.g., 3-5 leaf stage) using a cabinet track sprayer calibrated to deliver a specific volume (e.g., 200-400 L/ha). This ensures uniform application.
-
Use 3-4 replicates for each dose and each population.
4. Data Collection and Analysis:
-
Visually assess plant injury at set time points (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete plant death).
-
At the final time point, harvest the above-ground biomass from each pot.
-
Dry the biomass in an oven at 60-70°C for 72 hours and record the dry weight.
-
Calculate the percent injury and percent biomass reduction relative to the untreated control (0 dose).
-
Analyze the data using non-linear regression to determine the herbicide dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀).
Caption: Experimental workflow for a whole-plant herbicide efficacy bioassay.
Protocol 2: In Vitro PSII Inhibition Assay (Hill Reaction)
This protocol measures the effect of a herbicide on the photosynthetic electron transport rate in isolated chloroplasts by monitoring the reduction of an artificial electron acceptor, DCPIP (2,6-dichlorophenolindophenol). Reduced DCPIP is colorless, while its oxidized form is blue.
1. Chloroplast Isolation:
-
Homogenize fresh spinach leaves (4-5 g, de-veined) in an ice-cold isolation buffer (e.g., Tris-NaCl buffer) using a chilled mortar and pestle or blender.
-
Filter the homogenate through several layers of cheesecloth into a chilled centrifuge tube.
-
Centrifuge the filtrate at low speed (e.g., 200 x g) for 2-5 minutes to pellet cell debris.
-
Decant the supernatant into a new chilled tube and centrifuge at a higher speed (e.g., 1000-1300 x g) for 5-10 minutes to pellet the chloroplasts.
-
Discard the supernatant and gently resuspend the chloroplast pellet in a small volume of ice-cold buffer. Keep the chloroplast suspension on ice and protected from light.
2. Reaction Setup:
-
Prepare reaction tubes (e.g., spectrophotometer cuvettes) containing a reaction buffer, 0.1 ml of DCPIP solution, and varying concentrations of the triazine herbicide. Include a control tube with no herbicide and a blank tube with no DCPIP.
-
Allow a spectrophotometer to warm up and set the wavelength to 600-640 nm.
3. Measurement of Hill Reaction:
-
To start the reaction, add 0.1 ml of the chloroplast suspension to a cuvette, mix by inverting, and immediately take an initial absorbance reading (A₀). This step should be done in dim light.
-
Place the cuvette in front of a strong light source (e.g., a 100W lamp) at a fixed distance.
-
At regular intervals (e.g., every 2 minutes for 10-14 minutes), remove the cuvette, quickly wipe it, and record the absorbance. Minimize the time the cuvette is out of the light path.
-
The rate of the Hill reaction is determined by the change in absorbance over time (ΔA/min).
4. Data Analysis:
-
Plot absorbance versus time for each herbicide concentration.
-
Calculate the initial reaction rate for each concentration from the linear portion of the curve.
-
Express the rates as a percentage of the uninhibited control rate.
-
Plot the percent inhibition versus herbicide concentration to determine the IC₅₀ value (the concentration required to inhibit the Hill reaction by 50%).
Resistance Management
The repeated use of herbicides with the same site of action, such as triazines, can lead to the evolution of herbicide-resistant weed populations. This occurs through the selection of naturally occurring individuals that can survive and reproduce after herbicide application. To delay the development of resistance, integrated weed management (IWM) strategies are essential. Key practices include:
-
Herbicide Rotation: Avoid using triazine herbicides (HRAC Group 5) consecutively. Rotate with herbicides from different site-of-action groups.
-
Tank Mixtures: Use tank mixes of herbicides with different modes of action to control a broader spectrum of weeds and reduce the selection pressure from a single herbicide.
-
Cultural Practices: Implement non-chemical weed control methods such as crop rotation, cover cropping, and mechanical tillage to reduce reliance on herbicides.
References
Application Notes and Protocols: Cyanuric Acid in the Development of Teroxirone, an Antineoplastic Drug
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of cyanuric acid in the synthesis of the antineoplastic drug teroxirone. This document includes detailed experimental protocols for the synthesis of teroxirone, its evaluation in cancer cell lines, and the analysis of its mechanism of action.
Introduction
Teroxirone, also known as triglycidyl isocyanurate, is a triazene triepoxide with demonstrated antineoplastic activity.[1] Its chemical structure is derived from this compound, a key starting material in its synthesis. Teroxirone exerts its anticancer effects by alkylating and cross-linking DNA, which inhibits DNA replication.[1] Furthermore, it has been shown to activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.[1][2] This document outlines the synthesis of teroxirone from this compound and provides protocols for assessing its efficacy and mechanism of action in non-small cell lung cancer cell lines.
Data Presentation
In Vitro Efficacy of Teroxirone
| Cell Line | Cancer Type | Parameter | Value | Reference |
| A549 | Non-small cell lung cancer | Growth Inhibition Concentration | 0-30 µM | [1] |
| H460 | Non-small cell lung cancer | Growth Inhibition Concentration | 0-30 µM |
In Vivo Efficacy of Teroxirone in Xenograft Model
| Animal Model | Tumor Type | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| Nude Mice | Xenograft | Teroxirone (subcutaneous injection) | 1.8 and 3.6 mg/kg | Suppression of tumor growth |
Experimental Protocols
Protocol 1: Synthesis of Teroxirone from this compound
This protocol is based on the reaction of this compound with epichlorohydrin.
Materials:
-
This compound
-
Epichlorohydrin (at least 9 molar equivalents to this compound)
-
Tertiary amine or quaternary ammonium compound (catalyst)
-
Sodium hydroxide (finely dispersed in a non-reactive organic medium)
-
Organic polar solvent for crystallization (e.g., methanol)
-
Reaction vessel with stirrer, thermometer, and reflux condenser
Procedure:
-
In a reaction vessel, combine this compound with at least a 9-fold molar excess of epichlorohydrin.
-
Add a catalytic amount of a tertiary amine or a quaternary ammonium compound.
-
Heat the mixture to a temperature between 80-100°C and stir for 1-3 hours to form the trichlorohydrin derivative of this compound.
-
Cool the reaction mixture.
-
While maintaining the temperature below 75°C, slowly add a dispersion of finely divided sodium hydroxide in a non-reactive organic medium to the reaction mixture to dehydrohalogenate the chlorohydrin derivative.
-
After the addition is complete, continue stirring until the reaction is complete.
-
Filter the reaction mixture to remove the precipitated sodium chloride.
-
The excess epichlorohydrin can be removed by distillation under reduced pressure.
-
Crystallize the crude teroxirone from a suitable organic polar solvent, such as methanol, to obtain purified, free-flowing crystals.
-
Dry the crystals under vacuum.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of teroxirone in A549 and H460 non-small cell lung cancer cell lines.
Materials:
-
A549 and H460 cell lines
-
Teroxirone
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed A549 and H460 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare a stock solution of teroxirone in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of teroxirone in culture medium to achieve final concentrations ranging from 0 to 30 µM.
-
Remove the medium from the wells and add 100 µL of the various concentrations of teroxirone. Include a vehicle control (medium with the same concentration of DMSO used for the highest teroxirone concentration).
-
Incubate the plates for 48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the teroxirone concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells in H460 cells treated with teroxirone.
Materials:
-
H460 cells
-
Teroxirone
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed H460 cells in 6-well plates and treat with an effective concentration of teroxirone (e.g., near the IC50 value) for 24-48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained and single-stained controls for setting up compensation and gates.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Western Blot Analysis of p53 and p21 Activation
Objective: To detect the activation of the p53 pathway in A549 cells treated with teroxirone by analyzing the expression of p53 and its downstream target, p21.
Materials:
-
A549 cells
-
Teroxirone
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-p21, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed A549 cells and treat with teroxirone for various time points (e.g., 0, 6, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the β-actin loading control to determine the relative expression levels of p53 and p21.
Visualizations
References
The Role of Cyanuric Acid in Stabilizing Chlorine in Swimming Pools: Application Notes and Protocols
Introduction
Cyanuric acid (CYA), also known as a chlorine stabilizer or conditioner, plays a crucial role in the maintenance of outdoor swimming pools. Its primary function is to protect free chlorine (FC) from degradation by the sun's ultraviolet (UV) radiation.[1][2][3][4][5] Without a stabilizer, a significant portion of the free chlorine in pool water can be destroyed by sunlight within a few hours. This document provides detailed application notes on the chemical mechanism of this compound, its impact on chlorine efficacy, and standardized protocols for its application and measurement in a research and development setting.
Chemical Mechanism of Action
This compound forms a weak, reversible bond with free chlorine (hypochlorous acid, HOCl) to create chlorinated isocyanurates. These chlorinated isocyanurate compounds are less susceptible to degradation by UV light. The equilibrium reaction allows for the slow release of free chlorine back into the water, where it is available to act as a disinfectant and oxidizing agent. This stabilization effect can make chlorine last 3-5 times longer in outdoor pools.
It is important to note that this binding also reduces the immediate sanitizing power of the free chlorine. As CYA levels increase, the concentration of active sanitizer (HOCl) decreases, which can slow down the kill rate of pathogens. Therefore, maintaining the proper ratio of free chlorine to this compound is critical for effective sanitation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the effective use of this compound in swimming pools.
Table 1: Recommended Chemical Levels in Swimming Pools
| Parameter | Recommended Range (Traditional Chlorine Pools) | Recommended Range (Saltwater Pools) |
| This compound (CYA) | 30 - 50 ppm | 60 - 80 ppm |
| Free Chlorine (FC) | 1 - 3 ppm | 1 - 3 ppm |
| FC to CYA Ratio | 7.5% of CYA level | 7.5% of CYA level |
| pH | 7.2 - 7.8 | 7.2 - 7.8 |
| Total Alkalinity | 80 - 120 ppm | 80 - 120 ppm |
| Calcium Hardness | 200 - 400 ppm | 200 - 400 ppm |
Table 2: Impact of this compound on Chlorine Efficacy
| CYA Level (ppm) | Effect on Chlorine | Notes |
| < 30 | Insufficient protection from UV degradation, leading to rapid chlorine loss. | Not recommended for outdoor pools. |
| 30 - 50 | Optimal range for balancing chlorine protection and efficacy in traditional pools. | This is the target range for most residential pools. |
| 60 - 80 | Recommended range for saltwater pools to protect the chlorine generated by the salt cell. | |
| > 50 - 100 | Reduced chlorine effectiveness; slower disinfection and potential for algae growth. | Higher free chlorine levels are required to compensate. |
| > 100 | Significant reduction in chlorine efficacy, a condition sometimes referred to as "chlorine lock". | May require partial draining and refilling of the pool to lower CYA levels. |
| > 15 (Public Pools) | The CDC recommends draining the pool for fecal incidents if CYA is above 15 ppm due to the slow inactivation of Cryptosporidium. |
Experimental Protocols
Accurate measurement of both this compound and free chlorine is essential for maintaining proper water chemistry.
Protocol for Measuring this compound (Turbidimetric Method)
This protocol is based on the widely used "black dot" visual test, which measures the turbidity created by the precipitation of this compound in the presence of a reagent.
4.1.1 Materials
-
This compound testing kit (including view tube with a black dot at the bottom, mixing bottle, and CYA reagent)
-
Pool water sample
4.1.2 Procedure
-
Rinse the mixing bottle and view tube with pool water.
-
Fill the mixing bottle to the designated mark with the pool water sample.
-
Add the specified amount of CYA reagent to the mixing bottle.
-
Cap the mixing bottle and invert several times to mix thoroughly. Let the solution stand for 1-2 minutes.
-
Slowly pour the mixed solution from the mixing bottle into the view tube.
-
Look down the view tube from the top. Continue adding the solution until the black dot at the bottom of the tube completely disappears from view.
-
The reading on the side of the view tube at the water level indicates the this compound concentration in parts per million (ppm).
Protocol for Measuring Free Chlorine (DPD Colorimetric Method)
This protocol utilizes the DPD (N,N-diethyl-p-phenylenediamine) reagent, which reacts with free chlorine to produce a pink to red color. The intensity of the color is proportional to the free chlorine concentration.
4.2.1 Materials
-
DPD test kit (including a comparator with a color scale, two viewing tubes, and DPD reagent #1) or a digital colorimeter.
-
Pool water sample
4.2.2 Procedure
-
Rinse both viewing tubes with pool water.
-
Fill one tube to the 9 mL mark with pool water. Place this tube in the comparator on the side with no color standards (this serves as the blank).
-
Fill the second tube to the 9 mL mark with pool water.
-
Add the DPD reagent #1 to the second tube.
-
Cap the tube and invert several times to mix. The water will turn a shade of pink or red if free chlorine is present.
-
Place this second tube into the comparator on the side with the color standards.
-
Hold the comparator up to a light source and compare the color of the solution to the color standards. The closest match indicates the free chlorine concentration in ppm. For a digital colorimeter, follow the manufacturer's instructions for calibration and measurement.
Visualizations
The following diagrams illustrate the key chemical relationships and workflows discussed in these application notes.
Caption: Chemical equilibrium of chlorine and this compound.
Caption: Workflow for maintaining pool water chemistry.
Conclusion
The use of this compound is essential for maintaining an effective and economical chlorine-based sanitation program in outdoor swimming pools. By protecting free chlorine from UV degradation, CYA reduces chemical consumption and cost. However, its concentration must be carefully managed, as excessive levels diminish chlorine's efficacy, potentially compromising water safety. Adherence to the recommended CYA levels and the crucial FC to CYA ratio, verified through regular and accurate testing, is paramount for ensuring a safe and well-maintained swimming environment. For indoor pools not exposed to sunlight, the use of this compound is not recommended as it provides no benefit and only reduces the effectiveness of the chlorine.
References
- 1. swimuniversity.com [swimuniversity.com]
- 2. Understanding the Relationship Between Free Chlorine and this compound in Pool Maintenance - JF Piscines [jfpiscines.com]
- 3. Role of CYA (this compound) in pool maintenance - WaterStore [waterstore.ae]
- 4. The Impact of this compound on Pool Sanitization and Water Balance - The Alpha Group [alphawest.com]
- 5. clarkcountypoolandlawn.com [clarkcountypoolandlawn.com]
Application Notes and Protocols: Cyanuric Acid-Based Resins for Coatings and Adhesives
Introduction
Cyanuric acid is a stable, heterocyclic compound based on a triazine ring structure, composed of three carbon and three nitrogen atoms.[1][2] It exists in two tautomeric forms, a tri-keto form (isothis compound) and a tri-enol form (this compound), though it is commonly referred to as this compound.[2][3] This stable ring structure makes it an excellent building block for developing thermosetting polymers with high thermal stability and durability. This compound-based resins, particularly epoxy and amino resins, are utilized in the formulation of high-performance coatings and adhesives.[3] These resins are valued for their strong adhesion, mechanical strength, and resistance to heat and chemicals, making them suitable for demanding applications in electronics, automotive, and protective coatings.
Application Notes
Chemistry and Synthesis of this compound-Based Resins
The synthesis of resins from this compound typically involves reacting it with other monomers to create a polymerizable system. The most common derivatives for coatings and adhesives are based on reactions with formaldehyde or epichlorohydrin.
a) this compound-Formaldehyde Resins (Amino Resins)
These resins are synthesized by reacting this compound, often in conjunction with other amino compounds like urea, with formaldehyde or its polymer form, paraformaldehyde. The reaction forms methylol groups on the triazine ring, which can then undergo condensation reactions to form a cross-linked polymer network. This process is typically controlled by adjusting the temperature and pH.
b) this compound-Epoxy Resins
Epoxy resins based on this compound are synthesized by reacting this compound with an epihalohydrin, such as epichlorohydrin. The resulting molecule, a cyanuric epoxy resin (CER), contains multiple reactive epoxy groups attached to the central triazine ring. These epoxy groups are the sites for subsequent curing and cross-linking reactions. The rigid triazine core provides excellent thermal and mechanical properties to the final cured product.
References
Application Notes and Protocols: Cyanuric Acid as a Nitrogen Source for Microbial Growth
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanuric acid (1,3,5-triazine-2,4,6-trione) is a stable s-triazine compound and a central intermediate in the microbial degradation of widely used herbicides such as atrazine and melamine. The ability of various microorganisms to utilize this compound as a sole nitrogen source is of significant interest for bioremediation, agricultural science, and industrial biotechnology. The enzymatic cleavage of the triazine ring releases nitrogen in the form of ammonia, which can be assimilated by the cell for growth. This document provides detailed application notes on the microbial metabolism of this compound, quantitative data on microbial growth, and step-by-step protocols for related experimental work.
Microbial Metabolic Pathways for this compound Utilization
Microorganisms have evolved at least two distinct pathways to mineralize this compound, converting it into ammonia and carbon dioxide. The model organism Pseudomonas sp. strain ADP has been extensively studied, but recent research shows a more prevalent alternative pathway in other bacteria.
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The Carboxybiuret Pathway (Pseudomonas sp. ADP): In this pathway, this compound hydrolase (AtzD) opens the triazine ring to form the unstable intermediate 1-carboxybiuret. This is then sequentially degraded by the enzymes AtzE, AtzG, and AtzH to allophanate, which is finally hydrolyzed by allophanate hydrolase (AtzF) to yield ammonia and carbon dioxide.
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The Biuret Pathway (Widespread): A more common pathway involves the initial ring-opening by a this compound hydrolase (TrzD or AtzD) to form carboxybiuret.[1] However, a carboxybiuret decarboxylase (TrtB) then converts this intermediate to biuret. Biuret is subsequently hydrolyzed by biuret hydrolase (BiuH) to allophanate, which then enters the final common step catalyzed by allophanate hydrolase (AtzF).[1] This biuret-dependent pathway is considered to be more than an order of magnitude more prevalent in bacteria than the pathway found in Pseudomonas sp. ADP.
// Nodes CA [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; CB [label="1-Carboxybiuret\n(unstable)", fillcolor="#F1F3F4", fontcolor="#202124"]; DCU [label="1,3-Dicarboxyurea", fillcolor="#F1F3F4", fontcolor="#202124"]; Biuret [label="Biuret", fillcolor="#F1F3F4", fontcolor="#202124"]; Allophanate [label="Allophanate", fillcolor="#F1F3F4", fontcolor="#202124"]; Products [label="3 NH₃ + 3 CO₂", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Pathway Labels P_ADP [label="Pseudomonas sp. ADP Pathway", shape=plaintext, fontcolor="#5F6368"]; Widespread [label="Widespread Biuret Pathway", shape=plaintext, fontcolor="#5F6368"];
// Edges CA -> CB [label=" AtzD / TrzD ", color="#4285F4"];
// Pseudomonas sp. ADP Pathway CB -> DCU [label=" AtzEG ", color="#EA4335"]; DCU -> Allophanate [label=" AtzH ", color="#EA4335"];
// Widespread Biuret Pathway CB -> Biuret [label=" TrtB ", color="#FBBC05"]; Biuret -> Allophanate [label=" BiuH ", color="#FBBC05"];
// Common final step Allophanate -> Products [label=" AtzF ", color="#34A853"];
// Grouping and invisible edges for layout {rank=same; P_ADP; Widespread;} P_ADP -> DCU [style=invis]; Widespread -> Biuret [style=invis]; }
Fig. 1: Microbial Degradation Pathways of this compound
Regulation of this compound Catabolism in Pseudomonas sp. ADP
In Pseudomonas sp. ADP, the genes responsible for the upper pathway of atrazine degradation (atzA, atzB, atzC) are constitutively expressed. In contrast, the expression of the atzDEF operon, which encodes the enzymes for this compound mineralization, is tightly regulated. This regulation ensures that the bacterium only expends energy on producing these enzymes when this compound is available and preferred nitrogen sources are scarce.
The regulation is a dual-control mechanism:
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Nitrogen Limitation: Under conditions of low nitrogen, the global nitrogen control protein NtrC is activated. NtrC, in conjunction with the alternative sigma factor σ⁵⁴ (RpoN), activates the expression of the LysR-type transcriptional regulator, AtzR.
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Substrate Induction: The AtzR protein, in turn, acts as a specific activator for the atzDEF operon promoter (PatzDEF). The presence of this compound is required for AtzR to effectively activate transcription.
Therefore, maximal expression of the this compound degradation genes occurs only when there is both a general nitrogen limitation and the specific substrate (this compound) is present.
Fig. 2: Regulation of atzDEF Operon in Pseudomonas sp. ADP
Quantitative Data Presentation
The efficiency with which microorganisms utilize this compound as a nitrogen source can be quantified by growth and degradation rates. Below is a summary of reported kinetic data for several bacterial strains.
Table 1: Microbial Growth Kinetics on this compound as Sole Nitrogen Source
| Microorganism | Carbon Source | Doubling Time (h) | Specific Growth Rate (µ, h⁻¹) | Reference |
| Pseudomonas sp. ADP | Sodium Succinate | 4.1 | 0.169 | (Aukema et al., 2020)[2] |
| Pseudomonas sp. CAH-1 | Not specified | 2.8 | 0.248 | (Aukema et al., 2020)[2] |
| Comamonas sp. CAH-2 | Not specified | 1.9 | 0.365 | (Aukema et al., 2020)[2] |
| Herbaspirillum sp. CAH-3 | Not specified | 2.1 | 0.330 | (Aukema et al., 2020) |
| Pseudomonas sp. Strain A | Lactate | ~1.2 - 2.3 | ~0.3 - 0.6 | (Cook & Hütter, 1981) |
| Klebsiella pneumoniae 99 | Glucose | ~1.2 - 2.3 | ~0.3 - 0.6 | (Cook & Hütter, 1981) |
Table 2: this compound Degradation Rates
| System Description | Initial this compound Conc. | Degradation Rate / Extent | Reference |
| Encapsulated E. coli expressing M. thermoacetica CAH (flow-through system) | 10,000 µM (1290 mg/L) | >70% degradation in 24 h; Complete degradation in 72 h | (Yeom et al., 2015) |
| Anaerobic activated sludge | 10 µg/mL (10 mg/L) | Complete disappearance in 72-96 h | (Saldick, 1974) |
| Pseudomonas sp. NRRL B-12227 co-immobilized in soil column | 1 mM (129 mg/L) | >60% degradation in 72 h | (Shiomi et al., 2006) |
Experimental Protocols
Protocol 1: Cultivation of Pseudomonas sp. ADP with this compound as Sole Nitrogen Source
This protocol describes the cultivation of Pseudomonas sp. ADP in a defined mineral medium where this compound is the only available nitrogen source.
Materials:
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Pseudomonas sp. strain ADP
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Mineral Salts Medium (see recipe below)
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Sodium Succinate (2 M stock, filter-sterilized)
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This compound (100 mM stock, pH adjusted to ~7.0 with NaOH, filter-sterilized)
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Ammonium Chloride (1 M stock, filter-sterilized, for control cultures)
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Sterile culture flasks or tubes
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Shaking incubator set to 30°C
Mineral Salts Medium Recipe (per liter):
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To 900 mL of deionized water, add:
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6.0 g Na₂HPO₄
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3.0 g KH₂PO₄
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1.0 g NaCl
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-
Autoclave for 20 minutes at 121°C.
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Allow to cool, then aseptically add the following sterile solutions:
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1 mL of 1 M MgSO₄
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1 mL of 1 M CaCl₂
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1 mL of trace element solution (optional, but recommended)
-
-
Adjust the final volume to 1 liter with sterile deionized water.
Procedure:
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Pre-culture Preparation: Inoculate a single colony of Pseudomonas sp. ADP into 5 mL of a rich medium (e.g., Luria-Bertani, LB) or mineral salts medium supplemented with a readily available nitrogen source like ammonium chloride (e.g., 10 mM). Incubate overnight at 30°C with shaking (180-200 rpm).
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Inoculum Preparation: Harvest the cells from the pre-culture by centrifugation (e.g., 5000 x g for 10 min). Wash the cell pellet twice with sterile nitrogen-free mineral salts medium to remove any residual nitrogen source. Resuspend the final pellet in a small volume of the same medium.
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Experimental Setup:
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Prepare flasks containing the desired volume of sterile mineral salts medium.
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Add sodium succinate as the carbon source to a final concentration of 25 mM.
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Add this compound as the nitrogen source to a final concentration of 0.5 - 1.0 mM (provides 1.5 - 3.0 mM Nitrogen).
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For a control, prepare a separate flask using ammonium chloride (e.g., 10 mM) instead of this compound.
-
-
Inoculation and Incubation: Inoculate the experimental and control flasks with the washed cell suspension to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.
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Incubate the cultures at 30°C with vigorous shaking (180-200 rpm).
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Monitoring Growth: At regular intervals, aseptically remove samples to measure the OD₆₀₀ using a spectrophotometer. Plot OD₆₀₀ versus time on a semi-logarithmic scale to determine the growth rate and doubling time.
Protocol 2: Quantification of this compound in Culture Supernatant by HPLC
This protocol provides a general method for analyzing the concentration of this compound in bacterial culture medium using High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials:
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HPLC system with a UV detector
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Phenyl or Porous Graphitic Carbon (PGC) HPLC column
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Culture samples from Protocol 1
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This compound standard
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Phosphate buffer (e.g., 20 mM, pH 6.7)
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Acetonitrile (HPLC grade)
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Syringe filters (0.22 µm)
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Autosampler vials
Procedure:
-
Sample Preparation:
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At each time point, withdraw a 1 mL aliquot of the bacterial culture.
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Pellet the cells by centrifugation at high speed (e.g., 13,000 x g for 5 min).
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Carefully collect the supernatant.
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Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial to remove any remaining cells or debris.
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-
Standard Curve Preparation:
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Prepare a 1 mM stock solution of this compound in the same mineral salts medium used for the experiment.
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Perform serial dilutions to create a set of standards with known concentrations (e.g., 1.0, 0.5, 0.25, 0.1, 0.05, and 0 mM).
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Filter these standards into HPLC vials in the same manner as the samples.
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-
HPLC Method:
-
Column: Phenyl-based column (e.g., C18-phenyl) or a PGC column.
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Mobile Phase: Isocratic elution with a phosphate buffer (e.g., 20 mM Sodium Phosphate, pH 6.7). A small percentage of organic solvent like methanol or acetonitrile (e.g., 5%) may be included.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10-20 µL.
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Detection: UV detector set to 213 nm.
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Column Temperature: Ambient or controlled at 25-30°C.
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-
Analysis:
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Run the standard solutions first to generate a standard curve by plotting the peak area against the known concentration.
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Run the prepared culture supernatant samples.
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Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
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The rate of degradation can be calculated by plotting the this compound concentration over time.
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Experimental Workflow
The following diagram illustrates a typical workflow for studying microbial growth on this compound.
Fig. 3: Experimental Workflow for Microbial Growth Studies
References
Troubleshooting & Optimization
overcoming matrix effects in cyanuric acid analysis by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantitative analysis of cyanuric acid by Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS analysis of this compound, offering probable causes and step-by-step solutions to resolve them.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Significant Ion Suppression: Co-eluting matrix components interfere with the ionization of this compound.[1][2]2. Poor Ionization Efficiency: Suboptimal mobile phase pH or composition.[3]3. Analyte Degradation: Instability of this compound in the prepared sample.[3]4. Incorrect MS/MS Parameters: Non-optimized precursor/product ions or collision energy.[3] | 1. Improve Sample Cleanup: Implement Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.2. Sample Dilution: Dilute the sample extract to reduce the concentration of matrix components.3. Optimize Mobile Phase: Adjust the pH and organic content. The addition of formic acid or ammonium formate can aid in proper ionization.4. Optimize MS Parameters: Infuse a standard solution of this compound to optimize source and collision cell parameters. |
| Poor Reproducibility (Retention Time or Peak Area) | 1. Inconsistent Sample Preparation: Variation in extraction efficiency between samples.2. Variable Matrix Effects: Differences in the matrix composition from sample to sample.3. Unstable Chromatographic Conditions: Fluctuations in LC pump flow rate or column temperature. | 1. Standardize Sample Preparation: Ensure precise and consistent execution of the sample preparation protocol.2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction.3. Ensure System Stability: Use a column oven for stable temperature and regularly purge and maintain the LC pumps. |
| Artificially High Quantification Results | 1. Ion Enhancement: Co-eluting matrix components are increasing the ionization efficiency of this compound. | 1. Implement Matrix-Matched Calibration: Prepare calibration standards in a blank extract of the same matrix to ensure the enhancement effect is consistent between standards and samples.2. Refine Sample Preparation: More selective sample cleanup can help in reducing ion enhancement. |
| Peak Tailing or Broadening | 1. Poor Chromatography: Unsuitable column chemistry or mobile phase for this compound.2. Column Overload: Injecting too high a concentration of the analyte or matrix components. | 1. Optimize Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often recommended for polar compounds like this compound.2. Adjust Injection Volume/Concentration: Reduce the amount of sample injected onto the column. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects in LC-MS analysis refer to the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting components from the sample matrix. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantitative results. Given that this compound is a small, polar molecule, it is particularly susceptible to interference from endogenous components in complex matrices like biological fluids, food samples, and environmental water samples.
Q2: What are the most effective strategies to minimize matrix effects for this compound analysis?
A2: A multi-faceted approach is often the most effective. This includes:
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Advanced Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components before LC-MS analysis.
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Optimized Chromatography: Employing Hydrophilic Interaction Liquid Chromatography (HILIC) can improve the retention and separation of the highly polar this compound from less polar matrix components.
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Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for compensating for matrix effects. A SIL-IS, such as ¹³C₃¹⁵N₃-cyanuric acid, will behave nearly identically to this compound during extraction, chromatography, and ionization, thus providing reliable correction for any signal variations.
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Sample Dilution: A simple yet effective method to reduce the concentration of interfering matrix components.
Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?
A3: The "post-extraction spike" method is a standard approach to quantify matrix effects. This involves comparing the peak area of this compound in a solution prepared in a pure solvent to the peak area of this compound spiked into a blank matrix extract (a sample that has gone through the entire extraction procedure but does not contain the analyte). The matrix factor (MF) can be calculated, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound commercially available?
A4: Yes, isotopically-labeled standards of this compound, such as ¹³C₃¹⁵N₃-cyanuric acid, are commercially available and are highly recommended for accurate quantification to compensate for matrix effects.
Q5: What type of LC column is best suited for the analysis of underivatized this compound?
A5: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are generally recommended for the analysis of underivatized this compound. HILIC columns utilize a polar stationary phase with a high organic content mobile phase, which is ideal for retaining and separating small, polar analytes like this compound and is compatible with mass spectrometry. Porous graphitic carbon (PGC) columns have also been shown to be effective.
Quantitative Data Summary
The following tables summarize recovery and limit of quantification (LOQ) data for this compound analysis in various matrices, highlighting the effectiveness of different analytical methods.
Table 1: Recovery of this compound in Various Food Matrices
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| Milk | 0.5 | 75 | 7.8 | |
| Milk | 1.0 | 102 | 4.9 | |
| Milk | 2.5 | 95 | 6.2 | |
| Fish and Chicken Feed | 0.5 - 100 | 96 - 98 | 1.8 - 7.4 | |
| Catfish Kidney | 0.4 - 50 µg/g | 83 - 101 | 2 - 8 | |
| Rainbow Trout Kidney | 0.4 - 50 µg/g | 83 - 101 | 2 - 8 |
Table 2: Limits of Quantification (LOQ) for this compound in Different Matrices
| Matrix | LOQ | Analytical Method | Reference |
| Dry Infant Formula | 100 - 150 ppb | LC-MS/MS (HILIC) | |
| Liquid Infant Formula | 30 - 40 ppb | UPLC-MS/MS (BEH HILIC) | |
| Fish Kidney | 0.4 µg/g | LC-MS/MS | |
| Fish and Chicken Feed | 0.4 mg/kg | GC-MS |
Experimental Protocols
Protocol 1: Sample Preparation of Infant Formula for this compound Analysis
This protocol describes a common extraction and cleanup procedure for both dry and liquid infant formula.
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Sample Weighing: Weigh 1 g of dry infant formula or 5 g of liquid infant formula.
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Internal Standard Spiking: Add a known amount of ¹³C₃¹⁵N₃-cyanuric acid internal standard.
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Extraction: Add 20 mL of a 50:50 acetonitrile:water solution.
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Shaking: Shake the mixture for 10-20 minutes.
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Centrifugation: Centrifuge for 10 minutes at approximately 3400 rpm.
-
Solid-Phase Extraction (SPE) Cleanup:
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Condition an Oasis MAX SPE cartridge.
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Load the supernatant from the centrifugation step.
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Wash the cartridge with acetonitrile.
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Elute this compound with 4% formic acid in acetonitrile.
-
-
Filtration: Filter the eluent through a 0.2 µm PTFE syringe filter prior to LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for this compound Analysis
The following are typical starting parameters for the LC-MS/MS analysis of this compound. Optimization will be required for specific instrumentation and matrices.
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LC Column: Atlantis HILIC Silica or ACQUITY BEH HILIC
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Mobile Phase A: Ammonium formate in water
-
Mobile Phase B: Acetonitrile
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Gradient: A gradient elution suitable for HILIC separation.
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Ionization Mode: Electrospray Ionization (ESI) in negative mode.
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MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard.
Visualizations
Caption: Workflow for this compound analysis with matrix effect reduction.
Caption: Troubleshooting flowchart for this compound LC-MS analysis.
References
Technical Support Center: Synthesis of Cyanuric Acid from Urea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of cyanuric acid from urea. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance experimental efficiency and outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound from urea, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Suboptimal Reaction Temperature: Temperatures that are too low result in incomplete reaction, while excessively high temperatures can lead to the decomposition of urea and the final product.[1][2] | Optimize Temperature: For solvent-free pyrolysis, a two-stage heating process is often optimal, with a melting stage at 160–167°C followed by a reaction stage at 240–245°C.[2][3] In solvent-based systems, temperatures between 180°C and 210°C are generally effective, with higher temperatures accelerating the reaction.[1] |
| Inefficient Catalyst or Lack of Catalyst: While not always required, certain catalysts can improve reaction rates and yields, particularly in solid-state reactions. | Catalyst Selection: In solvent-based reactions, ammonium sulfate has been shown to yield good results. For solvent-free methods, ionic liquids like dimethyl ammonium hydrosulfate can act as both a solvent and a catalyst, significantly improving yield. | |
| Inappropriate Solvent Choice: The solvent can influence reactant solubility and reaction progression. | Solvent Optimization: High-boiling point, inert solvents like kerosene or sulfolane are often used. The choice of solvent should be based on its ability to facilitate the reaction without causing significant product solubility, which would complicate isolation. | |
| Formation of Byproducts: Side reactions can lead to the formation of impurities such as biuret, ammelide, and ammeline, reducing the yield of this compound. | Control Reaction Conditions: Precise temperature control is crucial. The presence of ammonia can inhibit the formation of ammelide. | |
| Product Caking and Solidification | Solid-to-Liquid-to-Solid Phase Transitions: In solvent-free methods, the reaction mixture can solidify and adhere to the reactor walls, impeding heat transfer and agitation. | Use of an Inert Liquid Medium: Performing the pyrolysis in an inert liquid can prevent caking. |
| Mechanical Agitation: Continuous mixing or tumbling of the reaction mixture can prevent the formation of large solid masses. | ||
| High Concentration of Reactants: A high ratio of urea to this compound in continuous processes can lead to a gummy reaction mixture. | Optimize Reactant Ratios: In continuous processes, maintaining a weight ratio of this compound to urea of at least 7:1 can help maintain a free-flowing reaction mixture. | |
| Product Contamination | Presence of Unreacted Starting Materials: Incomplete conversion of urea will lead to its presence in the final product. | Ensure Complete Reaction: Monitor the reaction for the cessation of ammonia evolution, which indicates the reaction is complete. |
| Formation of Water-Insoluble Impurities: Byproducts like ammelide are substantially insoluble in water and can contaminate the final product. | Purification: The crude product can be washed with water to remove unreacted urea and other water-soluble impurities. Recrystallization from hot water can also be employed for further purification. | |
| Solvent Residue: In solvent-based methods, residual solvent can be trapped in the product. | Thorough Washing and Drying: Wash the isolated product with a suitable solvent (e.g., water) and dry thoroughly in a vacuum oven. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound from urea?
A1: There are two main methods for synthesizing this compound from urea:
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Solvent-Free Pyrolysis (Dry Method): This involves heating solid urea, typically at temperatures above its melting point (around 190-250°C). This method can be prone to product caking.
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Solvent-Based Synthesis (Wet Method): This method involves heating urea in a high-boiling point, inert solvent. This approach can mitigate issues with product solidification.
Q2: What is the general reaction mechanism for the formation of this compound from urea?
A2: The thermal decomposition of urea is a complex process involving several intermediates. A simplified pathway involves the decomposition of urea into ammonia and isocyanic acid (HNCO). Isocyanic acid can then react with urea to form biuret. Further reactions and cyclization of these intermediates, such as the trimerization of isocyanic acid, lead to the formation of this compound with the elimination of ammonia at each step.
Q3: What is the role of a catalyst in this synthesis?
A3: In solid-state reactions, catalysts like ammonium chloride or zinc chloride can help to lower the melting point of the system and facilitate the cyclization of urea, thereby increasing the yield. In some solvent-based systems, the effect of catalysts on yield may be less pronounced. Ionic liquids have also been shown to be effective catalysts, acting as both a solvent and a catalyst.
Q4: How can I monitor the progress of the reaction?
A4: A simple and effective way to monitor the reaction is by testing for the evolution of ammonia (NH₃) gas. The reaction is generally considered complete when ammonia is no longer being released. This can be checked using pH test paper held at the outlet of the reaction vessel. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) can be used to measure the concentration of this compound and unreacted urea in the reaction mixture.
Q5: What are the optimal temperature ranges for the synthesis?
A5: The optimal temperature depends on the method used.
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Solvent-Free: A two-stage process with a melting stage at 160–167°C and a reaction stage at 240–245°C has been found to be effective.
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Solvent-Based: Temperatures between 180°C and 210°C are commonly employed. While higher temperatures can speed up the reaction, they may not necessarily increase the yield and can lead to urea loss if the reaction is under vacuum.
Q6: How can the purity of the final this compound product be assessed?
A6: The purity of this compound can be determined using various analytical techniques, including:
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High-Performance Liquid Chromatography (HPLC): This is a precise method for quantifying this compound and detecting impurities.
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Turbidimetric Method: This method involves reacting this compound with a melamine reagent to produce turbidity, which is proportional to the this compound concentration.
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Spectrophotometry: UV detection at a specific wavelength can be used for quantification.
Experimental Protocols
Protocol 1: Liquid-Phase Synthesis of this compound in Kerosene
This protocol is adapted from a study on solvent-based synthesis.
Materials:
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Urea
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Kerosene
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Round-bottom flask
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Stirring apparatus
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Heating mantle with temperature control
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Vacuum pump
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pH test paper
Procedure:
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Add 20 g of urea to 40 mL of kerosene in a round-bottom flask equipped with a stirrer.
-
Heat the mixture to 150°C with stirring.
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Apply a vacuum (approximately 10 mm Hg).
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Increase the temperature to the desired reaction temperature (e.g., 190°C).
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Monitor the reaction by periodically checking for ammonia evolution at the vacuum outlet using moist pH test paper. The reaction is complete when the pH test paper no longer indicates the presence of ammonia.
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Once the reaction is complete, cool the mixture to 80°C.
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Add 15 mL of water and stir for 1 hour to precipitate the product.
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Filter the precipitate, wash with water, and dry to obtain this compound.
Protocol 2: Solvent-Free Synthesis using an Ionic Liquid Catalyst
This protocol is based on a method using an ionic liquid as both a solvent and a catalyst.
Materials:
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Urea
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Dimethyl ammonium hydrosulfate ([dmaH][HSO₄]) ionic liquid
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Reaction vessel (e.g., a flask or beaker)
-
Heating apparatus (e.g., oil bath or heating mantle)
-
Stirring apparatus
Procedure:
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Combine urea and dimethyl ammonium hydrosulfate in a 1:5 weight-to-weight ratio in the reaction vessel.
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Heat the mixture to 220°C with continuous stirring.
-
Maintain the reaction at this temperature for 30 minutes.
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Cool the reaction mixture.
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Add water to the cooled mixture to precipitate the this compound.
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Filter the solid product.
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Wash the product with water to remove any remaining ionic liquid.
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Dry the purified this compound in a vacuum oven at 45°C overnight.
Quantitative Data Summary
Table 1: Effect of Reaction Temperature on this compound Yield in Kerosene
| Temperature (°C) | Yield (%) |
| 180 | 88.7 |
| 190 | 91.2 |
| 200 | 86.5 |
| 210 | 81.3 |
Table 2: Effect of Catalyst on this compound Yield in Kerosene at 190°C
| Catalyst | Yield (%) |
| None | 78.5 |
| (NH₄)₂SO₄ | 82.4 |
| CaCl₂ | 76.2 |
| ZnSO₄ | 75.8 |
| NaCl | 73.5 |
Table 3: Effect of Ionic Liquid Catalysts on this compound Yield (Solvent-Free, 220°C, 30 min)
| Catalyst | Yield (%) (±2%) |
| None | 14 |
| [dmaH][HSO₄] | 68 |
| [deaH][HSO₄] | 63 |
Visualizations
Caption: Reaction pathway for this compound synthesis from urea.
Caption: General experimental workflow for this compound synthesis.
References
enhancing the biodegradability of cyanuric acid in wastewater treatment
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working on enhancing the biodegradability of cyanuric acid in wastewater treatment.
Troubleshooting Guide
This guide addresses common problems encountered during this compound biodegradation experiments.
Question: Why is the this compound degradation rate in my experiment slower than expected?
Answer: Several factors can contribute to slow degradation rates. Consider the following troubleshooting steps:
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Microbial Culture Health: Ensure your microbial culture is viable and acclimated to this compound as a nitrogen or carbon source. Sub-optimal growth conditions (e.g., temperature, pH) can significantly impact metabolic activity.
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Nutrient Limitation: While this compound can serve as a nitrogen source, the microorganisms may require an additional carbon source for optimal growth and enzymatic activity. Some studies have shown that the addition of a supplementary carbon source, like glucose, can enhance removal efficiencies from 95% to nearly 100%.[1]
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Oxygen Levels: this compound biodegrades readily under anaerobic (zero dissolved oxygen) or low-oxygen conditions (1-3 ppm dissolved oxygen).[2][3][4] High levels of aeration might inhibit the specific microbial consortia responsible for degradation.
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Inhibitory Compounds: The presence of disinfectants, such as hypochlorite (chlorine), in the wastewater can significantly inhibit the activity of this compound hydrolase. Even low concentrations of hypochlorite (e.g., 4.5 ppm) can decrease degradation rates by as much as 50%.[3]
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This compound Concentration: High concentrations of this compound can be inhibitory to microbial activity. One study noted that while concentrations of 0.01 and 0.10 mg/L were effectively removed, a concentration of 1.00 mg/L was resistant to degradation in their system.
Question: My culture is producing ammonia, but the this compound concentration is not decreasing. What could be the issue?
Answer: This scenario suggests that the initial ring-cleavage of this compound is occurring, but subsequent steps in the degradation pathway may be stalled. It could also indicate an issue with your analytical method.
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Pathway Interruption: The complete mineralization of this compound to ammonia and carbon dioxide involves a multi-step enzymatic pathway. An issue with enzymes downstream of this compound hydrolase (e.g., biuret hydrolase, allophanate hydrolase) could lead to the accumulation of intermediates.
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Analytical Interference: The method used to measure this compound may be subject to interference from other compounds in the wastewater matrix. The melamine-cyanuric acid turbidity assay, for instance, relies on the formation of a precipitate, which could be affected by other substances. Cross-reference your results with a more robust method like HPLC-UV.
-
pH Fluctuation: The degradation process releases ammonia, which can cause the pH of the medium to increase. This pH shift might inhibit enzymes that are active at a neutral or slightly acidic pH. Ensure your experimental setup has adequate pH buffering.
Question: I am observing inconsistent results between experimental replicates. How can I improve reproducibility?
Answer: Inconsistent results often stem from variations in experimental setup and execution.
-
Standardize Inoculum: Ensure that the microbial inoculum used for each replicate is from the same source, at the same growth phase, and at a consistent cell density.
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Homogenize Samples: Ensure that wastewater samples are well-mixed before analysis to get a representative measurement of the this compound concentration.
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Control Environmental Conditions: Tightly control parameters such as temperature, pH, and mixing speed in your bioreactors.
-
Calibrate Instruments: Regularly calibrate all analytical instruments, including pH meters, spectrophotometers, and HPLC systems, to ensure accurate measurements.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic pathways for this compound biodegradation?
A1: There are two primary, well-characterized pathways for bacterial degradation of this compound. The most studied is in Pseudomonas sp. strain ADP, which uses the AtzD, AtzE, and AtzF enzymes. A more recently discovered and more prevalent pathway involves a canonical this compound hydrolase (like AtzD or TrzD), followed by carboxybiuret decarboxylase (TrtB) and biuret hydrolase (BiuH). Both pathways ultimately convert one molecule of this compound into three molecules of ammonia and three molecules of carbon dioxide.
Q2: Is an external carbon source necessary for this compound biodegradation?
A2: Not always, but it can be beneficial. Some bacteria can utilize this compound as the sole source of both carbon and nitrogen. However, in many wastewater treatment scenarios, the addition of a more readily available carbon source (e.g., glucose, acetate, citrate) can significantly enhance the rate and efficiency of this compound removal by supporting a more robust microbial population.
Q3: What is the optimal pH for this compound biodegradation?
A3: The optimal pH can vary depending on the specific microorganisms and their enzymes. However, many this compound hydrolases, such as AtzD from Pseudomonas sp. strain ADP, exhibit optimal activity in a slightly alkaline environment, around pH 8.0-8.2. It is crucial to maintain a stable pH in your system, as the production of ammonia during degradation can cause the pH to rise.
Q4: Can this compound be degraded under aerobic conditions?
A4: While degradation is possible, studies consistently show that this compound biodegrades more effectively in environments with low or zero dissolved oxygen, such as in anaerobic activated sludge.
Q5: Which bacterial species are known to degrade this compound?
A5: Several bacterial species have been identified as capable of degrading this compound. The most well-documented include Pseudomonas sp. strain ADP, Acidovorax species, and Agrobacterium tumefaciens. More broadly, bacteria containing the necessary enzymatic pathways are found across various environments, including soil and water.
Data Presentation
Table 1: Kinetic Parameters of Bacterial this compound Hydrolases
| Enzyme | Source Organism | kcat (s⁻¹) | Km (µM) | Optimal pH | Reference |
| AtzD | Pseudomonas sp. strain ADP | 6.8 ± 0.7 | 57 ± 10 | 8.2 | |
| CAH | Moorella thermoacetica ATCC 39073 | 3.1 ± 0.3 | 71 ± 10 | Not Specified | |
| TrzD | Acidovorax citrulli 12227 | Not Specified | Not Specified | Not Specified |
Note: Data for different enzymes were obtained from separate studies and may have been determined under slightly different assay conditions.
Table 2: Effect of Hypochlorite on this compound Degradation Rate
| Hypochlorite Concentration (ppm) | This compound Degraded in 24h (%) | Degradation Rate Decrease (Approx. %) | Reference |
| 0 | >70% | 0% | |
| 0.9 | ~100% (in <15h) | Not significant | |
| 1.8 | <90% | Noticeable decrease | |
| 4.5 | ~80% | ~50% |
Experiment conducted using silica-encapsulated E. coli expressing a thermostable this compound hydrolase from M. thermoacetica.
Table 3: Impact of Initial this compound (CA) Concentration on Nutrient Removal
| Initial CA Concentration (mg/L) | CA Removal | Total Nitrogen Removal Efficiency (%) | Reference |
| 0 | N/A | 97.23% | |
| 0.01 | Achieved | Not specified, but degradation occurred | |
| 0.10 | Achieved | Not specified, but degradation occurred | |
| 1.00 | Resistant to degradation | 74.72% |
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC-UV
This protocol is adapted from established methods for analyzing this compound in aqueous samples.
1. Objective: To accurately quantify the concentration of this compound in wastewater samples.
2. Materials:
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High-Performance Liquid Chromatography (HPLC) system with UV detector.
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Reversed-phase C18 column.
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Mobile Phase: 95% phosphate buffer, 5% methanol (v/v).
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pH meter.
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0.45 µm syringe filters.
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This compound standard.
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Ascorbic acid (for samples containing chlorine).
3. Procedure:
-
Mobile Phase Preparation: Prepare the phosphate buffer/methanol mobile phase. Critically, adjust the pH to the narrow range of 7.2-7.4. A pH outside this range can lead to poor sensitivity or elution at the void volume.
-
Sample Preparation:
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Filter the aqueous sample through a 0.45 µm syringe filter to remove particulates.
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If the sample contains residual chlorine (hypochlorite), add a small amount of ascorbic acid to quench the chlorine and convert all chlorinated isocyanurates to this compound.
-
-
HPLC System Setup:
-
Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.
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Set the UV detector to a wavelength of 213 nm, where this compound absorbs strongly.
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Set the flow rate (typically ~1.0 mL/min, but optimize for your column).
-
-
Calibration:
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Prepare a series of this compound standards of known concentrations (e.g., 0.5 to 125 mg/L).
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Inject each standard into the HPLC system and record the peak area.
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Construct a calibration curve by plotting peak area versus concentration.
-
-
Sample Analysis:
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Inject the prepared wastewater sample into the HPLC system.
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Record the peak area corresponding to the retention time of this compound.
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Calculate the concentration of this compound in the sample using the calibration curve.
-
Protocol 2: this compound Hydrolase (CAH) Activity Assay
This protocol describes a coupled enzyme assay to measure the activity of CAH by quantifying the ammonia released.
1. Objective: To determine the enzymatic activity of this compound hydrolase in cell lysates or purified enzyme preparations.
2. Principle: CAH converts this compound to an intermediate (e.g., biuret). A second enzyme, biuret hydrolase (BiuH), is added in excess to convert biuret to allophanate and one molecule of ammonia. A third enzyme, allophanate hydrolase (AtzF), can be added to release the final two molecules of ammonia. The total ammonia released is then quantified colorimetrically.
3. Materials:
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Enzyme sample (cell lysate or purified CAH).
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Purified biuret hydrolase (BiuH) and allophanate hydrolase (AtzF).
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This compound substrate solution (in buffer, e.g., 0.1 M phosphate buffer, pH 7.0-8.0).
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Ammonia quantification reagent (e.g., Berthelot reagent or a commercial kit based on the glutamate dehydrogenase reaction).
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Spectrophotometer.
4. Procedure:
-
Reaction Setup:
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In a microcentrifuge tube, combine the buffer, excess BiuH and AtzF enzymes, and the enzyme sample to be tested.
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Pre-incubate the mixture at the desired assay temperature (e.g., 25°C).
-
-
Initiate Reaction: Start the enzymatic reaction by adding the this compound substrate solution.
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Incubation: Incubate the reaction for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
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Stop Reaction: Terminate the reaction, typically by adding a quenching agent or by proceeding immediately to the ammonia detection step which often involves a pH change.
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Ammonia Quantification:
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Take an aliquot of the reaction mixture.
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Add the ammonia detection reagent according to the manufacturer's instructions (e.g., for the Berthelot method, this involves adding phenol-hypochlorite reagents).
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Allow color to develop.
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Measure the absorbance at the appropriate wavelength (e.g., ~630-640 nm for the Berthelot reaction).
-
-
Calculation:
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Create a standard curve using known concentrations of ammonium chloride.
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Calculate the amount of ammonia produced in your sample.
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Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product (ammonia) per minute under the specified conditions.
-
Visualizations
Caption: Experimental workflow for a this compound biodegradation study.
Caption: Two primary enzymatic pathways for this compound biodegradation.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. This compound biodegradation by a mixed bacterial culture of Agrobacterium tumefaciens and Acinetobacter sp. in a packed bed biofilm reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Biodegradation via Biuret: Physiology, Taxonomy, and Geospatial Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial this compound Hydrolase for Water Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
controlling the formation of byproducts in cyanuric acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyanuric acid.
Troubleshooting Guide
Issue: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Reaction Temperature | Optimize the reaction temperature. For solvent-free pyrolysis, temperatures between 190-250°C are common.[1] In a liquid-phase synthesis using a solvent like kerosene, the optimal temperature may be around 190°C.[2] Temperatures below 200°C can lead to poor yields, while temperatures exceeding 325°C may cause decomposition of this compound.[1] | An increase in the yield of this compound. |
| Suboptimal Reaction Time | Adjust the reaction time. In ionic liquid-mediated synthesis at 220°C, the maximum yield was obtained between 25-30 minutes.[3] Longer reaction times can lead to decomposition of the product.[3] | Improved yield by preventing product degradation. |
| Inefficient Mixing | Ensure thorough and consistent mixing of the reactants, especially in solid-phase synthesis, to promote uniform heat distribution and reaction. | A more homogeneous reaction mixture and improved product yield. |
| Loss of Urea due to Sublimation | In vacuum-assisted or high-temperature reactions, urea can be lost. Consider using a solvent to reduce urea sublimation or a closed/reflux system. | Minimized loss of starting material and a higher conversion rate to this compound. |
Issue: High Levels of Byproducts (Ammelide, Ammeline)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Reaction Temperature | Control the temperature carefully. The formation of ammelide and ammeline is highly dependent on temperature. Increasing temperature can lead to more aminated byproducts. | Reduced formation of ammelide and ammeline, leading to a purer product. |
| Incorrect Reactant Ratio | In continuous processes involving the recycling of this compound, maintaining a specific weight ratio of this compound to urea (e.g., 7:1 to 40:1) can prevent the formation of ammelide. | A product that is substantially free of ammelide. |
| Presence of Moisture | Humid conditions can hamper the formation of highly aminated compounds. While not always desirable, controlling the moisture level can be a strategy to influence byproduct formation. | Altered byproduct profile, potentially with lower levels of aminated species. |
| Reaction in the Absence of a Suitable Solvent | The use of specific solvents can favor the formation of this compound over byproducts. Pyrolysis in an alkyl dinitrile solvent can yield a highly pure product with minimal ammelide or ammeline. | A significant reduction in the percentage of ammelide and ammeline in the final product. |
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts in this compound synthesis from urea, and at what temperatures do they form?
A1: The primary byproducts are biuret, ammelide, and ammeline. Urea begins to decompose around 152°C, forming biuret between 150°C and 190°C. This compound and ammelide start to appear at approximately 175°C, with the reaction rate increasing significantly above 193°C. At higher temperatures, more aminated compounds like ammeline and melamine can form.
Q2: How can I minimize the formation of ammelide and ammeline?
A2: Several strategies can be employed:
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Temperature Control: Maintain the reaction temperature within the optimal range for this compound formation (typically 200-325°C in certain setups) to avoid conditions that favor the formation of aminated byproducts.
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Solvent Selection: Using an inert, high-boiling point solvent can lead to a cleaner reaction and higher purity product. Solvents like kerosene, sulfolane, and adiponitrile have been shown to be effective.
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Reactant Ratios: In some continuous processes, maintaining a specific ratio of recycled this compound to urea is crucial for preventing ammelide formation.
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Catalyst Use: While some studies show minimal impact in solvent-based systems, certain catalysts may influence the reaction pathway. For instance, the use of ammonium nitrate or nitric acid during pyrolysis can yield a purer product.
Q3: What is the role of a solvent in the synthesis of this compound?
A3: Using a solvent offers several advantages over solvent-free (dry pyrolysis) methods. It can prevent the reaction mixture from solidifying and adhering to the reactor walls, which can lower product quality and damage equipment. A solvent also helps in maintaining a uniform temperature and can lead to a product that is pure enough to be used directly without further refining.
Q4: Can catalysts improve the yield and purity of this compound?
A4: The effect of catalysts can vary depending on the reaction conditions. In some solvent-based syntheses, catalysts like ammonium sulfate have been shown to slightly increase the yield. In other processes, fluxes or catalysts such as ammonium chloride or zinc chloride are added to increase yields. Ionic liquids have also been demonstrated to act as effective solvent/catalyst systems, producing this compound in good yields.
Q5: How can I purify crude this compound containing ammelide and ammeline?
A5: Purification can be challenging due to the low solubility of ammelide and ammeline. A common industrial practice involves treating the crude product in a strong acid bath (e.g., 3-15% sulfuric acid) with heating to hydrolyze the byproducts. Another approach involves hydrolysis of crude melamine (which may contain these impurities) to produce this compound, followed by crystallization.
Quantitative Data Summary
Table 1: Effect of Temperature on this compound Yield (Solvent-based)
| Temperature (°C) | Yield (%) | Solvent |
| 160 | 65.2 | Kerosene |
| 170 | 75.3 | Kerosene |
| 180 | 85.7 | Kerosene |
| 190 | 88.9 | Kerosene |
| 200 | 81.2 | Kerosene |
| 210 | 78.5 | Kerosene |
| 220 | 70.3 | Kerosene |
| Data sourced from a study on liquid-phase synthesis of this compound from urea. |
Table 2: Influence of Solvent on this compound Yield at 180°C
| Solvent | Yield (%) |
| Kerosene | 85.7 |
| Diesel | 80.5 |
| Sulfolane | 75.4 |
| Sulfolane:Cyclohexanol (3:1) | 64.6 |
| Data from experiments conducted at 180°C with a solvent to urea ratio of 2:1. |
Experimental Protocols
Protocol 1: Liquid-Phase Synthesis of this compound
This protocol is based on the method described for synthesizing this compound in a solvent.
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Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a vacuum connection.
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Reactant Charging: Add 20 g of urea and 40 mL of kerosene to the flask.
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Initial Heating and Vacuum: Stir the mixture and heat to 150°C. Apply a vacuum (10 mm Hg).
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Reaction: Increase the temperature to the desired reaction temperature (e.g., 190°C) and maintain it.
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Monitoring: Monitor the reaction by testing the emitted gas for ammonia (NH₃) using pH test paper. The reaction is considered complete when the pH paper no longer indicates the presence of ammonia.
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Product Precipitation: Cool the reaction mixture to 80°C. Add 15 mL of water and stir for 1 hour to precipitate the this compound.
-
Isolation and Purification: Filter the solid product, wash it with water, and then recrystallize from hot water to obtain pure this compound.
Protocol 2: Analysis of this compound and Byproducts by HPLC
This is a general guideline for the analysis of this compound and its byproducts. Specific parameters may need to be optimized.
-
Standard Preparation: Prepare standard solutions of this compound, ammelide, and ammeline in a suitable solvent. Due to solubility issues, a solvent system like diethylamine/water/acetonitrile may be required.
-
Sample Preparation: Dissolve a known quantity of the crude reaction product in the chosen solvent system. Centrifuge to remove any insoluble material.
-
HPLC Conditions:
-
Column: A C18 or a specialized column like a porous graphitic carbon column can be used.
-
Mobile Phase: An isocratic mobile phase, such as a phosphate buffer, is often employed.
-
Detection: UV detection at a wavelength around 213-225 nm is typically used.
-
-
Analysis: Inject the prepared sample and standards into the HPLC system.
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Quantification: Identify and quantify the peaks corresponding to this compound, ammelide, and ammeline by comparing their retention times and peak areas to those of the standards.
Visualizations
Caption: Reaction pathway for this compound synthesis and byproduct formation.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Addressing Solubility of Cyanuric Acid in Experimental Setups
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of cyanuric acid and its derivatives in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is poorly soluble in water and many common organic solvents at room temperature. Its solubility is significantly influenced by temperature and pH. For quantitative data, refer to the tables below.
Data Presentation: Solubility of this compound
Table 1: Solubility in Aqueous Solutions
| Temperature (°C) | Solubility in Water ( g/100 mL) |
| 25 | 0.2 - 0.3[1][2] |
| 90 | 2.6[1] |
| 150 | 10.0[1] |
Table 2: Solubility in Organic Solvents at 25°C
| Solvent | Solubility (wt%) |
| Dimethyl sulfoxide (DMSO) | 17.4[1] |
| Dimethylformamide (DMF) | 7.2 |
| Sulfuric acid (98 wt%) | 14.1 |
| N-methyl-2-pyrrolidone | 6.3 |
| Pyridine | 2.2 |
| Hot Ethanol | Soluble |
| Acetone | Insoluble |
| Benzene | Insoluble |
| Chloroform | Insoluble |
| Diethyl ether | Insoluble |
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound increases in alkaline solutions. This compound is a weak tribasic acid with pKa values of approximately 6.88, 11.40, and 13.5. Deprotonation at higher pH values forms cyanurate salts, which are more soluble in water. It is soluble in aqueous solutions of sodium hydroxide and potassium hydroxide.
Q3: I need to prepare a stock solution of this compound for my experiments. What is the recommended procedure?
A3: For most biological applications, preparing a high-concentration stock solution in an organic solvent like DMSO is the most effective method. This allows for subsequent dilution into aqueous buffers or cell culture media.
Experimental Protocols: Preparing a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 129.07 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Warming bath (optional)
Methodology:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need:
-
Mass (mg) = 100 mmol/L * 129.07 g/mol * 0.001 L * 1000 mg/g = 12.907 mg
-
-
Weigh the this compound: Accurately weigh 12.907 mg of this compound and place it in a sterile tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution vigorously for 5-10 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 10-15 minutes with intermittent vortexing can be applied.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer (e.g., PBS).
This is a common problem when diluting a hydrophobic compound from an organic solvent into an aqueous medium.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Methodologies for Troubleshooting:
-
Stepwise Dilution Protocol:
-
Prepare a 10X working stock of your final desired concentration in a solution containing a higher percentage of DMSO (e.g., 10% DMSO in your aqueous buffer).
-
Add 1 part of this 10X working stock to 9 parts of your final aqueous buffer while vortexing to ensure rapid mixing.
-
-
Adjusting Buffer pH:
-
For assays where pH can be varied, increasing the pH of the buffer (e.g., to pH 8.0) can significantly improve the solubility of this compound. Prepare your buffer at the desired higher pH and then attempt the dilution of your DMSO stock.
-
Issue 2: this compound precipitates in my cell culture medium during incubation.
Precipitation in cell culture can be due to interactions with media components or changes in temperature and pH.
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium is at a level tolerated by your cells, typically ≤ 0.5%.
-
Solubility in Media: Determine the kinetic solubility of your this compound derivative in the specific cell culture medium you are using. This may be lower than in a simple buffer.
-
Serum Interaction: Components of fetal bovine serum (FBS) can sometimes cause compounds to precipitate. Test the solubility in serum-free and serum-containing media to see if this is a factor.
-
Incubation Temperature: The solubility of this compound is temperature-dependent. Ensure that the compound remains soluble at the incubation temperature (typically 37°C).
-
Fresh Preparations: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Do not store this compound in aqueous solutions for extended periods.
This compound in Drug Development
This compound and its s-triazine core are used as scaffolds in drug design, particularly for the development of kinase inhibitors. These inhibitors often target key signaling pathways implicated in cancer.
Signaling Pathway: PI3K/AKT/mTOR Inhibition by s-Triazine Derivatives
Many s-triazine derivatives have been developed as inhibitors of the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.
Caption: PI3K/AKT/mTOR signaling pathway with inhibition points for s-triazine derivatives.
References
Technical Support Center: Improving the Stability of Cyanuric acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with cyanuric acid derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is precipitating out of my aqueous buffer. What are the likely causes and how can I resolve this?
A1: Unforeseen precipitation of your this compound derivative can be attributed to several factors:
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Low Solubility: The concentration of your derivative may have surpassed its solubility limit in the chosen buffer system.
-
pH-Dependent Solubility: The pH of your solution could be at a point where the derivative is least soluble. The ionization state of functional groups on the triazine ring and its substituents can significantly influence solubility.
-
Degradation: The precipitate could be a less soluble degradation product.
Troubleshooting Steps:
-
Verify Solubility: Check the literature for solubility data of your compound or structurally similar analogs. If data is unavailable, consider performing a solubility assessment at different concentrations.
-
Adjust pH: Measure the pH of your solution. If the compound has ionizable groups, systematically adjust the pH. For many amine-substituted triazines, solubility increases in slightly acidic conditions, while acidic derivatives may be more soluble in neutral to alkaline conditions.[1]
-
Prepare Fresh Solutions: Whenever possible, prepare solutions fresh before each experiment to minimize the impact of degradation over time.[1]
-
Filter the Solution: If you suspect the precipitate is an impurity or a degradation product, you may be able to remove it by filtering the solution through a 0.22 µm filter before use. However, this does not solve the underlying stability issue.[1]
-
Analytical Characterization: For critical applications, analyze the precipitate and the supernatant by HPLC or LC-MS to identify the components and confirm if degradation has occurred.
Q2: I suspect my s-triazine derivative is degrading in solution. How can I confirm this and what are the common degradation pathways?
A2: Degradation of s-triazine derivatives in solution is a common issue. Confirmation and identification of the degradation pathway are crucial for developing a stable formulation.
Confirmation of Degradation:
-
HPLC Analysis: Use a stability-indicating HPLC method to monitor the purity of your sample over time. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
-
LC-MS Analysis: This technique is invaluable for identifying the mass of potential degradation products, which provides clues to the degradation pathway.
Common Degradation Pathways:
-
Hydrolysis: This is one of the most common degradation routes for this compound derivatives, particularly those derived from cyanuric chloride. The substituents on the triazine ring can be hydrolyzed, often in a pH-dependent manner. For example, chloro-substituents are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.
-
Photodegradation: Exposure to light, especially UV radiation, can cause degradation. The photostability of a derivative is highly dependent on its chromophores. While the core this compound is relatively photostable, this may not be true for its derivatives.[2][3]
-
Oxidation: The presence of oxidizing agents or even dissolved oxygen can lead to the degradation of susceptible functional groups on the derivative.
-
Thermal Degradation: Elevated temperatures can accelerate degradation. The s-triazine ring itself is thermally stable, but the substituents may be labile.
Q3: How can I improve the stability of my this compound derivative in an aqueous solution for my experiments?
A3: Improving the stability of your derivative involves controlling the conditions that promote degradation.
Strategies for Improving Stability:
-
pH Optimization: Determine the pH at which your compound is most stable (the pH of minimum degradation rate) by conducting a pH-rate profile study. Formulate your solutions in a buffer at this optimal pH.
-
Protection from Light: If your compound is found to be photosensitive, conduct experiments under low-light conditions or use amber-colored vials to protect the solution from light.
-
Temperature Control: Store stock solutions and conduct experiments at controlled, and if necessary, reduced temperatures (e.g., 2-8 °C) to slow down degradation. Avoid repeated freeze-thaw cycles.
-
Use of Co-solvents: If solubility is an issue, consider using a co-solvent system (e.g., water with DMSO, ethanol, or PEG). However, be aware that the co-solvent could also influence the degradation rate.
-
Inert Atmosphere: For oxygen-sensitive compounds, de-gas your solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Structural Modification: In a drug development context, if a particular derivative shows persistent instability, medicinal chemists may consider structural modifications to improve its stability profile, for instance, by replacing a labile group with a more stable one.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Bioassay Results
-
Possible Cause: Degradation of the this compound derivative in the stock solution or assay buffer.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent bioassay results.
Issue 2: Appearance of New Peaks in HPLC Chromatogram During Analysis
-
Possible Cause: On-column degradation or degradation in the autosampler.
-
Troubleshooting Workflow:
Data Presentation
The stability of this compound derivatives is highly structure-dependent. The following tables provide a template for organizing stability data from forced degradation studies. Researchers should populate these tables with their own experimental data.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Parameters | % Degradation of Parent Compound | No. of Degradants Formed | Observations |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | e.g., 15.2% | e.g., 2 | e.g., Major degradant at RRT 0.85 |
| Base Hydrolysis | 0.1 M NaOH, RT, 8h | e.g., 22.5% | e.g., 1 | e.g., Rapid degradation observed |
| Oxidation | 3% H₂O₂, RT, 24h | e.g., 8.7% | e.g., 3 | e.g., Multiple minor degradants |
| Thermal | 60 °C, 48h | e.g., 5.1% | e.g., 1 | e.g., Degradant appears identical to one from acid hydrolysis |
| Photostability | ICH Q1B exposure | e.g., 11.3% | e.g., 2 | e.g., Color change to pale yellow |
Table 2: pH-Dependent Stability Profile
| pH | Buffer System | Rate Constant (k, hr⁻¹) | Half-life (t½, hr) |
| 3.0 | Citrate | e.g., 0.025 | e.g., 27.7 |
| 5.0 | Acetate | e.g., 0.010 | e.g., 69.3 |
| 7.4 | Phosphate | e.g., 0.005 | e.g., 138.6 |
| 9.0 | Borate | e.g., 0.015 | e.g., 46.2 |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing)
This protocol is a general guideline based on ICH recommendations and should be adapted for the specific this compound derivative.
Objective: To identify potential degradation products and pathways, and to establish the stability-indicating nature of the analytical method.
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of the this compound derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a co-solvent with water).
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Acid Hydrolysis:
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Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
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Incubate the solution at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 2, 8, 24 hours).
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At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the target concentration for analysis.
-
-
Base Hydrolysis:
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Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
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Keep the solution at room temperature and take samples at various time points (e.g., 1, 4, 8 hours).
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Neutralize each sample with 0.1 M HCl and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%).
-
Store at room temperature, protected from light, for a set period (e.g., 24 hours).
-
Dilute the sample for analysis.
-
-
Thermal Degradation:
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Store the solid drug substance and a solution of the drug substance at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24-48 hours).
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For the solid sample, dissolve it in a suitable solvent after exposure. Dilute all samples for analysis.
-
-
Photostability Testing (as per ICH Q1B):
-
Expose the solid drug substance and a solution of the drug to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
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After exposure, prepare the samples for analysis.
-
-
Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method, typically with UV or MS detection.
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent this compound derivative from all potential degradation products and process-related impurities.
Methodology:
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Column Selection: Start with a standard C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Other column chemistries (e.g., Phenyl, C8, or HILIC for very polar compounds) can be explored if separation is not achieved.
-
Mobile Phase Selection:
-
A common starting point is a gradient elution with Acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or 10 mM ammonium acetate).
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The pH of the mobile phase is a critical parameter for optimizing the separation of ionizable compounds.
-
-
Wavelength Selection: Use a photodiode array (PDA) detector to acquire the UV spectrum of the parent compound. Select a detection wavelength that provides good sensitivity for both the parent compound and its impurities, if known.
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Method Optimization:
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Inject a mixture of the unstressed parent compound and the samples from the forced degradation study.
-
Adjust the gradient slope, mobile phase pH, and temperature to achieve adequate resolution (typically >1.5) between the parent peak and all degradant peaks.
-
-
Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the parent peak is pure in the presence of degradants (peak purity analysis).
References
Technical Support Center: Cyanuric Acid Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyanuric acid crystallization.
Troubleshooting Crystallization Processes
This section addresses specific issues that may be encountered during this compound crystallization experiments.
Question: Why is my this compound crystal yield lower than expected?
Answer:
Several factors can contribute to a low yield of this compound crystals. These include:
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Excessive Solvent: Using too much solvent to dissolve the crude this compound will result in a significant portion remaining in the mother liquor upon cooling.
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Incomplete Precipitation: If the cooling process is too rapid or not carried out to a sufficiently low temperature, precipitation may be incomplete.
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Loss During Transfer: Product can be lost during filtration or transfer between vessels.
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Presence of Impurities: Impurities such as ammelide and ammeline can interfere with the crystallization process and reduce the yield of pure this compound.[1]
Solutions:
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Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the this compound.
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Controlled Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal precipitation.
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Careful Handling: Rinse all glassware used for transfer with a small amount of the cold mother liquor to recover any adhering crystals.
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Purification of Crude Product: If impurities are suspected, purify the crude this compound by digestion in a dilute mineral acid solution before recrystallization.[1]
Question: The this compound crystals I've obtained are very small. How can I grow larger crystals?
Answer:
The formation of small crystals is often due to rapid nucleation and crystal growth. To obtain larger crystals, the rate of these processes needs to be controlled.
Solutions:
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Slow Cooling: A slower cooling rate allows for fewer nucleation sites to form and promotes the growth of larger, more well-defined crystals.
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Solvent System: The choice of solvent can influence crystal size. Experiment with different solvents or solvent mixtures to find the optimal conditions for your desired crystal morphology. Crystallization from water is a common method.[2]
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Digestion Process: A patented process for purifying crude this compound has been shown to unexpectedly result in the formation of larger crystals (700-800 microns) by digesting a slurry of crude this compound with a mono-substituted salt of an inorganic acid at elevated temperature and pressure.[3]
Question: My this compound crystals are discolored or appear impure. What is the cause and how can I purify them?
Answer:
Discoloration of this compound crystals is typically due to the presence of impurities. Common impurities from the synthesis of this compound from urea include aminotriazine compounds like ammelide and ammeline.[1]
Solutions:
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Recrystallization: The most common method for purifying crystalline solids is recrystallization. Dissolving the impure crystals in a hot solvent and allowing them to slowly cool will often leave the impurities behind in the mother liquor. Hot water is a suitable solvent for the recrystallization of this compound.
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Acid Digestion: For crude this compound containing significant amounts of aminotriazine impurities, a digestion step in a dilute aqueous mineral acid (e.g., sulfuric, nitric, hydrochloric, or phosphoric acid) at elevated temperatures (120°C to 220°C) can be effective. This process hydrolyzes the impurities, which can then be separated from the purified this compound.
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Washing: After filtration, wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing dissolved impurities.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of this compound in water at different temperatures?
A1: The solubility of this compound in water is highly dependent on temperature. It is sparingly soluble in cold water but its solubility increases significantly with temperature.
| Temperature (°C) | Solubility ( g/100 mL) |
| 25 | 0.3 |
| 90 | 2.6 |
| 100 | ~10 (inferred from data) |
Q2: How does pH affect the crystallization of this compound?
A2: this compound is a weak acid and its state in solution is pH-dependent. At a pH below its first pKa (around 6.88), it exists predominantly in its neutral, less soluble form, which is favorable for crystallization. As the pH increases, it deprotonates to form more soluble cyanurate salts, which will inhibit crystallization. Therefore, to crystallize this compound from an aqueous solution, the pH should be maintained in the acidic range. A saturated aqueous solution of this compound will have a pH of approximately 4.0.
Q3: Can this compound form hydrates?
A3: Yes, this compound can crystallize from water as a dihydrate. These crystals contain two molecules of water per molecule of this compound. The water of crystallization can be removed by heating.
Q4: What is the relationship between melamine and this compound crystallization?
A4: Melamine and this compound have a very strong affinity for each other and can form a highly insoluble co-crystal complex called melamine cyanurate. This interaction is so strong that it can be used for the quantitative precipitation of this compound. The formation of these insoluble crystals is a significant concern in toxicology, as they can cause kidney damage. In the context of crystallization, even small amounts of melamine contamination can lead to the precipitation of this complex, affecting the purity and yield of the desired this compound crystals.
Experimental Protocols
General Recrystallization Protocol for this compound from Water
This protocol describes a general method for the purification of crude this compound by recrystallization from water.
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water to create a slurry. Heat the mixture on a hot plate with stirring. Gradually add more hot deionized water until the this compound is completely dissolved. Avoid adding a large excess of water to ensure a good yield upon cooling.
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Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot filtration. Pre-heat a gravity funnel and a new flask containing a small amount of boiling water on the hot plate. Place a fluted filter paper in the funnel and pour the hot this compound solution through it.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a drying oven or a desiccator.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for this compound crystallization issues.
References
optimizing reaction conditions for the synthesis of cyanuric chloride from cyanuric acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of cyanuric chloride.
Frequently Asked Questions (FAQs)
Q1: What is the correct industrial synthesis route for cyanuric chloride? I was attempting a synthesis from cyanuric acid.
This is a common point of confusion. Cyanuric chloride is not synthesized from this compound. In fact, this compound is the product of the hydrolysis of cyanuric chloride.[1][2] The standard industrial synthesis of cyanuric chloride is a two-step process that begins with hydrogen cyanide (HCN) and chlorine.[3]
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Formation of Cyanogen Chloride (ClCN): Hydrogen cyanide is reacted with chlorine gas to produce cyanogen chloride.[4][5] HCN + Cl2 → ClCN + HCl
-
Trimerization of Cyanogen Chloride: The resulting cyanogen chloride gas is then trimerized at elevated temperatures over a catalyst to form cyanuric chloride. 3 ClCN → (NCCl)3
This compound is what you would obtain if cyanuric chloride is exposed to water.
Q2: What are the typical reaction conditions for the trimerization of cyanogen chloride?
The trimerization of cyanogen chloride is the critical step in forming the stable 1,3,5-triazine ring of cyanuric chloride. The reaction is typically performed in the gas phase. Key parameters are summarized below.
| Parameter | Typical Value/Condition | Notes |
| Temperature | 180-300 °C+ | The reaction is highly exothermic. Temperature control is crucial for yield and safety. |
| Catalyst | Activated Carbon / Transition Metal Salts | Activated carbon is a common and effective catalyst for this gas-phase reaction. |
| Pressure | Atmospheric Pressure | The reaction is often carried out at atmospheric pressure, though this can vary based on the specific industrial setup. |
| Yield | >90% | Under optimized conditions, the yield for the trimerization step can exceed 90%. |
Troubleshooting Guides
Problem 1: My reaction produced a white, insoluble solid, and the yield of cyanuric chloride is very low.
Cause: You are likely observing the formation of this compound or its chlorinated derivatives. This is a classic issue caused by the hydrolysis of cyanuric chloride, which is extremely sensitive to moisture. The presence of water in your reagents, solvents, or reaction apparatus will lead to this side reaction.
Troubleshooting Steps:
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Moisture Control: Ensure all glassware is oven-dried immediately before use. All solvents and reagents must be anhydrous. The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Cyanuric chloride can react even with atmospheric humidity.
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pH Management: The rate of hydrolysis is significantly affected by pH. Hydrolysis is slower under acidic conditions (pH ≤ 6) and accelerates as the pH becomes alkaline.
-
Temperature Management: While high temperatures are needed for trimerization, any subsequent steps involving the crude product should be managed carefully, as elevated temperatures can also speed up hydrolysis if moisture is present.
Caption: Troubleshooting logic for formation of insoluble byproducts.
Problem 2: The final product is impure. How can it be purified effectively?
Cause: The crude product from the trimerization reactor contains unreacted cyanogen chloride, chlorine, and high-boiling byproducts. Effective purification is essential to obtain high-purity cyanuric chloride.
Troubleshooting Steps:
-
Distillation/Recrystallization: Standard methods for purification include distillation and recrystallization from appropriate organic solvents like acetone, benzene, or chloroform.
-
Partial Condensation/Stripping: A more advanced industrial method involves a continuous process of partial condensation. The hot gas stream from the reactor is fed into a stripping column.
-
The column temperature is maintained between the melting point (146°C) and boiling point (192°C) of cyanuric chloride.
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Pure cyanuric chloride is drawn off as a gas from the top and condensed into a fine powder, while higher-boiling impurities are removed as a liquid from the bottom.
-
-
Carrier Gas: Using an inert carrier gas like nitrogen during purification can help produce a very fine, powdery final product, which is advantageous for further processing.
Experimental Protocols
Protocol: Generalized Synthesis of Cyanuric Chloride
Warning: This synthesis involves highly toxic and corrosive materials, including hydrogen cyanide, cyanogen chloride, and chlorine gas. It must be performed only by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and safety measures in place.
Step 1: Formation of Cyanogen Chloride
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Set up a reactor (chlorinator) suitable for gas-phase reactions, equipped with inlets for hydrogen cyanide (HCN) and chlorine (Cl₂), and an outlet leading to a purification train.
-
Introduce HCN and Cl₂ into the reactor. The reaction typically occurs at a temperature between 20°C and 40°C.
-
The effluent gas, containing cyanogen chloride (CNCl) and hydrogen chloride (HCl), is passed through a water scrubber to remove the HCl.
-
The CNCl gas is then passed through a drying unit (e.g., containing a suitable desiccant) to remove all traces of water. This step is critical to prevent hydrolysis in the next stage.
Step 2: Trimerization to Cyanuric Chloride
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The dry, pure CNCl gas is mixed with a small amount of chlorine and passed through a heated catalyst bed.
-
The catalyst is typically activated charcoal, and the reactor (trimerizer) is maintained at a temperature above 300°C.
-
The gaseous cyanuric chloride exiting the trimerizer is then directed to a condenser or a desublimation chamber.
-
The vapors are cooled below the solidification point (146°C) to collect the solid cyanuric chloride product.
Step 3: Purification
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The crude solid is collected.
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Purification is achieved via recrystallization from an anhydrous organic solvent or through a more sophisticated distillation/condensation apparatus as described in the troubleshooting guide.
Caption: High-level workflow for the synthesis of cyanuric chloride.
References
Technical Support Center: Method Development for Separating Cyanuric Acid from its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in developing robust methods for the separation of cyanuric acid from its isomers. Given the challenges posed by tautomerism and the high polarity of these compounds, this guide focuses on practical approaches using preparative high-performance liquid chromatography (HPLC) and fractional crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from its isomers?
A1: The main challenge is the existence of keto-enol tautomerism. This compound and its isomers, such as isothis compound, can readily interconvert in solution, making a clean separation difficult. The equilibrium between these tautomers is influenced by factors like solvent polarity and pH. Additionally, the high polarity of these compounds can lead to poor retention on traditional reversed-phase chromatography columns and difficulties in finding suitable crystallization solvents.
Q2: Which separation techniques are most effective for this purpose?
A2: Preparative High-Performance Liquid Chromatography (HPLC) and fractional crystallization are the most promising techniques.
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Preparative HPLC , particularly with Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase columns designed for polar analytes, offers high-resolution separation.
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Fractional crystallization can be effective if a solvent system is identified where the isomers exhibit significantly different solubilities at varying temperatures.
Q3: How does pH affect the separation of this compound and its isomers?
A3: pH plays a critical role in the separation. The ionization state of this compound and its isomers changes with pH, which in turn affects their interaction with the stationary phase in chromatography and their solubility in different solvents. Controlling the pH of the mobile phase in HPLC is crucial for achieving reproducible separation and good peak shape. For crystallization, pH adjustments can be used to selectively precipitate one isomer. Analysis at a pH range of 7.2-7.4 has been shown to be effective for HPLC, as lower pH values can be complicated by tautomerism, while higher pH values may cause the analyte to elute in the void volume[1][2].
Q4: Can I use normal-phase chromatography for this separation?
A4: While possible, normal-phase chromatography is often challenging for highly polar compounds like this compound. Strong interactions with the silica stationary phase can lead to poor peak shape and irreversible adsorption. HILIC is generally a more suitable alternative for polar analytes.
Troubleshooting Guides
Preparative HPLC Troubleshooting
| Problem | Possible Cause | Solution |
| Poor peak shape (fronting or tailing) | - Inappropriate mobile phase pH.- Column overload.- Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes.- Reduce the sample load on the column.- Use a column with a different stationary phase (e.g., a polar-endcapped C18 or a HILIC column).- Ensure the sample is dissolved in the mobile phase. |
| No retention (elution in the void volume) | - The compound is too polar for the stationary phase.- The mobile phase is too strong. | - Switch to a more polar stationary phase, such as a HILIC column.- Decrease the organic solvent concentration in the mobile phase for reversed-phase HPLC.- For HILIC, ensure the mobile phase has a high organic content (e.g., >80% acetonitrile). |
| Poor resolution between isomers | - Insufficient selectivity of the stationary phase.- Non-optimal mobile phase composition. | - Screen different columns (e.g., C18, Phenyl, HILIC).- Optimize the mobile phase by adjusting the organic modifier, pH, and buffer concentration.- Employ a shallower gradient or isocratic elution. |
| Irreproducible retention times | - Fluctuations in mobile phase composition or pH.- Temperature variations.- Column degradation. | - Prepare fresh mobile phase and carefully check the pH.- Use a column oven to maintain a constant temperature.- Use a guard column and ensure the mobile phase pH is within the stable range for the column. |
Fractional Crystallization Troubleshooting
| Problem | Possible Cause | Solution |
| No crystal formation | - The compound is too soluble in the chosen solvent.- The solution is not sufficiently supersaturated. | - Try a less polar solvent or a solvent mixture.- Reduce the amount of solvent used.- Cool the solution to a lower temperature.- Induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| Oiling out instead of crystallization | - The compound's melting point is lower than the temperature of the solution.- The solution is too concentrated. | - Use a lower crystallization temperature.- Add slightly more solvent.- Try a different solvent system. |
| Low yield of crystals | - The compound has significant solubility in the cold solvent.- Insufficient cooling time. | - Use a solvent in which the compound has very low solubility at cold temperatures.- Allow for a longer crystallization period at a low temperature.- Partially evaporate the solvent to increase the concentration of the desired isomer. |
| Poor purity of crystals | - Inefficient separation from isomers or impurities.- Co-precipitation. | - Perform multiple recrystallization steps.- Ensure slow cooling to allow for selective crystal growth.- Wash the collected crystals with a small amount of cold, fresh solvent. |
Experimental Protocols
Protocol 1: Preparative HPLC Separation using HILIC
This protocol outlines a general procedure for separating this compound from its isomers using a HILIC column. Optimization will be required based on the specific mixture and available instrumentation.
1. Analytical Method Development:
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Column: HILIC column (e.g., silica, amide, or diol-based) with dimensions suitable for analytical HPLC (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: Water with 10 mM ammonium formate, pH adjusted to 4.5.
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Mobile Phase B: Acetonitrile.
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Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to increase the elution strength. A typical starting gradient could be 95% to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
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Injection Volume: 5-10 µL.
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Objective: Achieve baseline separation of the target isomer from others.
2. Scaling up to Preparative HPLC:
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Column: A preparative HILIC column with the same stationary phase as the analytical column (e.g., 21.2 x 150 mm, 5 µm).
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Flow Rate Calculation: Scale the flow rate based on the cross-sectional area of the columns.
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Flow Rate (prep) = Flow Rate (analytical) x (ID (prep)² / ID (analytical)²)
-
-
Sample Loading: Determine the maximum sample load that can be injected without significant loss of resolution. Start with a low concentration and gradually increase it.
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Gradient Adjustment: The gradient duration may need to be adjusted to maintain separation.
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Fraction Collection: Collect fractions based on the retention time of the target isomer and analyze their purity using the analytical HPLC method.
Workflow for Preparative HPLC Separation
Caption: Workflow for developing a preparative HPLC method for isomer separation.
Protocol 2: Fractional Crystallization
This protocol provides a general framework for separating this compound isomers based on differences in solubility. The choice of solvent is critical and requires preliminary screening.
1. Solvent Screening:
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Test the solubility of the crude mixture in various polar solvents (e.g., water, ethanol, isopropanol, acetic acid, and mixtures thereof) at room temperature and at their boiling points.
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The ideal solvent will dissolve the mixture completely when hot but will result in the precipitation of primarily one isomer upon cooling.
2. Recrystallization Procedure:
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Dissolution: In a suitable flask, add the crude mixture and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the solution during this initial cooling phase.
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Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the more soluble isomer and impurities.
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Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
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Purity Analysis: Analyze the purity of the crystals and the composition of the mother liquor by analytical HPLC to assess the efficiency of the separation. Repeat the process if necessary.
Logical Flow for Fractional Crystallization
Caption: Decision-making and process flow for fractional crystallization.
Data Presentation
Table 1: Recommended Starting Conditions for Preparative HPLC Column Screening
| Stationary Phase | Typical Mobile Phase | Advantages for this compound Separation |
| HILIC (e.g., Amide, Diol) | High organic (e.g., >80% Acetonitrile) with an aqueous buffer (e.g., Ammonium Formate) | Excellent retention and selectivity for highly polar compounds. |
| Polar-Endcapped C18 | Aqueous buffer with a moderate amount of organic modifier (e.g., Methanol or Acetonitrile) | Enhanced retention of polar analytes compared to traditional C18. Compatible with highly aqueous mobile phases. |
| Porous Graphitic Carbon (PGC) | Aqueous buffer (pH can be varied) with an organic modifier | Unique selectivity based on molecular shape and electronic properties. Can be very effective for separating isomers. |
Table 2: Common Solvents for Fractional Crystallization of Polar Compounds
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for highly polar compounds, but solubility might be low even when hot. |
| Ethanol | 78 | High | Often used in combination with water to fine-tune solubility. |
| Isopropanol | 82 | Medium-High | A good alternative to ethanol. |
| Acetic Acid | 118 | High | Can be effective but is corrosive and requires thorough removal. |
| Dimethylformamide (DMF) | 153 | High | High boiling point can make it difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | 189 | High | Very high boiling point; generally used as a last resort. |
References
Technical Support Center: Electrochemical Oxidation of Cyanuric Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the electrochemical oxidation of cyanuric acid.
Troubleshooting Guide
This guide addresses common issues encountered during the electrochemical oxidation of this compound, offering potential causes and solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Low or No Degradation of this compound | Incorrect pH.[1] Inefficient electrode material. Low current density.[1] Presence of interfering substances. | Verify and adjust the pH of the electrolyte solution. A neutral pH range of 6-9 is often optimal for efficient degradation.[2][3] Ensure the use of a high-efficiency anode, such as Boron-Doped Diamond (BDD), which has been shown to be highly effective for this compound mineralization.[2] Increase the applied current density, as higher densities can enhance the generation of hydroxyl radicals and improve the degradation rate. Analyze the sample for potential radical scavengers or competing organic compounds that may inhibit the oxidation process. |
| Electrode Fouling or Passivation | Formation of a polymeric film on the electrode surface from the oxidation of this compound or its byproducts. Precipitation of insoluble salts on the electrode. | Periodically reverse the polarity of the electrodes (if the system allows) to help remove deposited layers. Implement a cleaning protocol for the electrodes, which may include mechanical polishing, sonication, or chemical cleaning with appropriate acids or bases. Optimize the current density and pH to minimize the formation of fouling precursors. |
| Inconsistent or Non-Reproducible Results | Fluctuations in experimental parameters (pH, temperature, current). Degradation of the electrode surface over time. Inaccurate measurement of this compound concentration. | Use a temperature-controlled electrochemical cell to maintain a constant temperature. Calibrate pH meters and power supplies regularly. Visually inspect electrodes for any signs of wear or damage before each experiment. Employ a validated analytical method, such as HPLC or LC-MS, for accurate quantification of this compound. |
| Formation of Undesirable Byproducts | High chloride concentration in the electrolyte leading to the formation of chloramines, chlorates, and perchlorates. Operating at excessively high current densities. | If the formation of chlorinated byproducts is a concern, consider using a sulfate-based electrolyte instead of a chloride-based one. Operate at a lower current density (≤10 mA/cm²) to minimize the formation of hazardous byproducts like chlorates and perchlorates. |
Frequently Asked Questions (FAQs)
1. What is the most effective anode material for the electrochemical oxidation of this compound?
Boron-doped diamond (BDD) anodes have demonstrated high effectiveness for the electrochemical oxidation of this compound, achieving up to 90% total organic carbon removal in ultrapure water. The high reactivity of BDD anodes is attributed to the generation of highly oxidizing hydroxyl radicals on their surface.
2. What is the optimal pH for the electrochemical degradation of this compound?
A neutral pH range of 6 to 9 is generally recommended for the efficient electrolytic degradation of this compound. The reactivity of this compound can vary with pH due to its different tautomeric forms.
3. How does the supporting electrolyte affect the degradation process?
The choice of supporting electrolyte significantly influences the degradation pathway and efficiency.
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Chloride (e.g., NaCl): In the presence of chloride ions, active chlorine species (Cl₂, HClO, ClO⁻) are electrogenerated, which play a major role in the degradation of this compound. This can lead to complete mineralization. However, it can also result in the formation of undesirable chlorinated byproducts.
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Sulfate (e.g., Na₂SO₄): In sulfate media, the degradation is primarily driven by hydroxyl radicals and persulfates. While effective, the degree of mineralization may be lower compared to chloride media.
4. What are the expected final products of this compound electrochemical oxidation?
Under optimal conditions, especially with BDD anodes, this compound can be completely mineralized to carbon dioxide, nitrate, and ammonium ions. In chloride-containing electrolytes, small amounts of chloramines may also be formed.
5. How can I monitor the degradation of this compound during my experiment?
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are common and reliable methods for the quantitative determination of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the electrochemical oxidation of this compound.
Table 1: Influence of Operating Parameters on this compound Degradation
| Parameter | Condition | Effect on Degradation | Reference |
| Anode Material | BDD vs. other materials | BDD shows the highest TOC removal (up to 90%). | |
| pH | Neutral (6-9) vs. Acidic/Alkaline | Neutral pH is most favorable for high efficiency. | |
| Current Density | Increasing current density | Higher degradation rate. | |
| Electrolyte | NaCl vs. Na₂SO₄ | Complete mineralization in NaCl; lower in Na₂SO₄. |
Table 2: Degradation Efficiency and Byproduct Formation
| Anode | Electrolyte | Initial CYA Conc. | Degradation Efficiency | Major Byproducts | Reference |
| BDD | NaCl | 50 mg/L | Complete mineralization | NO₃⁻, NH₄⁺, CO₂ | |
| BDD | Na₂SO₄ | 50 mg/L | ~70% mineralization | NO₃⁻, NH₄⁺, CO₂ | |
| Cu/GO Cathode | NaCl | 30 mg/L | 38% removal in 60 min | Not specified |
Experimental Protocols
Protocol 1: General Procedure for Electrochemical Oxidation of this compound
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Electrolyte Preparation: Prepare the desired volume of electrolyte solution (e.g., 0.1 M Na₂SO₄ or NaCl) and dissolve this compound to the target concentration (e.g., 50 mg/L).
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pH Adjustment: Adjust the pH of the solution to the desired value (e.g., 7) using dilute H₂SO₄ or NaOH.
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Electrochemical Cell Setup: Assemble the electrochemical cell with the anode (e.g., BDD) and cathode (e.g., platinum or stainless steel) with a fixed inter-electrode distance.
-
Electrolysis: Apply a constant current density (e.g., 10-40 mA/cm²) using a galvanostat or a potentiostat in galvanostatic mode. Maintain the solution at a constant temperature using a water bath.
-
Sampling: Withdraw aliquots of the solution at regular time intervals for analysis.
-
Sample Analysis: Analyze the concentration of this compound and, if desired, total organic carbon (TOC) and inorganic ions (e.g., NO₃⁻, NH₄⁺, Cl⁻) using appropriate analytical techniques like HPLC or ion chromatography.
Protocol 2: Analytical Method for this compound Quantification by HPLC
This protocol is based on established methods for this compound analysis.
-
Mobile Phase Preparation: Prepare a mobile phase of 0.005 M Na₂HPO₄ in a 5:95 (v/v) methanol:water mixture. Adjust the pH to 7.0.
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase with concentrations ranging from the expected sample concentrations.
-
HPLC System Setup:
-
Column: C18 reverse-phase column.
-
Detector: UV detector set at 225 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 15 µL.
-
-
Calibration: Inject the standard solutions to generate a calibration curve.
-
Sample Injection: Filter the collected experimental samples through a 0.45 µm syringe filter and inject them into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
References
Technical Support Center: Environmentally Conscious Cyanuric Acid Production
This technical support center provides researchers, scientists, and drug development professionals with guidance on synthesizing cyanuric acid (CYA) while minimizing environmental impact. The following sections offer troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental impacts associated with traditional this compound production from urea?
A1: The primary environmental concerns stem from two main areas: byproducts of the synthesis reaction and the energy consumption of the process. The thermal decomposition of urea to produce this compound releases significant amounts of ammonia gas.[1][2] If not properly managed, this ammonia can contribute to air pollution. Additionally, the high temperatures required for the pyrolysis (175°C to over 250°C) are energy-intensive.[1][2] In liquid-phase synthesis, the choice of solvent is critical; many traditional solvents can be toxic, difficult to recycle, and contribute to waste streams.[3] For example, while effective, solvents like o-nitrotoluene are highly toxic and not suitable for industrial-scale green production.
Q2: How can the ammonia byproduct be managed in a more environmentally friendly way?
A2: Instead of releasing ammonia gas into the atmosphere, it can be captured and repurposed. A common industrial practice is to scrub the ammonia off-gas. This captured ammonia can then be reacted with nitric acid to produce ammonium nitrate, a valuable fertilizer. Another innovative approach involves designing a co-production system where both ammonia and this compound are desired products. For instance, a two-stage heating process can be optimized to produce ammonia for use in denitrification processes in power plants, with this compound as a valuable co-product, creating a "nearly zero emissions" system.
Q3: Are there "greener" alternatives to conventional solvents for liquid-phase synthesis?
A3: Yes, research is ongoing to identify more sustainable solvent options. While high-boiling point solvents are necessary, more benign and recyclable options are preferred. Studies have shown that cheaper, nonpolar solvents like kerosene and diesel can provide good yields (up to 88.7%) and are potentially recyclable. A more advanced approach involves the use of ionic liquids (ILs), such as dimethyl ammonium hydrosulfate ([dmaH][HSO4]). These can act as both the solvent and the catalyst, can be recycled multiple times without losing activity, and have very low vapor pressure, which simplifies the reaction setup. Bio-alternative solvents like Cyrene are also being explored for similar types of chemical syntheses to replace toxic solvents like DMF.
Q4: What are the main byproducts other than ammonia, and how are they handled?
A4: Besides ammonia, the crude product of urea pyrolysis can contain unreacted urea, biuret, ammelide, and ammeline. The formation of these byproducts is highly dependent on reaction temperature. Fortunately, unreacted urea and biuret are water-soluble and can be removed by washing the crude product with water. The resulting aqueous solution containing these materials can potentially be recovered and reused as a nitrogen fertilizer. Ammelide and ammeline can be hydrolyzed to this compound by heating the crude product in a dilute acid solution.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Solvent-Free Pyrolysis
| Potential Cause | Recommended Solution |
| Incorrect Reaction Temperature | The optimal temperature range for urea pyrolysis is critical. Temperatures below 200°C result in very poor yields. Conversely, temperatures above 325°C can cause the decomposition of the desired this compound product. A temperature range of 220-250°C is often cited for effective conversion. |
| Poor Heat Transfer | The reaction mass can solidify and adhere to the reactor walls, which severely impedes heat transfer and agitation, leading to an incomplete reaction. |
| Sublimation of Urea | At higher temperatures (above 210°C), especially under vacuum, a significant amount of urea can be lost to sublimation before it has a chance to react, thus lowering the yield. |
Issue 2: Product Solidification and Reactor Fouling in Solvent-Free Pyrolysis
| Potential Cause | Recommended Solution |
| Phase Transition of Reaction Mass | The reaction proceeds from a solid to a liquid and back to a solid, which can lead to the product hardening inside the vessel. |
| Mitigation Strategy | To maintain a free-flowing reaction, mix the reactant urea with a high ratio of previously produced, dry this compound (e.g., 7-40 parts CYA to 1 part urea by weight). This mixture is then passed through the heated pyrolysis zone. |
Issue 3: Low Yield and Byproduct Formation in Liquid-Phase Synthesis
| Potential Cause | Recommended Solution |
| Suboptimal Temperature | The reaction temperature affects both the reaction rate and the final yield. For example, in a kerosene solvent system, the highest yield (88.9%) was achieved at 190°C. Higher temperatures accelerated the reaction but decreased the overall yield due to urea loss. |
| Ineffective Catalyst | While catalysts like ammonium chloride or zinc chloride can increase yields in solvent-free reactions, their effect in some organic solvents may be minimal. The choice of catalyst should be optimized for the specific solvent system. For instance, alkali metal hydrides (e.g., NaH) have been shown to give a 99% yield in tetraethylene glycol methyl ether. |
| Solvent Polarity | The polarity of the solvent can influence the reaction. Nonpolar solvents like kerosene and diesel have been shown to be more effective than polar solvents like sulfolane for the trimerization of urea. |
Quantitative Data Presentation
Table 1: Effect of Solvent on this compound Yield in Liquid-Phase Synthesis
| Solvent | Reaction Temperature (°C) | Yield (%) |
| Kerosene | 180 | 88.7 |
| Diesel | 180 | 80.5 |
| Sulfolane | 180 | 45.3 |
| Sulfolane/Cyclohexanol | 180 | 25.4 |
| Conditions: Solvent volume to urea weight ratio = 2:1. Data sourced from She et al., 2010. |
Table 2: Effect of Reaction Temperature on this compound Yield in Kerosene
| Entry | Temperature (°C) | Yield (%) |
| 1 | 180 | 85.7 |
| 2 | 190 | 88.9 |
| 3 | 200 | 87.4 |
| 4 | 210 | 80.4 |
| 5 | 220 | 67.5 |
| Conditions: Kerosene volume to urea weight ratio = 2:1. Data sourced from She et al., 2010. |
Table 3: Comparison of Catalysts on this compound Yield in Kerosene at 190°C
| Catalyst | Yield (%) |
| (NH₄)₂SO₄ | 82.4 |
| ZnCl₂ | 81.5 |
| CaCl₂ | 78.9 |
| NaCl | 77.3 |
| None | 88.9 |
| Conditions: Kerosene volume to urea weight ratio = 2:1. Data sourced from She et al., 2010. |
Experimental Protocols
Protocol 1: Liquid-Phase Synthesis of this compound in Kerosene
This protocol is adapted from the method described by She et al. (2010).
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a thermometer, and a vacuum line with a cold trap.
-
Reactant Charging: To the flask, add 20g of urea and 40 mL of kerosene.
-
Initial Heating and Degassing: Stir the mixture and heat to 150°C. Apply a vacuum (approx. 10 mm Hg) to remove any residual moisture and dissolved gases.
-
Reaction: Increase the temperature to the desired reaction temperature (e.g., 190°C for optimal yield).
-
Monitoring: Monitor the reaction progress by testing the gas evolved from the reaction for ammonia (NH₃) using moist pH test paper. The reaction is considered complete when the pH paper no longer indicates the presence of ammonia.
-
Product Precipitation: Once the reaction is complete, cool the mixture to 80°C. Add 15 mL of water and stir for 1 hour to precipitate the crude this compound.
-
Isolation and Purification: Collect the solid product by filtration. Wash the filter cake with water to remove any remaining soluble impurities.
-
Drying: Dry the purified solid at 150°C for 2 hours to remove any water of crystallization and obtain pure this compound.
Protocol 2: Ionic Liquid-Mediated Synthesis of this compound
This protocol is based on the solvent-free approach using an ionic liquid as a catalyst, as described by Mamedov et al. (2022).
-
Apparatus Setup: Use a reaction vessel suitable for heating to 220°C, equipped with a magnetic stirrer and a temperature controller. An open-vessel setup can be used due to the low vapor pressure of the ionic liquid.
-
Reactant Charging: Combine urea and the ionic liquid catalyst, dimethyl ammonium hydrosulfate ([dmaH][HSO₄]), in a 1:5 weight ratio (urea:IL).
-
Reaction: Heat the mixture to 220°C with stirring. Maintain this temperature for 30 minutes.
-
Workup: After the reaction, the product can be isolated. The ionic liquid can be separated and recycled for subsequent batches.
-
Analysis: The yield and purity of the this compound can be determined using standard analytical techniques. This method has been reported to achieve yields of approximately 70%.
Visualizations
Caption: Chemical pathway for the thermal decomposition of urea to this compound.
Caption: Workflow for liquid-phase synthesis and purification of this compound.
References
Technical Support Center: Analytical Method Validation for Cyanuric Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical method validation for cyanuric acid in complex samples.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis in complex samples important?
A1: this compound is a chemical compound used as a chlorine stabilizer in swimming pools and sometimes illegally added to food and feed to inflate nitrogen content, which can falsely elevate protein measurements.[1][2] Its analysis is critical for ensuring food safety, regulatory compliance, and preventing health risks. When combined with melamine, it can form insoluble crystals that lead to kidney stones and renal failure.
Q2: What are the most common analytical techniques for this compound determination?
A2: Common methods include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[3] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices like food, animal feed, and biological samples.[2][4]
Q3: Why is sample preparation so critical for this compound analysis?
A3: this compound is a highly polar compound, making its extraction from complex matrices challenging. Effective sample preparation is crucial to remove interfering substances (matrix effects) and to concentrate the analyte for sensitive detection. Common techniques include liquid extraction, solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Q4: What are typical validation parameters for a this compound analytical method?
A4: According to international guidelines, a validation study should assess parameters such as linearity, sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ), accuracy, precision, selectivity, and stability. Robustness should also be evaluated to ensure the method is reliable under minor variations in experimental conditions.
Q5: How stable is this compound in prepared samples and stock solutions?
A5: The stability of this compound can be a concern. Working standards in eluent may deteriorate within a few weeks at room temperature but are more stable when refrigerated. In biological matrices like urine, it's recommended to measure this compound soon after collection, as degradation can occur. Long-term stability studies are a key part of method validation.
Section 2: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Recovery of this compound
| Possible Causes | Recommended Solutions |
| Inefficient Extraction | This compound is highly polar. Ensure your extraction solvent is sufficiently polar. A common mixture is acetonitrile/water (50:50). For some matrices, adding a small amount of diethylamine can help disrupt ion pairing and improve solubility. Consider ultrasonication to enhance extraction efficiency. |
| Poor SPE Cartridge Performance | Ensure the SPE cartridge (e.g., Oasis MAX for this compound) is properly conditioned and equilibrated before loading the sample. Check that the wash and elution solvents are appropriate for the chosen cartridge and analyte. |
| Analyte Instability | Prepare standards fresh, as this compound can degrade in solution. Analyze samples as soon as possible after preparation. If storage is necessary, perform stability tests at different conditions (e.g., -20°C, 4°C) to determine optimal storage. |
| Instrument Sensitivity Issue | Verify the performance of your analytical instrument (e.g., LC-MS/MS). Check for source cleanliness, detector response, and proper mobile phase composition. For LC-MS/MS, this compound is typically analyzed in negative electrospray ionization mode (ESI-). |
Problem 2: High Matrix Interference or Poor Selectivity
| Possible Causes | Recommended Solutions |
| Insufficient Sample Cleanup | Optimize the sample cleanup procedure. This may involve using a more selective SPE sorbent or adding a filtration step. For food matrices, a mixed-mode SPE can be effective. |
| Co-eluting Matrix Components | Adjust the chromatographic conditions. For HPLC, consider a different column, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for polar compounds like this compound. Modify the mobile phase gradient or composition to improve separation. |
| Non-Specific Detection (UV) | If using UV detection, ensure the chosen wavelength (typically around 210-225 nm) provides the best signal-to-noise ratio and minimizes interference. If selectivity issues persist, transitioning to a more selective detector like a mass spectrometer is recommended. |
Section 3: Experimental Protocols & Data
Representative Protocol: LC-MS/MS Analysis of this compound in Animal Feed
This protocol is a generalized example based on validated methods.
1. Sample Preparation (Extraction)
-
Weigh 0.5 g of a homogenized sample into a 50 mL polypropylene tube.
-
Add 20 mL of an acetonitrile/water (50:50, v/v) solution.
-
Vortex thoroughly to mix.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the sample to pellet solids.
-
Filter the supernatant through a 0.2 µm PTFE syringe filter into an autosampler vial.
2. Instrumental Analysis (LC-MS/MS)
-
LC System: UPLC/HPLC system.
-
Column: ACQUITY UPLC BEH HILIC or equivalent.
-
Mobile Phase: Isocratic elution with acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions: Monitor at least two ion transitions for confirmation and quantification (e.g., for 13C3-labeled this compound internal standard and the native analyte).
Typical Method Validation Performance Data
The following table summarizes typical performance characteristics for LC-based methods.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 1 – 20 µg/mL | 1 ng/mL – 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| LOD | 0.02 µg/mL | 0.60 ng/mL (in urine) |
| LOQ | 0.06 µg/mL | 20 ppb (in infant formula) |
| Accuracy (Recovery) | 98 - 100% | 86 - 104% |
| Precision (RSD) | < 2.0% | < 10% |
Section 4: Visual Guides
The following diagrams illustrate key workflows and relationships in the method validation process.
Caption: A typical workflow from sample receipt to final reporting.
Caption: A decision tree for troubleshooting low recovery issues.
Caption: Core parameters contributing to a validated analytical method.
References
Validation & Comparative
Comparison of Analytical Methods for Cyanuric Acid Detection
A comprehensive guide to the analytical methods for the detection of cyanuric acid, tailored for researchers, scientists, and drug development professionals. This document provides an objective comparison of various techniques, supported by experimental data and detailed protocols.
This compound (CYA) is a chemical compound used as a chlorine stabilizer in swimming pools and is also a degradation product of certain industrial chemicals. Its detection is crucial in various matrices, from environmental water samples to food products, due to potential health concerns when present with melamine. This guide compares the most common analytical methods for this compound detection.
Quantitative Data Summary
The performance of different analytical methods for this compound detection varies in terms of sensitivity, linearity, and applicability to different sample types. The following table summarizes the key quantitative data for the most prevalent techniques.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Average Recovery (%) | Citation |
| HPLC-UV | Swimming Pool Water | 0.02 mg/L | - | - | 99.8% | [1] |
| Water | 0.05 mg/L | - | 0.5 - 125 mg/L | - | [2] | |
| GC-MS | Animal Feed | - | 0.4 mg/kg | Up to 4 mg/kg | 96 - 98% | [3] |
| Milk | 0.10 mg/kg | - | 0.025 - 2 mg/kg | 75 - 102% | [4] | |
| Infant Formula | - | - | - | - | ||
| LC-MS/MS | Water & Urine | 0.3 ng/L (Water), 3.0 ng/L (Urine) | - | 2.0 - 1000.0 µg/L | 95.3 - 100.1% | |
| Animal Feed | - | - | 0.5 - 50 µg/g | - | ||
| Pet Food | - | - | 1 ng/mL - 100 ng/mL | - | ||
| Ion Chromatography | Water | 3.6 µg/L | - | - | 88 - 109% | |
| Spectrophotometry (Turbidimetric) | Water | 1.5 mg/L | - | 0 - 200 ppm | - | |
| Enzyme Immunoassay (EIA) | Pet Food | 0.02 µg/mL | - | - | - |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the analysis of this compound in water samples.
Principle: this compound is separated from other components in the sample by passing it through a liquid chromatography column. The concentration is then determined by measuring the absorbance of ultraviolet light at a specific wavelength.
Experimental Protocol:
-
Sample Preparation:
-
Filter water samples through a 0.45 µm filter to remove particulate matter.
-
For samples containing chlorinated isocyanurates, add ascorbic acid to reduce them to this compound.
-
Dilute the sample as necessary to fall within the linear range of the instrument.
-
-
Chromatographic Conditions:
-
Column: Porous Graphitic Carbon (PGC) or Phenyl column.
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer and methanol. For a PGC column, a typical mobile phase is 95% 50 mM phosphate buffer (pH 9.1) and 5% methanol (v/v). For a phenyl column, a phosphate buffer at pH 6.7 is used.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 213 nm.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method often used for the analysis of this compound in complex matrices like food and animal feed.
Principle: This method involves the derivatization of this compound to a more volatile compound, which is then separated by gas chromatography and detected by mass spectrometry. The mass spectrometer provides structural information, ensuring high specificity.
Experimental Protocol:
-
Sample Preparation and Extraction:
-
Homogenize the solid sample (e.g., animal feed).
-
Extract this compound using a solvent mixture such as diethylamine-acetonitrile-water. Sonication can be used to improve extraction efficiency.
-
Perform a clean-up step using solid-phase extraction (SPE) with mixed-mode anionic and cationic cartridges to remove interferences.
-
-
Derivatization:
-
Evaporate the cleaned extract to dryness.
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert this compound to its volatile tris-TMS-derivative.
-
Heat the mixture (e.g., at 70°C for 45 minutes) to complete the derivatization reaction.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as an Rxi-5Sil MS.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial oven temperature of 100°C, held for a few minutes, followed by a ramp to a final temperature of around 300°C.
-
Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for high sensitivity and specificity.
-
-
Quantification:
-
Use an isotopically labeled internal standard, such as 13C315N3-cyanuric acid, to correct for matrix effects and variations in derivatization efficiency.
-
Construct a calibration curve using matrix-matched standards.
-
Visualizations
Enzymatic Degradation Pathway of this compound
The following diagram illustrates the enzymatic breakdown of this compound. This pathway is relevant for bioremediation and enzymatic detection methods.
General Experimental Workflow for HPLC-UV Analysis
This diagram outlines the typical steps involved in the analysis of this compound using HPLC-UV.
References
A Comparative Guide to HPLC and UPLC-MS/MS Methods for the Quantification of Cyanuric Acid
For researchers, scientists, and drug development professionals, the accurate quantification of cyanuric acid is crucial in various fields, from ensuring water quality to monitoring food safety. This guide provides a detailed comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method with established High-Performance Liquid Chromatography (HPLC) techniques for the determination of this compound. The following sections present experimental data, detailed protocols, and a visual workflow to aid in method selection and implementation.
Method Performance Comparison
The performance of a newly developed UPLC-MS/MS method was validated and compared against three existing HPLC methods employing different stationary phases: Phenyl, Porous Graphitic Carbon (PGC), and Hydrophilic Interaction Liquid Chromatography (HILIC). The UPLC-MS/MS method demonstrates superior sensitivity and a wider linear range. The HPLC method with a PGC column also offers excellent sensitivity, while the Phenyl column method provides a rapid analysis time. The HILIC method is well-suited for the simultaneous analysis of this compound and related polar compounds. A summary of the key validation parameters is presented in Table 1.
| Parameter | UPLC-MS/MS Method | HPLC Method (Phenyl Column) | HPLC Method (PGC Column) | HPLC Method (HILIC) |
| Linearity Range | 1.0 - 200 ng/mL[1] | 1 - 10 µg/mL[2] | 4.8 - 50.0 mg/L | Not Specified |
| Limit of Detection (LOD) | 0.60 ng/mL[1] | 0.1 µg/mL (swimming pool water)[2] | 0.02 mg/L | 0.08 µg/mL[3] |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified | 0.25 µg/mL |
| Accuracy (% Recovery) | 100 - 104% | 103 ± 3% | 99.8% | Not Specified |
| Precision (%RSD) | 2.8 - 10.5% | < 10.92% | Not Specified | Not Specified |
| Retention Time | < 2 minutes | 4 minutes | 8 minutes | 2.15 minutes |
Experimental Protocols
Detailed methodologies for the novel UPLC-MS/MS method and the existing HPLC methods are provided below. These protocols cover sample preparation for various matrices and the specific chromatographic conditions for each method.
Novel Method: UPLC-MS/MS
This method is particularly suited for the sensitive quantification of this compound in complex matrices such as urine and milk.
Sample Preparation:
-
Urine: Free-form this compound is extracted from human urine samples using anion exchange solid-phase extraction (SPE).
-
Milk Powder: The sample is extracted with a mixture of water and acetonitrile (1:4) via sonication for 30 minutes. The resulting extract is then centrifuged, and the supernatant is collected for analysis.
Chromatographic Conditions:
-
Column: Polymeric strong anion exchange analytical column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B).
-
Flow Rate: 300 µL/min.
-
Injection Volume: 10 µL.
-
Detection: Negative mode electrospray ionization tandem mass spectrometry (ESI-MS/MS).
Existing Method 1: HPLC with Phenyl Column
This method offers a rapid analysis for this compound in water samples.
Sample Preparation:
-
Swimming Pool Water: No sample cleanup cartridges are required. The water sample can be directly analyzed.
Chromatographic Conditions:
-
Column: Phenyl column.
-
Mobile Phase: Isocratic phosphate buffer eluent (pH 6.7).
-
Detection: UV detection at 213 nm.
Existing Method 2: HPLC with Porous Graphitic Carbon (PGC) Column
This method provides high sensitivity for the analysis of this compound in aqueous matrices.
Sample Preparation:
-
Swimming Pool Water: Direct injection without prior sample cleanup is feasible.
Chromatographic Conditions:
-
Column: Porous Graphitic Carbon (PGC) column.
-
Mobile Phase: Isocratic phosphate buffer eluent (pH 9.1).
-
Detection: UV detection at 213 nm.
Existing Method 3: HPLC with HILIC Column
This method is advantageous for the simultaneous separation of this compound and other polar analytes.
Sample Preparation:
-
General: The sample should be dissolved in a solvent compatible with the mobile phase, such as a mixture of dimethyl sulfoxide (DMSO) and the mobile phase.
Chromatographic Conditions:
-
Column: HILIC column.
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Detection: UV or Mass Spectrometry (MS).
Method Validation Workflow
The validation of a new analytical method is a critical process to ensure its accuracy, precision, and reliability. The following diagram illustrates the logical workflow for validating a new HPLC method for this compound against existing, established methods.
References
A Comparative Analysis of Cyanuric Acid and Isocyanuric Acid: Properties, Protocols, and Pathways
For Immediate Release
A comprehensive comparative guide on cyanuric acid and its tautomer, isothis compound, has been developed for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of their chemical and physical properties, detailed experimental protocols, and visualizations of their chemical behaviors.
This compound and isothis compound are two forms of a chemical compound that exist in equilibrium as tautomers. While often referred to interchangeably under the CAS number 108-80-5, they represent the enol and keto forms, respectively.[1][2] The keto form, isothis compound, is the predominant and more stable tautomer in solution.[3][4][5] This guide elucidates the distinct and shared properties of these two forms, providing a critical resource for their application in research and development.
Physicochemical Properties: A Comparative Overview
The fundamental properties of this compound and isothis compound are summarized in the table below, highlighting their similarities and key distinctions.
| Property | This compound (Enol Form) | Isothis compound (Keto Form) |
| Synonyms | 1,3,5-triazine-2,4,6-triol | 1,3,5-Triazinane-2,4,6-trione, s-Triazinetrione |
| CAS Number | 108-80-5 (for the compound) | 108-80-5 (for the compound) |
| Chemical Formula | C₃H₃N₃O₃ | C₃H₃N₃O₃ |
| Molar Mass | 129.07 g/mol | 129.07 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Melting Point | Decomposes at >320-360 °C | Decomposes at >320-360 °C |
| Solubility in Water | 2.7 g/L at 25 °C | 2.7 g/L at 25 °C |
| pKa₁ | 6.88 | 6.88 |
| pKa₂ | 11.40 | 11.40 |
| pKa₃ | 13.5 | 13.5 |
Tautomerization and Stability
This compound and isothis compound readily interconvert through lactam-lactim tautomerism. The equilibrium between these two forms is a key aspect of their chemistry. The isothis compound (keto) form is the more stable and predominant tautomer under most conditions.
Experimental Protocols
Accurate characterization of cyanuric and isothis compound is crucial for their application. Below are detailed methodologies for key experiments.
Determination of this compound Concentration by Turbidimetric Method
This method is commonly used for quantifying this compound in solutions, particularly in swimming pool water analysis.
Principle: this compound reacts with melamine to form a fine, insoluble precipitate of melamine cyanurate. The resulting turbidity is proportional to the concentration of this compound and can be measured using a photometer or spectrophotometer.
Apparatus:
-
Spectrophotometer or colorimeter
-
Sample cells (cuvettes)
-
Volumetric flasks
-
Pipettes
Reagents:
-
Melamine reagent solution
-
This compound standard stock solution (1000 mg/L)
-
Deionized water
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of this compound standards (e.g., 10, 20, 40, 60, 80, 100 mg/L) by diluting the stock solution with deionized water.
-
To a known volume of each standard, add a specific volume of melamine reagent.
-
Allow the reaction to proceed for a set time (e.g., 3 minutes) to allow for full precipitate formation.
-
Measure the absorbance (turbidity) of each standard at a specific wavelength (e.g., 480 nm or 520 nm).
-
Plot a standard curve of absorbance versus this compound concentration.
-
-
Sample Analysis:
-
Prepare the unknown sample in the same manner as the standards.
-
Measure the absorbance of the sample.
-
Determine the concentration of this compound in the sample by comparing its absorbance to the standard curve.
-
Spectroscopic Differentiation of Tautomers
Infrared (IR) and Ultraviolet (UV) spectroscopy can be employed to distinguish between the this compound and isothis compound tautomers.
-
Infrared (IR) Spectroscopy: The IR spectrum of the keto form (isothis compound) will show strong absorption bands corresponding to the C=O stretching vibrations (around 1700-1750 cm⁻¹). The enol form (this compound) will exhibit characteristic O-H stretching bands (around 3200-3600 cm⁻¹) and C=N stretching bands.
-
Ultraviolet (UV) Spectroscopy: The UV absorption spectra of the tautomers differ due to their different electronic structures. The triol (enol) tautomer, with its aromatic character, will have a different absorption maximum compared to the tri-keto (keto) form. For instance, in an aqueous solution at pH 8, a maximum absorption is observed at 214 nm.
Biodegradation Pathway of this compound
Recent research has elucidated the microbial degradation pathways of this compound. Certain bacteria can utilize this compound as a nitrogen source. One prominent pathway involves the enzymatic hydrolysis of this compound to carboxybiuret, which is then further metabolized.
Applications and Relevance
The primary industrial application of this compound is as a stabilizer for chlorine in swimming pools and spas. It protects free chlorine from degradation by ultraviolet (UV) radiation from the sun, thereby extending its disinfectant properties. It is also a precursor in the synthesis of N-chlorinated cyanurates, which are used as disinfectants, and in the production of resins and coatings.
Conclusion
While this compound and isothis compound are tautomeric forms of the same molecule, understanding their equilibrium and the predominance of the isothis compound form is essential for their effective application. The experimental protocols provided in this guide offer standardized methods for their quantification and characterization. Furthermore, the elucidation of their biodegradation pathways opens avenues for bioremediation and a deeper understanding of their environmental fate. This comparative guide serves as a valuable resource for researchers and professionals working with these versatile chemical compounds.
References
A Comparative Analysis of Chlorinated Cyanurates as Disinfectants: An Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the disinfection efficacy of two primary chlorinated cyanurates: Sodium Dichloroisocyanurate (NaDCC) and Trichloroisocyanuric Acid (TCCA). Both compounds are widely utilized as stable sources of chlorine for disinfection. Their efficacy is primarily attributed to the release of hypochlorous acid (HOCl), the active disinfecting agent, upon dissolution in water. This document summarizes their chemical properties, comparative antimicrobial efficacy against various pathogens, and detailed experimental protocols for evaluation.
Chemical Properties and Mechanism of Action
Chlorinated cyanurates serve as a source of free available chlorine (FAC) in the form of hypochlorous acid. The fundamental chemical distinction between NaDCC and TCCA lies in their available chlorine content and dissolution characteristics. TCCA boasts a higher available chlorine content, approximately 90%, compared to NaDCC, which typically contains 56-60% available chlorine.[1][2] This higher chlorine content in TCCA suggests a potentially stronger disinfection capability per unit weight.[1]
Conversely, NaDCC is characterized by its rapid dissolution in water, making it suitable for applications requiring swift sanitation.[1] TCCA, on the other hand, dissolves more slowly, providing a more sustained release of chlorine, which is advantageous for long-term disinfection.[2] The disinfection efficacy of these compounds is influenced by pH. NaDCC solutions are slightly acidic, which favors the formation of the more microbicidal hypochlorous acid (HOCl) over the less effective hypochlorite ion (OCl-).
The core disinfection mechanism for both NaDCC and TCCA involves the release of hypochlorous acid, which is a potent oxidizing agent. HOCl penetrates the cell walls of microorganisms and reacts with cellular components, leading to the disruption of metabolic processes and ultimately, cell death.
Comparative Efficacy of Chlorinated Cyanurates
The following tables summarize the quantitative data on the bactericidal, virucidal, and fungicidal efficacy of NaDCC and TCCA from various studies. Efficacy is often expressed as a log reduction, which represents the decrease in the number of viable microorganisms. A 1-log reduction corresponds to a 90% reduction, a 2-log reduction to a 99% reduction, and so on.
Bactericidal Efficacy
| Microorganism | Disinfectant | Concentration | Contact Time | Log Reduction | Reference |
| Staphylococcus aureus | NaDCC | - | 5 min | > 5 | |
| Pseudomonas aeruginosa | NaDCC | - | 5 min | > 5 | |
| Escherichia coli (ATCC and MDR strains) | 0.5% NaDCC (freshly prepared) | 0.5% | 1, 5, 10 min | 5 | |
| Klebsiella pneumoniae (ATCC and MDR strains) | 0.5% NaDCC (freshly prepared) | 0.5% | 1, 5, 10 min | 5 | |
| Enterococcus faecalis | NaDCC | - | - | More effective than Sodium Hypochlorite |
Note: MDR refers to multidrug-resistant strains.
Virucidal Efficacy
| Virus | Disinfectant | Concentration | Contact Time | Efficacy | Reference |
| Bacteriophage Phi6 (Ebola surrogate) | 0.5% NaDCC | 0.5% | 10 min | Effective inactivation | |
| Non-enveloped viruses (e.g., Norovirus surrogates) | Sodium Hypochlorite (for comparison) | 2700 ppm | 1 min | > 5 log10 reduction |
Note: Data directly comparing the virucidal efficacy of NaDCC and TCCA is limited. However, the efficacy of chlorinated compounds against viruses is well-established.
Fungicidal Efficacy
| Microorganism | Disinfectant | Concentration | Contact Time | Efficacy | Reference |
| Candida albicans | NaDCC | Various | 3 and 7 days | Superior to Chlorhexidine and Calcium Hydroxide | |
| Candida albicans | 10000 ppm NaDCC | 10000 ppm | - | High antimicrobial activity | |
| Aspergillus spp. | Chlorine (for comparison) | 10 ppm | 30 min | Complete inactivation of A. nidulans |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of chlorinated cyanurate efficacy.
Protocol 1: Suspension Test for Bactericidal Efficacy (Based on EN 1276)
This method evaluates the bactericidal activity of a disinfectant in a liquid suspension.
1. Preparation of Materials:
- Test Microorganisms: Cultures of Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Enterococcus hirae.
- Disinfectant Solutions: Prepare fresh solutions of NaDCC and TCCA at the desired concentrations in sterile hard water.
- Neutralizer: A solution capable of inactivating the chlorine without harming the microorganisms (e.g., sodium thiosulfate solution).
- Culture Media: Tryptone Soya Agar (TSA) or other suitable growth medium.
2. Inoculum Preparation:
- Grow a fresh culture of the test microorganism in a suitable broth medium for 24 hours.
- Dilute the culture to obtain a final concentration of approximately 1.5 - 5.0 x 10⁸ colony-forming units per milliliter (CFU/mL).
3. Test Procedure:
- Pipette 1 mL of the bacterial suspension into a tube containing 8 mL of the disinfectant solution and 1 mL of sterile hard water.
- Start a stopwatch immediately.
- After the specified contact time (e.g., 5 minutes), transfer 1 mL of the mixture to a tube containing 8 mL of neutralizer and 1 mL of water. Mix thoroughly and allow to stand for 5 minutes.
- Perform serial dilutions of the neutralized sample.
- Plate 1 mL of the appropriate dilutions onto TSA plates in duplicate.
4. Incubation and Enumeration:
- Incubate the plates at 37°C for 24-48 hours.
- Count the number of colonies on the plates and calculate the number of surviving bacteria in CFU/mL.
5. Calculation of Log Reduction:
- Determine the initial bacterial concentration by performing a control test with sterile water instead of the disinfectant.
- Log Reduction = log10(Initial CFU/mL) - log10(Surviving CFU/mL). A log reduction of ≥ 5 is typically required to pass the test.
Protocol 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
This protocol determines the lowest concentration of a disinfectant that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the bacteria (MBC).
1. Preparation:
- Prepare serial two-fold dilutions of the NaDCC and TCCA solutions in a suitable broth medium in a 96-well microtiter plate.
- Prepare a standardized bacterial inoculum as described in Protocol 1.
2. Inoculation:
- Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
- Include a positive control (broth with bacteria, no disinfectant) and a negative control (broth only).
3. Incubation:
- Incubate the microtiter plate at 37°C for 24 hours.
4. MIC Determination:
- The MIC is the lowest concentration of the disinfectant in which no visible growth (turbidity) is observed.
5. MBC Determination:
- Take an aliquot from each well that shows no visible growth.
- Spread the aliquot onto a suitable agar plate.
- Incubate the plates at 37°C for 24 hours.
- The MBC is the lowest concentration that results in no bacterial growth on the agar plate, indicating a ≥99.9% kill rate.
Visualizations
Signaling Pathway: Disinfection by Chlorinated Cyanurates
Caption: Hydrolysis of chlorinated cyanurates releases hypochlorous acid, leading to microbial cell death.
Experimental Workflow: Comparative Suspension Test
Caption: Workflow for comparing the efficacy of NaDCC and TCCA using a suspension test.
References
A Comparative Guide to the Thermal Stability of Cyanuric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of various cyanuric acid derivatives, supported by experimental data. The information is intended to assist researchers and professionals in selecting appropriate compounds for applications where thermal stability is a critical factor.
Data Summary
The thermal stability of several key this compound derivatives has been evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The onset of decomposition temperature is a crucial parameter for determining the thermal stability of these compounds. A summary of the available quantitative data is presented in the table below.
| Compound Name | Onset of Decomposition Temperature (°C) | Method | Observations |
| This compound | ~320 - 330 | TGA | Melts and then decomposes, releasing isocyanic acid.[1] |
| Melamine Cyanurate | ~320 | TGA/DSC | Decomposes endothermically into melamine and this compound.[2] |
| Trichloroisothis compound (TCCA) | ~225 | - | Decomposes, and may explode upon heating.[2] |
| Sodium Dichloroisocyanurate (NaDCC) | - | TGA/DSC/ARC | Subject to thermal runaway; decomposition kinetics have been studied.[3] |
| Cyanate Esters | ~450 | TGA | Major mass loss occurs at this temperature.[3] |
| Tris(2-hydroxyethyl) isocyanurate (THEIC) | - | TGA | While specific data for pure THEIC is limited, its homopolymer shows a multi-stage decomposition, acting as a charring agent. |
| Basic Zinc Cyanurate | - | TGA | Enhances the thermal stability of PVC. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducing the thermal analysis of this compound derivatives.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the this compound derivative by measuring the change in mass as a function of temperature.
Apparatus: A thermogravravimetric analyzer equipped with a microbalance, a furnace capable of reaching at least 800°C, and a system for controlling the atmosphere.
Procedure:
-
Sample Preparation: A small, representative sample of the this compound derivative (typically 5-10 mg) is accurately weighed into a tared TGA crucible (e.g., alumina, platinum).
-
Instrument Setup:
-
The crucible is placed on the TGA balance.
-
The furnace is sealed.
-
An inert atmosphere is established by purging with a gas such as nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the final temperature.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the this compound derivative as a function of temperature. This can be used to determine melting points, glass transitions, and the enthalpy of decomposition.
Apparatus: A differential scanning calorimeter with a furnace and a cooling system.
Procedure:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum). The pan is then hermetically sealed. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The sample and reference pans are placed in the DSC cell.
-
An inert atmosphere is established by purging with a gas like nitrogen.
-
-
Thermal Program:
-
The sample is subjected to a controlled temperature program, which typically includes a heating ramp at a constant rate (e.g., 10°C/min) over a desired temperature range. The program may also include cooling and isothermal segments.
-
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The resulting DSC curve is analyzed to identify endothermic (melting) and exothermic (decomposition) peaks. The onset temperature, peak temperature, and enthalpy of these transitions are calculated.
Visualizations
Thermal Decomposition Pathway of Melamine Cyanurate
The following diagram illustrates the key stages involved in the thermal decomposition of melamine cyanurate, a widely used flame retardant. The process is characterized by an initial endothermic decomposition followed by the release of inert gases and the formation of a protective char layer.
Caption: Decomposition pathway of melamine cyanurate.
General Experimental Workflow for Thermal Analysis
This diagram outlines the general workflow for conducting thermal analysis of this compound derivatives using TGA and DSC.
Caption: Workflow for TGA and DSC analysis.
References
Validating Computational Models for Predicting Cyanuric Acid Behavior: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate prediction of a molecule's behavior is critical. This guide provides an objective comparison of computational models used to predict the behavior of cyanuric acid, a compound widely used as a chlorine stabilizer in swimming pools and as a precursor in various chemical syntheses. The performance of these models is evaluated against experimental data, offering a clear perspective on their applicability and limitations.
The primary computational model for predicting the aqueous chemistry of this compound in the presence of chlorine is the equilibrium model developed by O'Brien and his colleagues. This model is widely accepted and forms the basis of predictive software. Alternative computational approaches involve kinetic modeling of specific reactions, such as hydrolysis, which can provide a more dynamic understanding of this compound's behavior under varying conditions.
The O'Brien Equilibrium Model
The most established computational model for the this compound-chlorine system was developed by O'Brien and colleagues.[1] This model is based on a series of ten independent equilibrium reactions that describe the interactions between free chlorine, this compound, and their various dissociation and chlorinated products.[1] The model allows for the simulation of the concentrations of all these species at 25°C.[1]
A key application of the O'Brien model is the "Free Chlorine and this compound Simulator," a web-based application developed by the U.S. Environmental Protection Agency (EPA). This tool allows users to input initial concentrations of this compound, chlorine, and pH to predict the equilibrium concentrations of various chemical species.
Kinetic Models of this compound Reactions
While the O'Brien model describes the equilibrium state, kinetic models are used to predict the rates of specific reactions involving this compound and its derivatives. For instance, the hydrolysis of cyanuric chloride, a related compound, has been modeled to understand its degradation in aqueous solutions.
One study proposed two distinct kinetic models for the hydrolysis of cyanuric chloride based on the pH of the solution.
-
Acidic Conditions (pH ≤ 6): The hydrolysis follows a unimolecular nucleophilic substitution (SN1) mechanism. The proposed kinetic model is:
-
-d(nA/v)/dt = 7.625 × 109e-69298/RTcA
-
-
Alkaline Conditions (pH ≥ 7): The hydrolysis follows a bimolecular nucleophilic substitution (SN2) mechanism. The proposed kinetic model is:
-
-d(nA/v)/dt = 7.112 × 1011e-59267/RTcAcB0.5
-
These models were validated against experimental data and showed good agreement, with average deviations of 2.01% for the acidic model and 9.88% for the alkaline model.
Data Presentation: A Comparative Overview
| Computational Model | Principle | Key Predictions | Validation Approach | Key Findings |
| O'Brien Equilibrium Model | Based on ten independent equilibrium reactions in the this compound-chlorine system. | Equilibrium concentrations of free chlorine, this compound, and chlorinated cyanurates at 25°C. | Comparison with experimental data from disinfection studies and analytical measurements. | The model accurately predicts the reduction in free available chlorine in the presence of this compound. |
| Kinetic Model of Cyanuric Chloride Hydrolysis (Acidic) | Unimolecular nucleophilic substitution (SN1) mechanism. | Rate of hydrolysis of cyanuric chloride at pH ≤ 6. | Monitoring hydrolysis rates at different temperatures and pH values. | The model accurately predicts the hydrolysis rate with an average deviation of 2.01% from experimental data. |
| Kinetic Model of Cyanuric Chloride Hydrolysis (Alkaline) | Bimolecular nucleophilic substitution (SN2) mechanism. | Rate of hydrolysis of cyanuric chloride at pH ≥ 7. | Monitoring hydrolysis rates at different temperatures and pH values. | The model accurately predicts the hydrolysis rate with an average deviation of 9.88% from experimental data. |
Experimental Protocols
Validation of the O'Brien Equilibrium Model:
The O'Brien model has been validated through various experimental methods that assess the impact of this compound on chlorine's efficacy and concentration. A key experimental approach involves measuring the disinfection or inactivation rates of microorganisms.
-
Experimental Workflow for Disinfection Efficacy Studies:
-
Prepare water samples with known concentrations of free chlorine and varying concentrations of this compound.
-
Introduce a specific microorganism (e.g., Cryptosporidium parvum) into the samples.
-
At specific time intervals, collect aliquots and determine the concentration of viable microorganisms.
-
Calculate the contact time (CT) values required for a certain log inactivation of the microorganism.
-
Compare the experimental CT values with the predicted free available chlorine concentrations from the O'Brien model to assess the model's accuracy in predicting disinfection efficacy.
-
Validation of Kinetic Models for Cyanuric Chloride Hydrolysis:
The kinetic models for cyanuric chloride hydrolysis were validated by monitoring the reaction progress under controlled conditions.
-
Experimental Protocol for Monitoring Hydrolysis Rates:
-
Prepare an aqueous solution (or an acetone/water system) with a known initial concentration of cyanuric chloride.
-
Maintain a constant temperature and pH throughout the experiment.
-
At regular time intervals, take samples from the reaction mixture.
-
Analyze the concentration of cyanuric chloride in the samples using a suitable analytical method (e.g., HPLC).
-
Plot the concentration of cyanuric chloride as a function of time to determine the experimental reaction rate.
-
Compare the experimental rates with the rates predicted by the kinetic models to determine the models' accuracy.
-
Visualizing the Validation Process
Caption: Workflow for the validation of computational models.
Caption: Simplified signaling pathway of this compound and chlorine equilibrium.
References
Comparative Analysis of Cyanuric Acid's Effect on Different Microbial Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanuric acid, a s-triazine compound, is widely recognized for its role as a chlorine stabilizer in swimming pools. However, its direct interactions with various microbial species are less understood. This guide provides a comparative analysis of the effects of this compound on bacteria, algae, and fungi, supported by experimental data. The information presented here aims to shed light on the multifaceted role of this compound, from a potential antimicrobial agent to a microbial nutrient source.
Comparative Effects of this compound on Microbial Species
The impact of this compound on microorganisms varies significantly across different species. While it is largely known for its indirect effect on microbial life by stabilizing chlorine, its direct effects are also noteworthy.
Antibacterial Effects
The direct antibacterial effect of this compound, independent of chlorine, is not extensively documented in scientific literature. Most studies focus on its role in modulating the efficacy of chlorine-based disinfectants. In the presence of this compound, the bactericidal efficacy of chlorine against common bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus is reduced.[1][2] This is because this compound binds to free chlorine, reducing the concentration of hypochlorous acid, the primary disinfecting agent.[3]
However, some bacteria have evolved to utilize this compound as a nitrogen source. Notably, Pseudomonas sp. ADP can mineralize this compound through a well-characterized metabolic pathway involving the atzDEF operon.[4] This highlights a dual role for this compound in relation to bacteria: as a potential indirect inhibitor of some species (when combined with chlorine) and as a nutrient for others.
Interestingly, recent research has unveiled a novel role for this compound in bacterial communication. It has been found to act as a quorum-sensing inducer in Pseudomonas aeruginosa, mimicking the native autoinducers and activating the LasR/RhlR regulatory systems.[5] This can lead to changes in biofilm formation and virulence factor production.
Antifungal Effects
Information on the direct antifungal properties of pure this compound is limited. However, derivatives of this compound, such as chloroisobromine this compound, are utilized in agriculture as broad-spectrum fungicides. These compounds work by slowly releasing hypochlorous and hypobromous acid, which have strong fungicidal activity. This suggests that the this compound structure can serve as a scaffold for developing antifungal agents.
Algicidal and Algistatic Effects
The impact of this compound on algae is primarily documented in the context of its chlorinated derivatives. Trichloroisothis compound (TCCA), for instance, has been shown to be a strong inhibitor of the freshwater alga Chlorella vulgaris. For TCCA, a 96-hour EC50 (the concentration that causes a 50% reduction in growth) has been reported to be 0.313 mg/L. High concentrations of this compound in swimming pools can also indirectly contribute to algae growth by reducing the effectiveness of chlorine.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effect of this compound and its derivatives on various microbial species.
| Microbial Species | Compound | Concentration | Observed Effect | Reference |
| Pseudomonas aeruginosa | This compound | - | Induces quorum sensing | |
| Chlorella vulgaris | Trichloroisothis compound (TCCA) | 0.313 mg/L | 96-hour EC50 (growth inhibition) | |
| Chlorella vulgaris | Trichloroisothis compound (TCCA) | > 0.80 mg/L | 100% growth inhibition after 24 hours | |
| Various Bacteria and Fungi | Chloroisobromine this compound | Not specified | Broad-spectrum antimicrobial activity |
| Microbial Species | Compound | Degradation/Utilization | Pathway | Reference |
| Pseudomonas sp. ADP | This compound | Utilized as a nitrogen source | AtzDEF operon | |
| Pseudomonas sp. strain D | This compound | Utilized as a nitrogen source | Ring cleavage to biuret and urea | |
| Klebsiella pneumoniae | This compound | Utilized as a nitrogen source | Similar to Pseudomonas sp. strain D | |
| Moorella thermoacetica | This compound | Degraded by this compound hydrolase | - | |
| Acidovorax citrulli | This compound | Degraded by this compound hydrolase | - |
Experimental Protocols
Determination of Algal Growth Inhibition (Adapted from OECD Guideline 201)
This protocol outlines a method to determine the effect of a test substance on the growth of freshwater microalgae or cyanobacteria.
1. Test Organism: Aseptically grown, exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata, Desmodesmus subspicatus).
2. Test Medium: A nutrient-rich medium, such as the OECD standard algal medium, is used.
3. Test Conditions:
- Temperature: 21-24 °C.
- Lighting: Continuous, uniform illumination.
- pH: Initial pH of the medium should be around 8.1.
- Culture Vessels: Sterile glass flasks that allow for gas exchange.
4. Procedure:
- Prepare a geometric series of at least five concentrations of the test substance (this compound).
- A control group with no test substance is also prepared.
- Each concentration and the control should have at least three replicates.
- Inoculate each flask with a low concentration of the test organism to allow for exponential growth.
- Incubate the flasks under the specified conditions for 72 hours.
- Measure the algal biomass (e.g., by cell counts, fluorescence, or optical density) at 24, 48, and 72 hours.
5. Data Analysis:
- Calculate the average specific growth rate for each concentration and the control.
- Determine the percentage inhibition of the growth rate for each concentration relative to the control.
- Calculate the ECx values (e.g., EC50) by plotting the percentage inhibition against the logarithm of the test substance concentration and fitting a suitable regression model.
Determination of Minimum Inhibitory Concentration (MIC) for Bacteria (Broth Microdilution Method)
This is a general protocol that can be adapted for testing the direct antibacterial activity of this compound.
1. Test Organism: A pure culture of the bacterial strain to be tested (e.g., E. coli, S. aureus).
2. Culture Medium: A suitable liquid growth medium, such as Mueller-Hinton Broth (MHB).
3. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (if not water-soluble) and then dilute it in the culture medium.
- In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound solution to obtain a range of concentrations.
- Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
- Include a positive control (bacteria in medium without this compound) and a negative control (medium only).
- Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
4. Data Analysis:
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Determination of Antifungal Activity (Broth Microdilution Method)
This protocol is a general guideline for assessing the antifungal properties of a substance like this compound.
1. Test Organism: A standardized suspension of the fungal species to be tested (e.g., Candida albicans).
2. Culture Medium: A suitable liquid medium for fungal growth, such as RPMI-1640.
3. Procedure:
- Prepare a stock solution of this compound and perform serial dilutions in the microtiter plate as described for the bacterial MIC assay.
- Prepare a standardized inoculum of the fungal cells.
- Add the fungal inoculum to each well to achieve a final concentration appropriate for the assay.
- Include positive and negative controls.
- Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
4. Data Analysis:
- The endpoint can be determined visually or by using a spectrophotometer to measure the optical density. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Signaling Pathways and Mechanisms of Action
Microbial Degradation of this compound
Several bacterial species have evolved enzymatic pathways to degrade this compound and utilize it as a source of nitrogen. The most well-studied pathway is in Pseudomonas sp. ADP, which involves a series of hydrolytic enzymes encoded by the atzD, atzE, and atzF genes.
This compound as a Quorum Sensing Modulator
Recent studies have revealed that this compound can act as an intercellular signaling molecule, influencing the quorum-sensing (QS) system in Pseudomonas aeruginosa. This bacterium uses QS to coordinate gene expression in a cell-density-dependent manner, regulating processes like biofilm formation and virulence. This compound has been shown to activate the LuxR-type QS regulators, LasR and RhlR, even in the absence of their native N-acyl homoserine lactone (AHL) autoinducers.
Experimental Workflow for Algal Growth Inhibition Test
The following diagram illustrates the general workflow for conducting an algal growth inhibition test based on the OECD 201 guideline.
References
- 1. Study on the health risk of this compound in swimming pool water and its prevention and control measures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound on the disinfection rate of Cryptosporidium parvum in 20-ppm free chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: friend or foe of swimming pools? [clearcomfort.com]
- 4. This compound Biodegradation via Biuret: Physiology, Taxonomy, and Geospatial Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in Paramecium secretions is an efficient quorum sensing inducer - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the performance of cyanuric acid-based polymers against other materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the performance of cyanuric acid-based polymers against other commonly used materials in drug delivery systems. The information is compiled from existing literature to aid in the selection of appropriate polymeric carriers for therapeutic applications.
Introduction to this compound-Based Polymers
This compound-based polymers, often synthesized from cyanuric chloride, are a class of nitrogen-rich, heterocyclic polymers.[1][2] Their rigid triazine core and the potential for versatile functionalization make them an interesting platform for various applications, including drug delivery.[3] The triazine rings can impart stability to the polymer backbone, while the substitutable chlorine atoms on the cyanuric chloride monomer allow for the attachment of various functional groups to tailor the polymer's properties for specific drug delivery needs.[4]
Performance Comparison
The following tables summarize the performance of this compound-based polymers in comparison to other widely used drug delivery materials such as Poly(lactic-co-glycolic acid) (PLGA), Chitosan, and Liposomes. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison due to differing experimental conditions, including the specific drug used, polymer characteristics, and analytical methods.
Drug Loading Capacity and Efficiency
Drug Loading Capacity (DLC) refers to the weight percentage of the drug in the polymer-drug conjugate, while Drug Loading Efficiency (DLE) is the percentage of the initial drug that is successfully encapsulated.
| Polymer/Material | Drug | Drug Loading Capacity (DLC) (%) | Drug Loading Efficiency (DLE) (%) | Reference(s) |
| s-Triazine Polyamides | Celecoxib | 1.58 - 4.19 | 62.3 - 99.8 | [3] |
| Poly(alkylcyanoacrylate) (PACA) | Doxorubicin | 3.7 | 74 | |
| PLGA | Tamoxifen | Not Reported | Not Reported | |
| Chitosan | Not Specified | Not Reported | Up to 90 | |
| Liposomes | Various Hydrophobic Drugs | 10 - 30 (w/w) | > 95 | |
| Sodium Alginate-Hyaluronic Acid | Doxorubicin | Not Reported | 89.2 |
Note: The data for s-Triazine Polyamides, a type of this compound-based polymer, shows promising drug loading efficiency for Celecoxib. Poly(alkylcyanoacrylate), a related class of polymers, also demonstrates good loading of Doxorubicin.
In Vitro Drug Release Kinetics
The release of a drug from its carrier is a critical factor in determining its therapeutic efficacy. The following table provides an overview of the release profiles observed for different polymer systems.
| Polymer/Material | Drug | Release Profile | Release Conditions | Reference(s) |
| s-Triazine Polyamides | Celecoxib | Sustained release of 46.90% - 64.20% over 48 hours | PBS (pH 7.4) at 37°C | |
| Poly(alkylcyanoacrylate) (PACA) | Doxorubicin | 75% drug retained | Not Specified | |
| PLGA | Tamoxifen | Rapid initial release followed by slower sustained release | pH 7.4 phosphate buffer | |
| Chitosan-Alginate Hydrogels | Doxorubicin | pH-responsive release, increased in acidic environment | Not Specified | |
| Sodium Alginate-Hyaluronic Acid | Doxorubicin | Sustained release of 85.2% over 24 hours | Not Specified |
Note: this compound-based polyamides exhibit a sustained drug release profile. The pH-responsive nature of some polymers like chitosan-alginate offers an advantage for targeted drug release in specific physiological environments.
Biocompatibility
Biocompatibility is a crucial requirement for any material intended for in vivo applications.
| Polymer/Material | Biocompatibility Findings | Reference(s) |
| This compound-Based Polymers | Generally considered to have low toxicity. | |
| PLGA | FDA-approved, biodegradable, and biocompatible. Degradation products are non-toxic. | |
| Chitosan | Biocompatible, biodegradable, and non-toxic. | |
| Polyethylene Glycol (PEG) | Generally considered biocompatible and used to improve the in vivo performance of other nanoparticles. |
Note: While specific biocompatibility studies on drug-loaded this compound-based polymers are limited in the provided search results, the constituent monomers are generally considered to have low toxicity. PLGA and Chitosan are well-established biocompatible polymers.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of drug delivery systems.
Drug Loading Quantification
Objective: To determine the amount of drug successfully encapsulated within the polymeric nanoparticles.
Methodology: Indirect Quantification
-
Preparation of Nanoparticles: Synthesize drug-loaded nanoparticles using a suitable method such as nanoprecipitation or emulsion polymerization.
-
Separation of Free Drug: Separate the nanoparticles from the aqueous medium containing the unencapsulated drug. This can be achieved by centrifugation or ultrafiltration.
-
Quantification of Free Drug: Measure the concentration of the free drug in the supernatant using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation of DLE and DLC:
-
Drug Loading Efficiency (DLE %): ((Total amount of drug - Amount of free drug) / Total amount of drug) x 100
-
Drug Loading Capacity (DLC %): ((Total amount of drug - Amount of free drug) / Weight of nanoparticles) x 100
-
In Vitro Drug Release Study
Objective: To evaluate the rate and extent of drug release from the nanoparticles over time in a simulated physiological environment.
Methodology: Dialysis Method
-
Preparation of Nanoparticle Suspension: Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH).
-
Dialysis Setup: Place the nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the released drug but retains the nanoparticles.
-
Incubation: Immerse the dialysis bag in a larger volume of the release medium at a constant temperature (e.g., 37°C) with continuous stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (UV-Vis, HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
Cellular Uptake Analysis
Objective: To investigate the internalization of nanoparticles by cells.
Methodology: Fluorescence-Based Quantification
-
Cell Culture: Plate the target cells (e.g., cancer cell lines) in a suitable culture vessel and allow them to adhere.
-
Incubation with Nanoparticles: Treat the cells with fluorescently labeled nanoparticles for various time points.
-
Washing: After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.
-
Cell Lysis: Lyse the cells to release the internalized nanoparticles.
-
Quantification: Measure the fluorescence intensity of the cell lysate using a fluorometer or a microplate reader. The intensity of the fluorescence is proportional to the amount of nanoparticles taken up by the cells.
-
Microscopy: Visualize the cellular uptake of fluorescently labeled nanoparticles using confocal microscopy or fluorescence microscopy.
Visualizations
Experimental Workflow for Evaluating Drug Delivery Systems
Caption: Workflow for the evaluation of polymer-based drug delivery systems.
Cellular Uptake Mechanisms of Nanoparticles
Caption: General mechanisms of nanoparticle uptake by cells.
Conclusion
This compound-based polymers represent a promising platform for drug delivery, demonstrating high drug loading efficiencies and sustained release profiles in preliminary studies. While direct comparative data with established polymers like PLGA and chitosan is limited, the available information suggests they are a viable area for further research and development. Their tunable properties and stable core structure offer potential advantages for the controlled and targeted delivery of a wide range of therapeutic agents. Further head-to-head comparative studies are warranted to fully elucidate their performance characteristics and potential clinical utility.
References
- 1. Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyanuric Chloride with the s-Triazine Ring Fabricated by Interfacial Polymerization for Acid-Resistant Nanofiltration - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Cross-Validation of Cyanuric Acid Measurements Between Laboratories
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Analytical Methods
The accurate determination of cyanuric acid concentration is crucial for both safety and efficacy in its various applications. A range of analytical methods have been developed, each with distinct principles, performance characteristics, and instrumentation requirements. The following table summarizes the quantitative performance of several common methods based on data from individual validation studies. It is important to note that these values may vary between laboratories and sample matrices.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Key Advantages | Key Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation with UV detection.[3][4] | 0.02 - 0.07 mg/L | 0.25 µg/mL | 86 - 101 | High selectivity and sensitivity. | Requires more complex instrumentation and skilled operators. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Chromatographic separation coupled with mass spectrometric detection. | 0.1 mg/L | 0.4 µg/g | 83 - 101 | High specificity and sensitivity, suitable for complex matrices. | High instrument and operational costs. |
| Turbidimetric/Colorimetric Method | Reaction with melamine to form a precipitate, causing turbidity that is measured. | Not explicitly stated in reviewed sources. | Not explicitly stated in reviewed sources. | Not explicitly stated in reviewed sources. | Simple, rapid, and cost-effective. | Potential for interference from other substances causing turbidity. |
| Ion Chromatography (IC) | Separation of ions followed by conductivity or UV detection. | 3.6 µg/L | Not explicitly stated in reviewed sources. | 88 - 109 | Can simultaneously detect multiple analytes. | May require specific columns and eluents. |
| Differential Pulse Polarography | Electrochemical method based on the reduction of this compound at a mercury electrode. | 0.02 µg/mL | 0.06 µg/mL | Not explicitly stated in reviewed sources. | High sensitivity and low cost. | Use of mercury electrodes may have safety and disposal concerns. |
Detailed Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in the comparison table. These protocols are intended to provide a general understanding of the procedures involved.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in aqueous samples such as swimming pool water.
-
Instrumentation: HPLC system with a UV detector, a phenyl column, and a porous graphitic carbon (PGC) column for confirmation.
-
Reagents: Phosphate buffer eluents at pH 6.7 for the phenyl column and pH 9.1 for the PGC column.
-
Procedure:
-
Prepare a standard stock solution of this compound.
-
Filter the water sample to remove any particulate matter.
-
Inject the sample into the HPLC system.
-
Perform chromatographic separation using the specified column and mobile phase.
-
Detect this compound using a UV detector at a wavelength of 213 nm.
-
Quantify the concentration by comparing the peak area of the sample to a calibration curve generated from standards.
-
Turbidimetric Method
This is a common and simple method often used for on-site testing of swimming pool water.
-
Instrumentation: Spectrophotometer or colorimeter.
-
Reagents: this compound 2 Reagent Powder.
-
Procedure:
-
Collect a water sample.
-
Add the contents of one this compound 2 Reagent Powder Pillow to a specific volume of the sample.
-
Swirl to mix. The presence of this compound will result in the formation of a white turbidity.
-
Allow a specific reaction time (e.g., 3 minutes).
-
Measure the turbidity of the sample using a spectrophotometer or colorimeter at a specified wavelength (e.g., 480 nm or 520 nm).
-
Determine the this compound concentration by comparing the reading to a calibration curve or using a pre-calibrated instrument.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific, making it suitable for complex matrices like animal feed or biological samples.
-
Instrumentation: LC-MS/MS system.
-
Reagents: Extraction solution (e.g., a mixture of trichloroacetic acid, acetonitrile, and water).
-
Procedure:
-
Homogenize the sample.
-
Extract this compound from the sample using the appropriate extraction solution.
-
Centrifuge the extract and collect the supernatant.
-
Inject the supernatant into the LC-MS/MS system.
-
Separate the analytes using liquid chromatography.
-
Detect and quantify this compound using tandem mass spectrometry.
-
Quantification is typically performed using an internal standard or external calibration curve.
-
Visualizing the Cross-Validation Workflow
A cross-validation study, also known as an interlaboratory comparison or round-robin study, is essential for assessing the reproducibility and reliability of an analytical method across different laboratories. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for an interlaboratory cross-validation study.
References
A Comparative Analysis of the Toxicological Profiles of Cyanuric Acid and Its Degradation Byproducts
An objective evaluation of the relative toxicities of cyanuric acid, melamine, ammelide, and ammeline, supported by experimental data and methodological insights.
This guide offers a comprehensive comparison of the toxicity of this compound and its primary degradation products: melamine, ammelide, and ammeline. For researchers, scientists, and professionals in drug development, this document summarizes key toxicological data, outlines experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of the potential risks associated with these compounds.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound and its degradation products. The data is primarily from studies conducted on rodent models and is crucial for comparing the relative acute and subchronic toxicity of these compounds.
| Compound | Test Species | Exposure Route | Toxicity Metric | Value | Reference |
| This compound | Rat | Oral | LD50 | 7,700 mg/kg | [1] |
| Rat | Oral | NOAEL (renal effects) | 150 mg/kg/day | [1] | |
| Rat | Oral | NOAEL (2-year study) | 154 mg/kg/day | [1] | |
| Melamine | Rat | Oral | LD50 | 3,161 mg/kg | [1][2] |
| Mouse | Oral | LD50 | 2,958.69 mg/kg | ||
| Rat | Oral | NOAEL (14-day study) | 140 mg/kg/day | ||
| Monkey | Oral | NOAEL (3-month study) | 60 mg/kg/day | ||
| Rat | Oral | LOAEL (urinary bladder stones) | 72 mg/kg-day | ||
| Ammelide | - | - | LD50, NOAEL, LOAEL | No significant data available | |
| Ammeline | - | - | LD50, NOAEL, LOAEL | No significant data available |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. NOAEL (No-Observed-Adverse-Effect Level) is the highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects. LOAEL (Lowest-Observed-Adverse-Effect Level) is the lowest exposure level at which there are biologically significant increases in the frequency or severity of adverse effects.
Experimental Protocols
The toxicological data presented in this guide are primarily derived from studies following standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Below are representative methodologies for acute and subchronic oral toxicity studies.
Acute Oral Toxicity (Following OECD Guidelines 420, 423, or 425)
-
Test Animals: Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains) of a single sex (usually females, as they are often more sensitive) are used.
-
Housing and Acclimatization: Animals are housed in controlled conditions with a 12-hour light/dark cycle, and constant temperature and humidity. They are acclimatized for at least five days before the study.
-
Fasting: Animals are fasted overnight before administration of the test substance.
-
Dose Administration: The test substance is administered orally via gavage in a single dose. The volume administered is kept as low as possible.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods.
Subchronic Oral Toxicity (Following OECD Guideline 408)
-
Test Animals: Both male and female rats are typically used.
-
Dose Administration: The test substance is administered orally (e.g., via gavage or in the diet) daily for 90 days. At least three dose levels and a control group are used.
-
Clinical Observations: Daily clinical observations are performed. Body weight and food consumption are recorded weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and biochemical parameters.
-
Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. Organ weights are recorded, and tissues are collected for histopathological examination.
-
Data Analysis: Statistical analysis is performed to determine the NOAEL and LOAEL.
Toxicity Profile and Mechanistic Insights
This compound: this compound exhibits low acute toxicity, as indicated by its high LD50 value. The primary target organ upon repeated exposure is the kidney, where it can cause damage at higher doses. It is not considered to be carcinogenic or teratogenic.
Melamine: Melamine also has a relatively low acute toxicity. Similar to this compound, the kidney is the primary target organ for toxicity upon subchronic exposure. Studies have shown that melamine can induce urinary bladder stones and hyperplasia of the bladder epithelium at high doses.
Ammelide and Ammeline: There is a lack of significant quantitative toxicity data for ammelide and ammeline. However, studies on the combined effects of melamine and its analogues suggest that ammelide and ammeline alone do not produce significant renal effects. They are generally considered to be of low toxicity.
Combined Toxicity of Melamine and this compound: A key finding in the toxicology of these compounds is the synergistic nephrotoxicity observed when melamine and this compound are co-ingested. This combination leads to the formation of insoluble melamine-cyanurate crystals in the renal tubules, which can cause acute kidney injury and renal failure.
Visualizing Key Pathways
To better understand the biological processes involved, the following diagrams illustrate the biodegradation pathway of this compound and the workflow for a typical acute oral toxicity study.
References
Assessing the Binding Affinity of Cyanuric Acid with Proteins: A Methodological Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Cyanuric acid, a cyclic trimer of cyanic acid, is a chemical compound with a wide range of industrial applications. While its interactions with chlorine are well-documented, particularly in the context of swimming pool water stabilization, its binding affinity with a diverse range of proteins is a less explored area. Understanding these potential interactions is crucial for assessing its biological activity, potential off-target effects, and for the development of novel therapeutics or diagnostics.
Comparison of Key Techniques for Binding Affinity Determination
Choosing the appropriate method to measure binding affinity is critical and depends on factors such as the properties of the interacting molecules, the desired throughput, and the level of detail required for the thermodynamic characterization of the interaction. The following table compares three widely used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Enzyme-Linked Immunosorbent Assay (ELISA).
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. | Measures the heat change associated with a binding event in solution. | Utilizes enzyme-catalyzed colorimetric or fluorescent signals to detect and quantify binding. |
| Key Parameters Determined | Association rate constant (ka), Dissociation rate constant (kd), Equilibrium dissociation constant (Kd) | Equilibrium dissociation constant (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Primarily qualitative or semi-quantitative binding; can be adapted for Kd estimation. |
| Labeling Requirement | Label-free | Label-free | Requires labeling of one of the binding partners (e.g., with an enzyme). |
| Throughput | Medium to High | Low to Medium | High |
| Sample Consumption | Low | High | Low |
| Information Provided | Kinetics and affinity | Thermodynamics and affinity | Primarily endpoint binding |
| Immobilization | Requires immobilization of one binding partner. | Both molecules are in solution. | Requires immobilization of one binding partner. |
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a powerful, real-time, and label-free technique for studying biomolecular interactions. It measures the association and dissociation kinetics of a mobile analyte (e.g., this compound) binding to a stationary ligand (e.g., a protein) immobilized on a sensor chip.
Experimental Protocol Outline:
-
Sensor Chip Preparation:
-
Select a sensor chip with a suitable surface chemistry (e.g., CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
-
Protein Immobilization:
-
Inject the target protein over the activated sensor surface. The primary amine groups on the protein will form covalent bonds with the activated surface.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine.
-
A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the different concentrations of this compound over both the protein-immobilized and reference flow cells at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to obtain sensorgrams for both association and dissociation phases.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding response.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
Experimental Protocol Outline:
-
Sample Preparation:
-
Prepare a solution of the target protein in a suitable buffer and place it in the sample cell of the calorimeter.
-
Prepare a solution of this compound at a significantly higher concentration (typically 10-20 fold) in the same buffer and load it into the injection syringe.
-
Ensure precise concentration determination for both protein and ligand.
-
-
Titration:
-
Set the desired experimental temperature.
-
Perform a series of small, sequential injections of the this compound solution into the protein solution while stirring.
-
Measure the heat change after each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the this compound solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Plot the heat change per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the equilibrium dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Visualizing Experimental Workflows and Chemical Equilibria
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.
Caption: A generalized workflow for determining the binding affinity of this compound to a target protein.
Caption: Chemical equilibrium of this compound and its chlorinated derivatives.
A Comparative Analysis of Cyanuric Acid and Alternative UV Blockers for Chlorine Stabilization in Aqueous Solutions
For researchers, scientists, and drug development professionals, maintaining stable chlorine levels in aqueous solutions is critical for a variety of applications, from disinfection to chemical synthesis. The photodegradation of free chlorine by ultraviolet (UV) radiation presents a significant challenge. Cyanuric acid (CYA) is the most widely used stabilizer to mitigate this issue. This guide provides a comprehensive comparison of this compound's chlorine stabilization capabilities with other potential UV blocking agents, supported by available data and detailed experimental protocols for independent evaluation.
Introduction to Chlorine Photodegradation and Stabilization
Free chlorine, primarily in the form of hypochlorous acid (HOCl) and hypochlorite ions (OCl⁻), is susceptible to degradation by UV radiation, particularly in the UVA and UVB range (290-400 nm). This leads to a rapid loss of disinfecting and oxidizing efficacy. To counteract this, UV stabilizers are employed. An ideal stabilizer should effectively absorb UV radiation in the critical range, be chemically inert with respect to chlorine's primary function, and remain stable in the aqueous environment.
This compound has been the industry standard for decades, forming a weak, reversible bond with free chlorine, thereby protecting it from photolysis[1][2][3]. However, its use is not without drawbacks, including the reduction of chlorine's biocidal efficacy at higher concentrations[2][3]. This has prompted the search for alternative UV blockers. This guide examines the performance of this compound and introduces a potential, albeit less studied, alternative, acetanilide, for comparative purposes.
Mechanism of Action
The stabilization of chlorine by UV-absorbing compounds is a critical process for maintaining its efficacy in the presence of sunlight. The underlying mechanisms for this compound and a potential alternative like acetanilide are rooted in their ability to interact with and protect chlorine from photodegradation.
References
A Comparative Analysis of Cyanuric Acid's Influence Across Water Disinfection Technologies
An essential guide for researchers and water treatment professionals on the multifaceted role of cyanuric acid in chlorine-based, UV, and advanced oxidation water disinfection processes.
This compound (CYA) is a widely utilized chemical stabilizer in water treatment, primarily to prevent the degradation of chlorine disinfectants by ultraviolet (UV) radiation. While its synergy with chlorine is well-documented, its impact on other disinfection technologies such as UV irradiation and advanced oxidation processes (AOPs) is less understood and often presents challenges. This guide provides a comparative study of CYA's role in these different disinfection technologies, supported by experimental data, to inform best practices in water quality management.
The Dichotomous Role of this compound in Chlorine Disinfection
In chlorine-based disinfection, CYA acts as a chlorine reservoir, binding to free chlorine (hypochlorous acid, HOCl) to form chlorinated isocyanurates.[1][2] This reversible binding protects the chlorine from photolytic degradation by sunlight, significantly extending its effective lifespan in outdoor water systems like swimming pools.[1][2] This stabilization effect leads to reduced chlorine consumption and associated costs.
However, this stabilization comes at a cost to disinfection efficacy. The formation of chlorinated isocyanurates reduces the concentration of free available chlorine (FAC), the primary disinfecting agent. Consequently, higher concentrations of total chlorine are required to achieve the same level of microbial inactivation, and the time required for disinfection is prolonged. This phenomenon is particularly critical for inactivating chlorine-resistant pathogens like Cryptosporidium parvum. At elevated concentrations, CYA can lead to a condition known as "chlorine lock," where the disinfection power of chlorine is severely inhibited.
This compound's Interaction with UV Disinfection
Unlike its protective role for chlorine against UV, this compound itself can be degraded by UV light, albeit slowly. In systems employing UV disinfection, the presence of CYA does not directly enhance or inhibit the germicidal action of the UV light itself. However, for outdoor water bodies or pools that use both chlorine and have UV disinfection systems, the UV light can contribute to the gradual breakdown of accumulated CYA. It is important to note that UV radiation alone is not considered a practical method for controlling high levels of CYA.
This compound in Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) utilize highly reactive hydroxyl radicals (•OH) for water purification. This compound is notably resistant to degradation by many common AOPs. This resistance means that CYA can persist in water treated by these methods, potentially accumulating over time.
However, some specific AOPs have demonstrated effectiveness in degrading CYA. Anodic oxidation, particularly with boron-doped diamond anodes, has been shown to be effective in removing CYA from water. Catalytic ozonation is another AOP that can enhance the degradation of this compound. The presence of CYA in water destined for AOP treatment can be considered a challenge, as it may compete for oxidants or require specific AOPs for its removal.
Quantitative Data Summary
The following tables summarize the quantitative impact of this compound on various aspects of water disinfection.
Table 1: Effect of this compound on Chlorine Stability and Disinfection Efficacy
| CYA Concentration (ppm) | Chlorine Retention after 1hr Sunlight Exposure (%) | Impact on Disinfection Rate | Recommended Free Chlorine (ppm) |
| 0 | 25% | High | 1.0 - 3.0 |
| 5 | 54% | Slightly Reduced | 2.0 - 4.0 |
| 10 | 65% | Moderately Reduced | 2.0 - 5.0 |
| 20 | 75% | Significantly Reduced | 2.0 - 10.0 |
| 30-50 | >75% | Greatly Reduced | 2.0 - 10.0 |
Data compiled from various sources indicating general trends.
Table 2: Impact of this compound on Cryptosporidium parvum Inactivation by Chlorine
| CYA Concentration (mg/L) | Free Chlorine (mg/L) | Average CT Value for 3-log Inactivation (mg·min/L) |
| 0 | 20 | 15,300 (CDC Guideline) |
| 8 | 20 | 17,800 |
| 16 | 20 | 31,500 |
| 48 | 20 | > 76,500 (for 1-log inactivation) |
CT (Concentration x Time) is a measure of disinfection effectiveness.
Experimental Protocols
Protocol for Determining Chlorine Stability in the Presence of this compound
This protocol outlines a method to assess the protective effect of CYA on chlorine under UV exposure.
-
Preparation of Water Samples: Prepare multiple samples of demand-free water with a known concentration of free chlorine (e.g., 2.5 ppm) and varying concentrations of this compound (e.g., 0, 25, 50, 100 ppm). Adjust the pH to a constant value (e.g., 7.5).
-
UV Exposure: Expose the samples to a controlled UV light source or direct sunlight for a specified duration (e.g., 1, 2, and 3 hours).
-
Chlorine Measurement: At set time intervals, measure the free and total chlorine concentrations in each sample using a DPD (N,N-diethyl-p-phenylenediamine) colorimetric test kit.
-
Data Analysis: Calculate the percentage of chlorine remaining in each sample at each time point. Plot the chlorine concentration versus time for each CYA level to determine the decay rate.
Protocol for Evaluating Disinfection Efficacy (Microbial Inactivation)
This protocol describes a method to quantify the impact of CYA on the rate of microbial inactivation by chlorine.
-
Microorganism Preparation: Prepare a suspension of a known indicator microorganism (e.g., Enterococcus faecalis or Cryptosporidium parvum oocysts) at a specific concentration.
-
Test Solutions: Prepare disinfectant solutions with a target free chlorine concentration and varying levels of this compound in demand-free buffered water at a constant pH and temperature.
-
Inactivation Experiment: Inoculate the test solutions with the microorganism suspension. At predetermined contact times, withdraw aliquots of the solution.
-
Neutralization: Immediately neutralize the disinfectant in the withdrawn aliquots using a suitable neutralizing agent (e.g., sodium thiosulfate).
-
Enumeration: Determine the concentration of viable microorganisms in the neutralized samples using appropriate plating and incubation techniques or viability assays (e.g., flow cytometry for Cryptosporidium).
-
Data Analysis: Calculate the log inactivation of the microorganism at each contact time for each CYA concentration. Determine the CT values required for a specific log reduction (e.g., 3-log or 99.9% reduction).
Conclusion
This compound plays a crucial but complex role in water disinfection. In chlorinated systems, it is an effective stabilizer that reduces chlorine loss to sunlight, but it concurrently diminishes disinfection speed and efficacy. For UV disinfection, its role is minimal, being subject to slow degradation. In the context of AOPs, CYA is generally a persistent compound, requiring specific and robust AOPs for its removal. A thorough understanding of these interactions is paramount for water treatment professionals to optimize disinfection protocols, ensure public health, and maintain water quality standards. The selection of a disinfection strategy must consider the presence of CYA and its concentration to achieve the desired treatment objectives.
References
A Comparative Guide to the Cost-Effectiveness of Cyanuric Acid Synthesis Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical compounds is a critical aspect of the R&D pipeline. Cyanuric acid, a key intermediate in various industrial applications, including the synthesis of pharmaceuticals and disinfectants, can be produced through several routes. This guide provides an objective comparison of the cost-effectiveness of the three primary industrial synthesis methods: solid-phase urea pyrolysis, liquid-phase urea pyrolysis, and melamine hydrolysis. The evaluation is supported by a comprehensive analysis of raw material and energy costs, reaction yields, and waste disposal considerations, with detailed experimental protocols for each method.
Comparative Cost-Effectiveness Analysis
The economic viability of each this compound synthesis route is dependent on a multitude of factors, including the cost of raw materials, energy consumption, process efficiency (yield), and the expenses associated with waste management. A summary of these quantitative parameters is presented in the table below.
| Parameter | Solid-Phase Urea Pyrolysis | Liquid-Phase Urea Pyrolysis | Melamine Hydrolysis |
| Primary Raw Material | Urea | Urea | Melamine, Sulfuric Acid |
| Raw Material Cost | Urea: ~$350 - $420/ton | Urea: ~$350 - $420/ton | Melamine: ~$875 -
|
| Typical Yield | ~50-70%[1] | ~85-95%[2] | ~73-95%[3] |
| Reaction Temperature | 250 - 280 °C[2] | 180 - 220 °C | 150 - 190 °C[4] |
| Energy Consumption | High (Significant heat required to maintain high temperature) | Moderate (Lower temperature, but solvent heating required) | Moderate (Lower temperature, but energy needed for distillation and neutralization) |
| Key Byproducts/Waste | Ammonia, ammelide, ammeline | Ammonia, solvent residue, catalyst waste | Ammonium bisulfate, acidic wastewater |
| Waste Disposal Costs | Low to Moderate | High (Solvent disposal: ~$1.50 - $2.00/gallon) | High (Acid neutralization and disposal) |
| Product Purity | Lower (Requires further purification) | High | High |
Detailed Experimental Protocols
Solid-Phase Urea Pyrolysis
This method involves the direct heating of urea in the absence of a solvent.
-
Charging the Reactor: A rotary kiln or a similar high-temperature reactor is charged with urea. To improve heat transfer and prevent caking, recycled crude this compound can be mixed with the fresh urea feed.
-
Heating: The reactor is heated to a temperature range of 250-280°C. The pyrolysis of urea is an endothermic process, requiring a continuous and significant energy input to maintain the reaction temperature.
-
Reaction: Urea undergoes thermal decomposition and cyclization to form this compound, releasing ammonia as a byproduct. The reaction is typically carried out at atmospheric pressure.
-
Product Collection: The crude this compound product is collected from the reactor. It is often a solid cake that requires grinding.
-
Purification: The crude product contains impurities such as ammelide and ammeline and requires further purification, typically by washing with water or by acid hydrolysis, to achieve high purity this compound.
Liquid-Phase Urea Pyrolysis
This route utilizes a high-boiling point inert solvent to facilitate the reaction and improve product quality.
-
Solvent and Catalyst Charging: A reactor is charged with a high-boiling point solvent, such as kerosene or sulfolane, and a catalyst, if used.
-
Urea Addition: Urea is added to the heated solvent.
-
Heating and Reaction: The mixture is heated to a temperature of 180-220°C with continuous stirring. The reaction proceeds with the evolution of ammonia.
-
Product Precipitation and Filtration: After the reaction is complete, the mixture is cooled, causing the this compound to precipitate. The solid product is then separated from the solvent by filtration.
-
Washing and Drying: The filtered this compound is washed to remove any remaining solvent and impurities and then dried to obtain a high-purity product.
-
Solvent Recovery: The solvent can be recovered from the filtrate by distillation and recycled for subsequent batches, although some solvent loss is inevitable.
Melamine Hydrolysis
This process involves the hydrolysis of melamine in the presence of a strong acid, often utilizing waste streams from melamine production.
-
Acid Preparation: A solution of sulfuric acid (typically 70-80%) is prepared in a reactor.
-
Melamine Addition: Crude or waste melamine is added to the sulfuric acid solution at room temperature with stirring.
-
Heating and Hydrolysis: The reaction mixture is heated to a temperature of 150-190°C. During this period, the water from the sulfuric acid solution is distilled off. The melamine is hydrolyzed to this compound.
-
Crystallization and Filtration: After the hydrolysis is complete, the mixture is cooled, and water is added to precipitate the this compound. The crystallized product is then filtered.
-
Washing and Drying: The filtered this compound is washed with water to remove residual acid and byproducts and then dried.
-
Waste Neutralization: The acidic filtrate, containing ammonium bisulfate, must be neutralized before disposal, contributing significantly to the operational cost.
Process Flow and Logic Diagram
The following diagram illustrates the logical flow and key decision points when evaluating the different synthesis routes for this compound.
Conclusion
The selection of the most cost-effective synthesis route for this compound is a complex decision that requires careful consideration of various economic and process-related factors.
-
Solid-Phase Urea Pyrolysis is characterized by its use of a relatively inexpensive raw material but is hampered by lower yields, higher energy consumption, and the necessity for a separate purification step, which adds to the overall cost and complexity.
-
Liquid-Phase Urea Pyrolysis offers the advantage of higher yields and product purity, potentially reducing the need for extensive purification. However, the initial investment in high-boiling point solvents and the recurring costs associated with solvent recovery and disposal can be significant.
-
Melamine Hydrolysis can be an economically attractive option, particularly when utilizing waste streams from melamine production, effectively turning a waste product into a valuable chemical. The process also yields a high-purity product. The primary economic drawback is the high cost of melamine if purchased as a raw material and the significant expense of neutralizing and disposing of the acidic waste stream.
Ultimately, the optimal choice will depend on the specific economic and logistical context of the manufacturing facility, including the local costs of raw materials and energy, the scale of production, and the applicable environmental regulations for waste disposal.
References
- 1. mdpi.com [mdpi.com]
- 2. CN105906577A - Production process of pyrolysis this compound - Google Patents [patents.google.com]
- 3. US3325493A - Process for producing this compound from melamine purification waste mother liquor - Google Patents [patents.google.com]
- 4. US4278794A - Process for preparing pure this compound - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Disposal of Cyanuric Acid in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Cyanuric acid, a common reagent, requires careful consideration for its end-of-life handling. While not typically classified as a hazardous waste by major regulatory bodies, its disposal is governed by a framework of local, state, and federal guidelines. This document provides essential, step-by-step guidance for the safe and compliant disposal of this compound from a laboratory environment.
Regulatory and Safety Overview
This compound is not listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA).[1][2] Similarly, it is not considered a hazardous material by the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[2] However, the responsibility for proper waste identification and disposal lies with the waste generator.[1] Therefore, it is imperative to consult and adhere to all applicable local, regional, and national regulations.
While not classified as hazardous for disposal, this compound is a chemical that requires appropriate handling to minimize risks. It is incompatible with strong acids, bases, and oxidizing agents.[3] Personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling the compound. In case of a spill, the material should be contained to prevent spreading, and the contaminated area should be thoroughly cleaned.
Key Disposal Considerations:
| Parameter | Guideline | Citation |
| EPA Hazardous Waste Status | Not typically classified as a hazardous waste under RCRA. | |
| OSHA Hazard Communication | Not considered a hazardous material. | |
| Disposal Responsibility | The waste generator is responsible for proper identification and disposal in accordance with all applicable regulations. | |
| Incompatibilities | Strong acids, strong bases, and oxidizing agents. | |
| Spill Response | Contain spill, prevent spreading, and clean the contaminated surface thoroughly. |
Procedural Guidance for Disposal
The primary and most recommended method for the disposal of this compound from a laboratory is through a licensed waste disposal contractor. This ensures compliance with all regulations and minimizes environmental impact. For small quantities of dilute, non-contaminated aqueous solutions, other options may be available depending on institutional and local guidelines.
Standard Operating Procedure for Disposal:
-
Waste Identification and Segregation:
-
Clearly label all containers of this compound waste with "this compound" and any other components of the mixture.
-
Segregate this compound waste from other chemical waste streams, particularly strong acids, bases, and oxidizers.
-
-
Containerization:
-
Use chemically compatible containers with secure lids.
-
Ensure containers are in good condition and properly sealed to prevent leaks or spills.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated waste accumulation area.
-
Follow all institutional guidelines for the storage of chemical waste.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide a detailed inventory of the waste, including the chemical name and quantity.
-
Alternative Disposal Considerations (Subject to Institutional and Local Approval)
While professional disposal is the standard, the following methods are discussed in scientific literature, primarily in the context of large-scale water treatment. Their application in a laboratory setting for waste disposal is not standard practice and would require rigorous validation and approval from your institution's EHS office and local regulatory agencies.
-
Chemical Oxidation: Oxidation with hypochlorites can decompose this compound. However, this method requires prohibitively high concentrations of hypochlorite and is generally not considered a practical method for laboratory waste disposal.
-
Biodegradation: this compound is biodegradable. Specific enzymes, such as this compound hydrolase, can break down the molecule. While commercial products exist for reducing this compound levels in swimming pools using bioactive compounds, their use for laboratory waste disposal is not established.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.
By following these guidelines and the accompanying decision workflow, researchers and laboratory personnel can ensure the safe, compliant, and responsible disposal of this compound, thereby fostering a secure and environmentally conscious research environment. Always prioritize consultation with your institution's EHS department to ensure adherence to specific local and institutional policies.
References
Safeguarding Your Laboratory: A Comprehensive Guide to Handling Cyanuric Acid
For researchers and scientists in the fast-paced world of drug development, maintaining a safe laboratory environment is paramount. This guide provides essential, step-by-step safety and logistical information for the handling of cyanuric acid, ensuring the well-being of personnel and the integrity of your research.
This compound, while generally considered to have low toxicity, can cause irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation of its powder form.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is crucial to mitigate these risks.
Personal Protective Equipment (PPE) for this compound
When handling this compound, especially in its solid or powdered form, the following personal protective equipment is required to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., PVC, natural rubber).[4] | To prevent skin irritation from direct contact.[1] |
| Eye Protection | Safety goggles with side protection (compliant with EN 166 or OSHA 29 CFR 1910.133). | To protect eyes from dust particles which can cause mild irritation. |
| Respiratory Protection | A MSHA/NIOSH-approved respirator with a particulate filter is recommended where dust may be generated or if ventilation is inadequate. | To prevent inhalation of powder which can cause respiratory tract irritation. |
| Body Protection | A lab coat or protective clothing is recommended to prevent skin contact. For large-scale operations, chemically protective aprons and boots may be necessary. | To minimize contamination of personal clothing and skin. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintaining a safe laboratory environment.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area. Use a local exhaust ventilation system to control airborne concentrations at the source.
-
Minimize Dust: Take care to minimize the generation of dust when handling the powder.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking. Contaminated clothing should be removed and laundered before reuse.
Storage Requirements:
-
Store in a tightly closed, properly labeled container.
-
Keep the storage area cool, dry, and well-ventilated.
-
Store away from incompatible materials, particularly strong oxidizing agents.
-
Ensure that an eyewash station and a safety shower are readily accessible in the work and storage areas.
Emergency Response: Spill and Disposal Plan
Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Equip PPE: Before approaching the spill, don the appropriate personal protective equipment, including respiratory protection, gloves, and eye protection.
-
Containment: For larger spills, create a dike to contain the material. Prevent the spill from entering drains, sewers, or waterways.
-
Cleanup: Carefully sweep or vacuum the spilled material, avoiding dust generation. Place the collected material into a suitable, sealable, and properly labeled container for disposal.
-
Decontamination: Once the bulk material is removed, clean the spill area with water and collect the contaminated water for disposal.
-
Ventilate: Ventilate the area thoroughly.
Disposal Plan:
-
All waste material, including contaminated absorbents and cleaning materials, must be disposed of in accordance with applicable federal, state, and local regulations.
-
Do not dispose of this compound down the drain or in the general trash unless diluted and permitted by local ordinances.
-
Reuse or recycle the material if possible. If not, disposal in an approved landfill may be an option.
Workflow for this compound Spill Response
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
